(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(10)9(8-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOXMAGVIUSQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390180 | |
| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412018-60-1 | |
| Record name | 3-Methyl-6-oxo-1(6H)-pyridazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412018-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methyl-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. Drawing upon established principles of medicinal chemistry and proven experimental methodologies, this document details the synthesis, chemical properties, and potential therapeutic applications of this pyridazinone derivative.
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone core is a privileged heterocyclic motif in modern drug discovery, renowned for its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular properties.[1][2] The inherent structural features of the pyridazinone ring allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, incorporates a key acetic acid side chain at the N1 position, a common strategy to enhance solubility and introduce a handle for further chemical modifications, such as amide or ester formation, to modulate biological activity.[1] This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its potential exploration as a therapeutic agent.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related analogs.
| Property | Value/Information | Source |
| IUPAC Name | 2-(3-Methyl-6-oxopyridazin-1-yl)acetic acid | N/A |
| CAS Number | 412018-60-1 | N/A |
| Molecular Formula | C₇H₈N₂O₃ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Predicted XlogP | -0.6 | N/A |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | The carboxylic acid moiety suggests potential solubility in aqueous bases and polar organic solvents. | Inferred |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the title compound can be logically approached in a three-step sequence, commencing with the formation of the pyridazinone core, followed by N-alkylation, and culminating in ester hydrolysis. This synthetic strategy is well-precedented for analogous pyridazinone derivatives.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-pyridazin-3(2H)-one
The foundational step involves the cyclocondensation of a γ-keto acid, levulinic acid, with hydrazine.[3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent oxidation affords the aromatic pyridazinone ring.
-
Materials: Levulinic acid, hydrazine hydrate, ethanol, bromine, acetic acid.
-
Procedure:
-
To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dissolve the dried intermediate in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise until a persistent orange color is observed.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-methyl-pyridazin-3(2H)-one.
-
Causality: The use of a γ-keto acid is critical as its 1,4-dicarbonyl equivalence allows for the formation of the six-membered diazine ring upon reaction with the dinucleophilic hydrazine. The oxidation step is necessary to introduce the aromaticity which enhances the stability of the pyridazinone core.
Step 2: Synthesis of Ethyl (3-Methyl-6-oxo-6H-pyridazin-1-yl)acetate
This step involves the N-alkylation of the pyridazinone ring with an appropriate electrophile, ethyl chloroacetate. The reaction is typically carried out in the presence of a base to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity.
-
Materials: 6-Methyl-pyridazin-3(2H)-one, ethyl chloroacetate, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of 6-methyl-pyridazin-3(2H)-one (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF, add ethyl chloroacetate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate.
-
Causality: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a sufficiently strong base to deprotonate the pyridazinone nitrogen without causing unwanted side reactions.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.
-
Materials: Ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate, sodium hydroxide, water, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Causality: Basic hydrolysis (saponification) is an efficient method for cleaving the ester bond. The subsequent acidification is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Methyl Protons (C3-CH₃): A singlet peak is expected around δ 2.2-2.4 ppm.
-
Methylene Protons (N1-CH₂): A singlet peak is anticipated in the region of δ 4.5-5.0 ppm.
-
Pyridazinone Ring Protons: Two doublets are expected for the vinyl protons on the pyridazinone ring, likely in the range of δ 6.8-7.5 ppm, showing coupling to each other.
-
Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically δ 10-13 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Methyl Carbon (C3-CH₃): A signal is expected around δ 20-25 ppm.
-
Methylene Carbon (N1-CH₂): A signal is anticipated in the region of δ 50-55 ppm.
-
Pyridazinone Ring Carbons: Signals for the carbon atoms of the pyridazinone ring are expected in the aromatic/vinylic region (δ 120-160 ppm). The carbonyl carbon (C6) will be the most downfield of the ring carbons. Based on data for 6-methyl-3(2H)-pyridazinone, the C3, C4, C5, and C6 carbons would be in distinct regions.[5]
-
Carbonyl Carbon (C=O of COOH): A signal is expected in the downfield region, typically δ 170-180 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹.
-
C=O Stretch (Pyridazinone Amide): A strong absorption band is expected around 1650-1680 cm⁻¹.[7]
-
C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridazinone ring.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 168.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).[8] Fragmentation of the pyridazinone ring is also anticipated.
Reactivity and Potential for Further Derivatization
The chemical structure of this compound offers several avenues for further chemical modification, enhancing its potential as a scaffold in drug discovery.
Caption: Potential derivatization pathways for the title compound.
The carboxylic acid moiety is a prime site for the synthesis of a library of amide and ester derivatives. These modifications can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds with biological targets. Furthermore, the pyridazinone ring itself can undergo various substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Potential Therapeutic Applications: An Outlook for Drug Development
Pyridazinone derivatives are well-documented for their potent anti-inflammatory and analgesic activities, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][9] The presence of the acetic acid side chain in the title compound is particularly noteworthy, as this feature is also present in several non-steroidal anti-inflammatory drugs (NSAIDs) and is known to contribute to their activity.
Given the established pharmacological profile of the pyridazinone scaffold, this compound and its derivatives represent promising candidates for further investigation as:
-
Anti-inflammatory Agents: By targeting key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[9]
-
Analgesics: For the management of pain associated with inflammation.[2]
-
Anticancer Agents: Some pyridazinone derivatives have shown antiproliferative effects, suggesting potential applications in oncology.[10]
Further preclinical studies, including in vitro enzyme inhibition assays and in vivo models of inflammation and pain, are warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a synthetically accessible compound built upon the pharmacologically significant pyridazinone scaffold. This guide has outlined a robust synthetic pathway, predicted its key chemical properties, and highlighted its potential for further derivatization and therapeutic application. For researchers and drug development professionals, this compound represents a valuable starting point for the design and discovery of novel anti-inflammatory and analgesic agents with potentially improved efficacy and safety profiles.
References
- Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019;1(1):16-37.
- Gokce, M., Utku, O., Kupeli, E., Yesilada, E. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung. 2009;59(7):357-363.
- Bansal, R., Sharma, D. Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. 2022;355(8):e2200067.
- Goktas, O., et al.
- Kaur, R., et al. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry. 2017;9(13):1535-1555.
- Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. 2010;2(2):1113-1125.
- Cortes, M. J., et al. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. 2011;49(7):437-442.
-
Sharma, D., Bansal, R. Anti-inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
- Vergelli, C., et al. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules. 2021;26(11):3325.
- Schepetkin, I. A., et al. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022;27(12):3736.
- Ibrahim, M. A., et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. 2023;139:106721.
- Abdel-Maksoud, M. S., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2136-2166.
- Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Organic Mass Spectrometry. 1974;8(10):31-43.
- Heinisch, G., Holzer, W. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. 1990;28(8):729-733.
-
Supporting Information for manuscript. [Link]
- Asif, M. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2016;6(2):65-71.
- Holzer, W., Heinisch, G. 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Journal of Heterocyclic Chemistry. 1989;26(5):1319-1324.
-
SpectraBase. 6-hydroxy-2-phenyl-3(2H)-pyridazinone. [Link]
- Ali, T. E., et al. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
- Rejdych, A., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2005;744-746:139-149.
-
de Souza, M. V. N., et al. LC-MS analysis of Aconitum napellus. SciELO. [Link]
- Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. 2014;6(12):297-310.
-
NIST WebBook. Pyridazine. [Link]
- Bowie, J. H., et al. Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. 1967;20(12):2677-2690.
- Takeda, S., Nishikawa, M. A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Chemical and Pharmaceutical Bulletin. 1973;21(11):2579-2582.
- Fatisa, Y., et al. Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase Enzymes. Trends in Sciences. 2025;22(4).
- Mizzoni, R. H., Spoerri, P. E. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. 1951;73(4):1873-1874.
- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Benchat, N., et al. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E. 2007;63(Pt 5):o2509.
- Asif, M. Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. 2017;5(1):1-19.
-
PubChem. 3-Pyridineacetic acid. [Link]
-
Mohammadi, M., et al. 2. Physical and chemical properties of acetic acid. ResearchGate. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid and its Analogs
Authored by: A Senior Application Scientist
Foreword
The pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an ideal backbone for designing targeted therapeutics.[1] This guide provides a comprehensive overview of the known and hypothesized mechanisms of action for pyridazinone derivatives, with a specific focus on the potential pathways engaged by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this versatile chemical class.
The Pyridazinone Core: A Foundation for Diverse Bioactivity
The 3(2H)-pyridazinone ring is a six-membered heterocyclic motif containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic and structural features that are crucial for its biological function.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazinone nucleus allow for robust interactions with a variety of biological targets.[1] Furthermore, the scaffold is synthetically tractable, permitting a wide range of substitutions to fine-tune pharmacological properties.[3]
Derivatives of this core have been investigated for a multitude of therapeutic applications, including:
This broad spectrum of activity underscores the importance of understanding the specific molecular mechanisms that individual pyridazinone derivatives employ.
Established Mechanisms of Action for Pyridazinone Derivatives
While the precise mechanism of this compound is not yet fully elucidated in publicly available literature, the study of its analogs provides a strong foundation for hypothesizing its biological role. Below, we explore the well-characterized mechanisms of several classes of pyridazinone-containing compounds.
Inhibition of Receptor Tyrosine Kinases: The Case of c-Met
Several pyridazinone derivatives have been identified as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[5][11] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor cell proliferation, survival, migration, and invasion.
Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of pyridazinone derivatives.
Experimental Workflow for c-Met Inhibition Analysis
Caption: Experimental workflow for characterizing c-Met kinase inhibitors.
A typical experimental approach involves an initial high-throughput screening to identify hits, followed by biochemical kinase assays to determine potency (IC50 values).[11] X-ray crystallography is then often employed to visualize the binding mode of the inhibitor within the c-Met kinase domain, guiding further optimization.[11] Finally, cell-based assays are used to confirm target engagement in a cellular context, and in vivo efficacy is evaluated in tumor xenograft models.[11]
Modulation of Neurological Pathways: MAO-B Inhibition
Certain pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.
Mechanism of Action
Pyridazinone-based MAO-B inhibitors act competitively, binding to the active site of the enzyme and preventing the breakdown of dopamine.[8] This leads to an increase in dopaminergic signaling.
Key Experimental Protocols
-
MAO Inhibition Assay:
-
Objective: To determine the IC50 values for MAO-A and MAO-B inhibition.
-
Procedure:
-
Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
The pyridazinone compound is incubated with the enzyme at various concentrations.
-
A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added.
-
The rate of product formation is measured spectrophotometrically or fluorometrically.
-
IC50 values are calculated from the dose-response curves.[8]
-
-
-
Kinetic Studies (Lineweaver-Burk Plots):
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Procedure:
-
MAO-B activity is measured at various substrate concentrations in the presence and absence of the inhibitor.
-
The data is plotted as 1/velocity versus 1/[substrate].
-
The pattern of the lines indicates the mode of inhibition.[8]
-
-
-
Reversibility Studies (Dialysis):
-
Objective: To determine if the inhibition is reversible or irreversible.
-
Procedure:
-
The enzyme is incubated with the inhibitor.
-
The mixture is then dialyzed to remove unbound inhibitor.
-
Enzyme activity is measured before and after dialysis and compared to controls. A restoration of activity indicates reversible inhibition.[8]
-
-
Quantitative Data for Selected MAO-B Inhibitors
| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B vs. MAO-A | Reference |
| TR16 | 0.17 | >235.29 | [8] |
| TR2 | 0.27 | 84.96 | [8] |
Immunomodulation via ITK Inhibition
More recently, 3-oxo-2,3-dihydropyridazine derivatives have been identified as inhibitors of Interleukin-2-inducible T-cell kinase (ITK). ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is implicated in allergic and inflammatory diseases.
Signaling Pathway
Caption: ITK signaling pathway and its inhibition by pyridazinone derivatives.
By inhibiting ITK, these compounds can suppress the production of Th2-type cytokines like IL-4, IL-5, and IL-13, which are key drivers of allergic inflammation.[3]
Hypothesized Mechanism of Action for this compound
Given the structural features of this compound—namely the pyridazinone core, a small alkyl substitution (methyl), and an acetic acid side chain—we can propose several plausible mechanisms of action based on the established activities of its analogs.
-
Kinase Inhibition: The pyridazinone scaffold is a known hinge-binding motif for many kinases. It is highly probable that this compound targets one or more protein kinases. The acetic acid moiety could potentially interact with solvent-exposed regions or form salt bridges with basic residues in the active site. A broad-panel kinase screen would be the first step to identify potential targets.
-
Enzyme Inhibition: Similar to the MAO-B inhibitors, this compound could target other enzymes where the pyridazinone core can occupy a hydrophobic pocket and the acetic acid group can interact with the active site.
-
Metabolic Modulation: The structural similarity to endogenous metabolites could allow this compound to interfere with metabolic pathways.
A Proposed Experimental Plan to Elucidate the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic, multi-pronged approach is required.
Phase 1: Target Identification and In Vitro Validation
-
Broad-Panel Kinase Screen:
-
Objective: To identify potential kinase targets.
-
Methodology: Screen the compound against a large panel of recombinant human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM). Measure the percent inhibition for each kinase.
-
-
Dose-Response Assays:
-
Objective: To determine the potency (IC50) for the top hits from the kinase screen.
-
Methodology: Perform biochemical assays with varying concentrations of the compound for the identified kinase targets.
-
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context.
-
Methodology: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a cell-based reporter assay to measure target engagement.
-
Phase 2: Pathway Analysis and Cellular Effects
-
Phospho-protein Profiling:
-
Objective: To identify the signaling pathways affected by the compound.
-
Methodology: Treat relevant cell lines with the compound and perform Western blotting or mass spectrometry-based phosphoproteomics to analyze changes in the phosphorylation status of key signaling proteins downstream of the identified target.
-
-
Phenotypic Assays:
-
Objective: To assess the functional consequences of target inhibition.
-
Methodology: Conduct cell-based assays to measure effects on proliferation, apoptosis, migration, etc., depending on the hypothesized function of the target.
-
Phase 3: In Vivo Validation
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Administer the compound to rodents and measure its concentration in plasma and tissues over time.
-
-
Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic potential of the compound in a relevant animal model (e.g., a tumor xenograft model if a cancer kinase is the target).
-
Methodology: Treat animals with the compound and monitor disease progression.
-
Conclusion and Future Outlook
The pyridazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. While the specific mechanism of action for this compound remains to be fully elucidated, the well-documented activities of its structural relatives as kinase, enzyme, and immunomodulatory inhibitors provide a clear roadmap for future investigation. The experimental plan outlined in this guide offers a robust framework for uncovering its precise biological role and unlocking its therapeutic potential. The continued exploration of this chemical class promises to yield new and effective treatments for a wide range of human diseases.
References
-
Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(9), 1035-1058. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
-
Yousuf, M., et al. (2014). The in Vivo Metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in Rats. PubMed. [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782. [Link]
-
Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-222. [Link]
-
Abdel-rahman, H. M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(12), 1133-1152. [Link]
-
Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(23), 7349. [Link]
-
Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research, 42(10), 535-539. [Link]
-
Zaoui, C., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154-158. [Link]
-
LookChem. (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. [Link]
-
Li, Y., et al. (2014). Study on the synthesis and bioactivity of pyridazinone derivatives. ResearchGate. [Link]
-
Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Sci-Hub. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2015 [sci-hub.ru]
A Technical Guide to the Biological Activity Screening of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Abstract
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad and potent biological activities.[1] Derivatives of this core structure have demonstrated therapeutic potential across a wide range of conditions, including inflammation, cancer, microbial infections, and cardiovascular diseases.[2][3] This technical guide provides a comprehensive framework for the biological activity screening of a specific derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the compound's pharmacological profile. The guide emphasizes a tiered screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies, ensuring a thorough and efficient evaluation process.
Introduction: The Therapeutic Potential of the Pyridazinone Core
Pyridazinone and its derivatives represent a "wonder nucleus" in drug discovery due to the vast array of biological activities they exhibit.[4] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for chemical modification, enabling the synthesis of compounds with diverse pharmacological properties.[3] The established activities of pyridazinone-based compounds include:
-
Anti-inflammatory: Many pyridazinone derivatives function as non-steroidal anti-inflammatory agents (NSAIDs), often with reduced ulcerogenic side effects compared to traditional NSAIDs.[5] Some have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6]
-
Anticancer: The scaffold is found in numerous compounds with cytotoxic and antiproliferative effects against various cancer cell lines.[7] Mechanisms include the inhibition of crucial cellular pathways like PI3K/Akt and MAPK, induction of apoptosis, and cell cycle arrest.[8][9]
-
Antimicrobial: The pyridazinone core is associated with antibacterial and antifungal properties, making it a target for the development of new anti-infective agents.[1][6]
-
Cardiovascular: Certain derivatives exhibit cardiotonic, antihypertensive, and vasodilatory effects, often through the inhibition of phosphodiesterase (PDE) enzymes.[3][7]
Given this precedent, this compound, a specific analogue, warrants a systematic investigation to uncover its unique biological profile. This guide proposes a logical screening cascade designed to efficiently identify and characterize its primary activities.
The Screening Cascade: A Rationale-Driven Approach
A tiered or cascaded screening approach is the most logical and resource-efficient method for evaluating a novel compound. This strategy begins with broad, cost-effective assays to identify any significant biological "hits." Positive results from this primary screen then justify progression to more complex, expensive, and specific secondary assays to determine potency and mechanism of action.
Caption: A tiered workflow for biological activity screening.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to cast a wide net and determine if the compound exhibits any fundamental biological activity at reasonably high concentrations.
General Cytotoxicity Screening
A cytotoxicity assay is essential to establish a baseline for the compound's effect on cell viability. It identifies if the compound is toxic to cells and determines the concentration range for subsequent, more sensitive assays. The MTT assay is a reliable, colorimetric method for this purpose.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Preparation:
-
Seed a human cancer cell line (e.g., A549 - lung carcinoma, or MCF-7 - breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Add the compound dilutions to the appropriate wells. Include vehicle-only controls (DMSO) and no-treatment controls.[12]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Data Acquisition:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Interpretation:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
A significant reduction in viability indicates cytotoxic activity. This would trigger progression to more detailed anticancer screening.
-
Antimicrobial Screening
Given the known antimicrobial potential of pyridazinones, a primary screen against representative bacterial and fungal strains is warranted.[1][13] The broth microdilution method is a standard technique for initial screening.[14]
Protocol: Broth Microdilution Antimicrobial Assay
-
Microorganism Preparation:
-
Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) adjusted to a 0.5 McFarland standard.
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.
-
Add 50 µL of the compound stock solution to the first well and perform serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include positive controls (a known antibiotic like ciprofloxacin or fluconazole) and negative controls (no compound).
-
Incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity (microbial growth). The lowest concentration with no visible growth is the preliminary Minimum Inhibitory Concentration (MIC).
-
A low MIC against any of the tested organisms indicates a "hit" and justifies further, more detailed antimicrobial investigation.
-
Tier 2: Secondary & Mechanistic Screening
If a "hit" is observed in Tier 1, the next step is to confirm the activity, determine its potency (e.g., IC₅₀ or MIC₅₀), and begin to investigate the mechanism of action.
Anti-inflammatory Activity Screening
The pyridazinone core is a well-known anti-inflammatory scaffold.[15] A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, focusing on its solubility and stability. Understanding these parameters is paramount for the successful development of this compound for pharmaceutical or research applications, as they directly impact formulation, bioavailability, and shelf-life. This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols for the precise characterization of this molecule.
Introduction: The Significance of Pyridazinone Scaffolds and the Need for Rigorous Physicochemical Profiling
Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] The subject of this guide, this compound, incorporates both the pyridazinone core and a carboxylic acid moiety, suggesting its potential as a lead compound in drug discovery.
The journey from a promising molecule to a viable therapeutic agent is contingent on a thorough understanding of its fundamental properties. Solubility and stability are not mere data points; they are the cornerstones of effective drug development. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3] Therefore, a comprehensive assessment of these characteristics at an early stage is a critical, risk-mitigating strategy.
This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound, providing detailed methodologies that ensure data integrity and reproducibility.
Solubility Profile: From Kinetic Screening to Thermodynamic Understanding
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic efficacy. For this compound, the presence of a carboxylic acid group suggests a pH-dependent solubility profile.[4] It is crucial to quantify its solubility in a range of relevant media, from aqueous buffers that mimic physiological conditions to organic solvents used in formulation development.
Theoretical Considerations for Solubility
The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-dependent solubility of ionizable compounds like this compound. As the pH of the medium increases above the pKa of the carboxylic acid, the compound will deprotonate, forming a more soluble carboxylate salt. Conversely, at a pH below its pKa, the less soluble, neutral form will predominate.
Experimental Determination of Solubility
Two primary types of solubility measurements are routinely employed in drug discovery and development: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility when a dimethyl sulfoxide (DMSO) stock solution is introduced into an aqueous buffer.[1][5] While it does not represent true equilibrium, it is invaluable for early-stage compound selection.
-
Thermodynamic Solubility: Often referred to as the "gold standard," this method measures the concentration of a compound in a saturated solution at equilibrium.[5] The shake-flask method is the most common approach for determining thermodynamic solubility and is recommended by regulatory bodies.[6]
The following table outlines the expected solubility of a related pyridazinone derivative, 6-phenylpyridazin-3(2H)-one, which can serve as a preliminary guide for solvent selection.[7]
| Solvent | Solubility Description | Rationale for Inclusion in Testing |
| Water | Weakly soluble | Essential for understanding aqueous solubility and behavior in physiological media. |
| Methanol, Ethanol, Isopropanol | Sparingly soluble | Common co-solvents in formulations. |
| Polyethylene Glycol (PEG-400) | Freely soluble | A frequently used excipient in liquid and semi-solid formulations. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | A common solvent for preparing stock solutions for in vitro assays. |
Detailed Experimental Protocols
This protocol is designed for a rapid assessment of solubility in aqueous buffers.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
-
LC-MS/MS or HPLC-UV for quantification[1]
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.[8]
-
Measure the turbidity of each well using a nephelometer.
-
For a more quantitative assessment, filter the samples through a solubility filter plate.
-
Analyze the filtrate by LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.
Causality Behind Experimental Choices:
-
The use of a 1% DMSO concentration is a standard practice to minimize the co-solvent effect on solubility.
-
A 2-hour incubation period is generally sufficient for the precipitation of poorly soluble compounds in a kinetic assay format.[8]
This protocol provides a definitive measure of equilibrium solubility.[6]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, 0.1 M HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, ethanol, PEG-400)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated HPLC-UV method for quantification[9]
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker set to 37 °C (to mimic physiological temperature) for 24-48 hours.[6]
-
After incubation, visually inspect the vials to ensure an excess of solid material remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a validated HPLC-UV method.
Self-Validating System:
-
To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.[9]
Stability Profile: Unveiling Degradation Pathways and Ensuring Product Integrity
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10] These studies, conducted under more severe conditions than accelerated stability testing, are a regulatory requirement.[11][12]
Potential Degradation Pathways
Given the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The pyridazinone ring may be susceptible to hydrolysis, particularly at extreme pH values. The ester-like linkage within the ring could be a point of cleavage.
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to oxidizing agents or radical initiators.
-
Photodegradation: Aromatic heterocyclic systems can be prone to degradation upon exposure to UV light.
Experimental Design for Forced Degradation Studies
Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid drug substance exposed to elevated temperatures (e.g., 80 °C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Detailed Experimental Protocol for Forced Degradation
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection)[13]
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water with H₂O₂).
-
For thermal degradation, place the solid compound in a vial in an oven.
-
For photostability, expose the solid compound and a solution to the specified light conditions.
-
Store the samples under the specified conditions for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[14]
-
At each time point, withdraw an aliquot of the solution, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Trustworthiness of the Protocol:
-
The use of a validated stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all significant degradation products, ensuring accurate quantification of stability.
Visualization of Experimental Workflows
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility determination.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation stability studies.
Conclusion and Future Directions
This guide has outlined the critical importance of characterizing the solubility and stability of this compound. The provided protocols offer a robust framework for generating the high-quality data necessary for informed decision-making in a drug development program. By systematically evaluating its pH-dependent solubility and its degradation under various stress conditions, researchers can build a comprehensive physicochemical profile of this promising molecule.
Future work should focus on the isolation and structural elucidation of any significant degradation products identified during forced degradation studies. Furthermore, the solubility data generated can be used to develop and optimize formulations with enhanced bioavailability. A thorough understanding of these fundamental properties will ultimately pave the way for the successful translation of this compound from a laboratory curiosity to a potential therapeutic agent.
References
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025). ResearchGate. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Publishing. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC - PubMed Central. [Link]
-
ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025). ACS Publications. [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). UniCH. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (n.d.). RSC Publishing. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023). ResearchGate. [Link]
-
pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. (2025). ResearchGate. [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). ResearchGate. [Link]
-
Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2025). ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (n.d.). MDPI. [Link]
-
Solubility of bio-sourced feedstocks in 'green' solvents. (2010). Memorial University Research Repository. [Link]
Sources
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. sarpublication.com [sarpublication.com]
- 3. ajrconline.org [ajrconline.org]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. who.int [who.int]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ricerca.unich.it [ricerca.unich.it]
- 14. scispace.com [scispace.com]
A Spectroscopic Guide to (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Characterization and Analysis
This technical guide provides an in-depth exploration of the spectroscopic characterization of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a heterocyclic compound of interest in medicinal and chemical research.[1][2] Pyridazinone derivatives are known for a wide spectrum of biological activities, making the unambiguous confirmation of their molecular structure a critical step in drug discovery and development.[1][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the expected outcomes and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule.
The structural integrity of synthesized compounds is the bedrock of reliable scientific research. In the context of novel pyridazinone derivatives, a multi-technique spectroscopic approach is not merely a procedural step but a necessary validation of molecular identity.[5] This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to both acquire and interpret high-quality data for this and structurally related compounds.
Molecular Structure and Analytical Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₈N₂O₃) features a pyridazinone core, a six-membered ring with two adjacent nitrogen atoms, substituted with a methyl group and an N-linked acetic acid moiety.[6] Each functional group and unique proton/carbon environment will produce a characteristic signal in its respective spectrum.
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5-13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.80 | Doublet | 1H | H-5 (Pyridazinone) | This proton is on a carbon adjacent to a carbonyl group (C6) and a double bond, leading to significant deshielding. It will be coupled to H-4. |
| ~7.05 | Doublet | 1H | H-4 (Pyridazinone) | This proton is part of the vinyl system of the pyridazinone ring and will be coupled to H-5. |
| ~4.80 | Singlet | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to a nitrogen atom and a carbonyl group (from the acetic acid moiety), resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |
| ~2.25 | Singlet | 3H | -CH₃ (Methyl) | The methyl protons are attached to the pyridazinone ring. This region is typical for methyl groups on an aromatic or vinylic system.[7] |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display seven signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this downfield region. |
| ~160.0 | C=O (C6, Pyridazinone) | The amide-like carbonyl carbon within the pyridazinone ring is also significantly deshielded.[7] |
| ~145.0 | C-3 (Pyridazinone) | This carbon is attached to a nitrogen and a methyl group and is part of a double bond, placing it in the aromatic/vinylic region. |
| ~135.0 | C-5 (Pyridazinone) | This is a vinylic carbon adjacent to the ring carbonyl, resulting in a downfield shift. |
| ~130.0 | C-4 (Pyridazinone) | This vinylic carbon is expected to be slightly more shielded than C-5. |
| ~50.0 | -CH₂- (Methylene) | The methylene carbon is attached to a nitrogen atom, causing a significant downfield shift from a typical aliphatic carbon. |
| ~19.0 | -CH₃ (Methyl) | The methyl carbon is expected in the typical aliphatic region.[7] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is a plot of transmittance versus wavenumber.
-
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | The O-H bond of a carboxylic acid appears as a very broad absorption band due to strong intermolecular hydrogen bonding. |
| ~1720 | C=O stretch | Carboxylic Acid (-COOH) | This strong, sharp peak is characteristic of the carbonyl group in a carboxylic acid. |
| ~1660 | C=O stretch | Amide/Lactam (Pyridazinone) | The carbonyl group within the pyridazinone ring is conjugated and has amide character, causing its absorption to appear at a slightly lower frequency than a typical ketone.[3] |
| ~1600 & ~1475 | C=C & C=N stretch | Pyridazinone Ring | These absorptions are characteristic of the double bonds within the heterocyclic ring. |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) | These signals correspond to the stretching vibrations of the methyl and methylene groups. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is ideal for this type of polar, non-volatile molecule. ESI is a soft ionization technique that typically keeps the molecule intact.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal.
-
For positive mode, expect to see the protonated molecule [M+H]⁺.
-
For negative mode, expect the deprotonated molecule [M-H]⁻.
-
To gain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.
-
Predicted Mass Spectrum (ESI)
The molecular weight of this compound is 168.15 g/mol .[8]
-
Positive Ion Mode: The base peak is expected to be the protonated molecule, [M+H]⁺ at m/z 169.06 .[6] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 191.04, may also be observed.[6]
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻ at m/z 167.05 , is expected to be prominent.[6]
Plausible Fragmentation Pathway
Tandem MS (MS/MS) of the [M+H]⁺ ion would provide valuable structural confirmation. A primary and highly favorable fragmentation pathway involves the loss of the elements of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the carboxylic acid group.
Caption: A plausible fragmentation pathway for [M+H]⁺.
Interpretation of Fragmentation:
-
Loss of H₂O (m/z 151): A common loss from carboxylic acids.
-
Loss of CO₂ (m/z 125): Decarboxylation is a characteristic fragmentation for protonated carboxylic acids.
-
Loss of the acetic acid radical (m/z 110): Cleavage of the N-CH₂ bond would result in the protonated 3-methyl-6-oxo-pyridazine fragment.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. While this guide presents predicted data based on established chemical principles and literature precedents for related structures, experimental verification remains the gold standard.[1][3][9] The protocols and interpretive logic detailed herein offer a robust framework for researchers to confidently acquire, analyze, and confirm the spectroscopic identity of this and other novel pyridazinone derivatives, ensuring the scientific integrity of their work.
References
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
(PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. [Link]
-
Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
(3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. PubChem. [Link]
-
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. NIH. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [cymitquimica.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Core Starting Materials and Strategic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthetic routes to this key molecule, with a primary focus on the selection and utilization of core starting materials. We will dissect the strategic considerations behind the construction of the 3-methyl-pyridazinone core and the subsequent functionalization to introduce the acetic acid moiety. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Strategic Overview
A logical approach to devising a synthetic strategy for this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials, revealing the key bond formations and strategic intermediates.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights a convergent synthesis. The primary disconnection breaks the bond between the pyridazinone nitrogen and the acetic acid group, pointing to an N-alkylation reaction. This reveals the core intermediate, 3-methyl-6(1H)-pyridazinone . Further deconstruction of this intermediate via a cyclocondensation reaction leads to two readily available starting materials: levulinic acid (or a derivative) and hydrazine .
Synthesis of the Core Intermediate: 3-Methyl-6(1H)-pyridazinone
The formation of the pyridazinone ring is the cornerstone of this synthesis. The most direct and widely employed method involves the reaction of a 1,4-dicarbonyl compound with hydrazine.[4] In this case, levulinic acid serves as an ideal and cost-effective starting material.
The Cyclocondensation Reaction: Mechanism and Rationale
The reaction between levulinic acid and hydrazine hydrate proceeds via a cyclocondensation mechanism. Initially, the more reactive ketone carbonyl of levulinic acid reacts with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the reaction between the remaining nitrogen of the hydrazine moiety and the carboxylic acid, followed by dehydration, yields the stable six-membered dihydropyridazinone ring. Aromatization, often facilitated by an oxidant or through tautomerization, can lead to the final pyridazinone, although in this case, the dihydropyridazinone is typically oxidized in a subsequent step or under the reaction conditions to furnish the more stable aromatic pyridazinone ring.[5]
Experimental Protocol: Synthesis of 3-Methyl-6(1H)-pyridazinone
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Levulinic acid
-
Hydrazine hydrate
-
Ethanol or a similar protic solvent
-
Concentrated hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in ethanol.
-
Slowly add hydrazine hydrate to the solution. The reaction is often exothermic, and cooling may be necessary for large-scale reactions.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Experimental Considerations
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they facilitate the proton transfer steps in the condensation mechanism.
-
Reaction Temperature: Refluxing conditions are typically employed to ensure the reaction goes to completion in a reasonable timeframe.
-
Purification: Recrystallization is often sufficient to obtain a product of high purity.
N-Alkylation: Introduction of the Acetic Acid Moiety
With the 3-methyl-6(1H)-pyridazinone core in hand, the final step is the introduction of the acetic acid group at the N1 position. This is achieved through an N-alkylation reaction.[6][7]
Reagent Selection and Regioselectivity
The choice of alkylating agent is critical. While haloacetic acids can be used directly, it is more common to use an ester, such as ethyl bromoacetate or ethyl chloroacetate, followed by a subsequent hydrolysis step. This two-step approach often leads to cleaner reactions and higher yields.
A key consideration in the alkylation of pyridazinones is regioselectivity. Alkylation can potentially occur at the N1 nitrogen, the N2 nitrogen, or the exocyclic oxygen (O-alkylation). In the case of 3-methyl-6(1H)-pyridazinone, N1 alkylation is generally favored under basic conditions due to the electronic and steric environment of the ring. The presence of a base is crucial to deprotonate the pyridazinone, generating a more nucleophilic anion.
Experimental Protocol: Synthesis of this compound
Step 1: N-Alkylation (Esterification)
Materials:
-
3-Methyl-6(1H)-pyridazinone
-
Ethyl bromoacetate (or ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 3-methyl-6(1H)-pyridazinone in acetone, add potassium carbonate.
-
Stir the suspension vigorously and add ethyl bromoacetate dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)-acetate. This crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Hydrolysis
Materials:
-
Crude ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)-acetate
-
Sodium hydroxide or lithium hydroxide
-
Water/Ethanol solvent mixture
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices
| Parameter | Choice | Rationale |
| Base | Potassium Carbonate | A moderately strong base that is effective in deprotonating the pyridazinone without causing significant side reactions. It is also inexpensive and easy to remove by filtration. |
| Solvent | Acetone or DMF | Polar aprotic solvents that are excellent for SN2 reactions. They effectively dissolve the reactants and do not interfere with the nucleophilic substitution. |
| Hydrolysis | Base-mediated | Saponification is a robust and high-yielding method for converting the ester to the carboxylic acid. |
| Acidification | HCl | Used to protonate the carboxylate salt, causing the final product to precipitate from the aqueous solution. |
Overall Synthetic Workflow
The following diagram illustrates the complete, two-step synthetic pathway from commercially available starting materials.
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a well-established and efficient process that relies on fundamental organic reactions. By understanding the underlying principles of the cyclocondensation and N-alkylation steps, and by making informed choices regarding reagents and reaction conditions, researchers can reliably produce this valuable chemical scaffold. The methodologies outlined in this guide provide a robust foundation for the synthesis and further derivatization of pyridazinone-based compounds, paving the way for the discovery of new therapeutic agents.
References
-
Verma, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Yousif, E., Salih, N., & Ahmed, A. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10544-10557. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Image attached to a publication]. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme Chemistry. Available at: [Link]
-
Singh, S., & Singh, S. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 6(9), 3666-3683. Available at: [Link]
-
Turan-Zitouni, G., Ozdemir, A., & Kaplancikli, Z. A. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available at: [Link]
-
Turan-Zitouni, G., Ozdemir, A., & Kaplancikli, Z. A. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyridazinone derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. Synthesizing data from extensive research on related pyridazinone analogs, this document outlines a strategic approach to identifying and validating its molecular targets, with a focus on inflammatory, cardiovascular, and oncological diseases. Detailed experimental protocols and conceptual frameworks are provided to empower researchers in their investigation of this promising compound.
Introduction: The Pyridazinone Core in Modern Drug Discovery
Pyridazinone and its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of pharmacological activities.[2][3][4][5] These compounds are six-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group.[4][6] The versatility of the pyridazinone nucleus allows for substitutions at various positions, leading to a vast library of derivatives with diverse biological effects.[2] Marketed drugs and clinical candidates containing the pyridazinone core underscore its therapeutic relevance.[7][8][9] This guide focuses on this compound, a specific analog, and delineates a scientifically rigorous path to elucidating its mechanism of action and therapeutic potential.
Primary Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on pyridazinone derivatives, three primary therapeutic areas emerge as highly probable for the activity of this compound: inflammation, cardiovascular disease, and cancer.
Anti-inflammatory Activity
Chronic inflammation is a key pathological component of numerous diseases.[10] Pyridazinone derivatives have consistently demonstrated potent anti-inflammatory effects through various mechanisms.[1][2][10]
Potential Targets:
-
Cyclooxygenase-2 (COX-2): Many pyridazinone derivatives are selective COX-2 inhibitors, which offers a safer gastrointestinal profile compared to non-selective NSAIDs.[2][6] The inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins.[6]
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pyridazinone scaffolds have been shown to decrease the release of pro-inflammatory cytokines like TNF-α and disrupt IL-6 signaling, both of which are central mediators of the inflammatory cascade.[1][10]
-
Phosphodiesterase-4 (PDE4): PDE4 inhibitors are effective anti-inflammatory agents.[6] Some heterocyclic-fused pyridazinones inhibit PDE4, leading to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory cell activation.[6][11]
-
Thromboxane A2 (TxA2) Synthase: Certain pyridazinone derivatives can inhibit the synthesis of TxA2, a potent mediator of inflammation and platelet aggregation.[10][12]
Illustrative Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by the pyridazinone compound.
Cardiovascular Effects
Pyridazinone derivatives are well-documented for their diverse cardiovascular activities, including cardiotonic, antihypertensive, and antiplatelet effects.[7][13][14]
Potential Targets:
-
Phosphodiesterase-III (PDE3): A significant number of cardiotonic pyridazinones are potent and selective PDE3 inhibitors.[11][15][16][17] Inhibition of PDE3 in cardiac muscle increases cAMP levels, leading to a positive inotropic (increased contractility) effect. In vascular smooth muscle, it results in vasodilation.[13][15]
-
Calcium Sensitization: Some pyridazinone compounds may act as calcium sensitizers, enhancing the response of myofilaments to existing intracellular calcium levels, thereby improving cardiac contractility without significantly increasing myocardial oxygen demand.[15]
-
Vasodilation: Direct vasodilation is another hallmark of this class of compounds, potentially through mechanisms independent of PDE inhibition.[7][13][18]
Illustrative Workflow: Investigating PDE3 Inhibition
Caption: Experimental workflow for validating PDE3 inhibition.
Anticancer Activity
The pyridazinone scaffold is present in several anticancer agents, and numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[8][13][19]
Potential Targets:
-
Tyrosine Kinases (e.g., VEGFR-2): Some pyridazinone-based compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[19]
-
Tubulin Polymerization: Certain pyridazinone derivatives have been found to inhibit tubulin polymerization, a mechanism shared by several established chemotherapeutic agents.[13]
-
PARP Inhibitors: Several pyridazin-3(2H)-one derivatives are known PARP inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.[13]
-
Apoptosis Induction: Many anticancer pyridazinones exert their effects by inducing apoptosis, often through the upregulation of pro-apoptotic genes like p53 and Bax and the downregulation of anti-apoptotic genes like Bcl-2.[19][20]
Neuromodulatory Activity
While less explored than the above areas, some pyridazine derivatives have shown activity as modulators of GABA-A receptors, suggesting a potential for therapeutic applications in neurological and psychiatric disorders.[21][22][23]
-
GABA-A Receptor Modulation: Certain pyridazine analogs act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[21][24]
Experimental Protocols for Target Validation
The following are detailed, step-by-step methodologies for key experiments to validate the potential therapeutic targets of this compound.
Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.
-
Add the test compound at various concentrations or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction.
-
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol: In Vitro PDE3 Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against the PDE3 enzyme.
Methodology:
-
Enzyme Source: Use purified recombinant human PDE3.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer.
-
Assay Procedure:
-
In a microplate, add the PDE3 enzyme to the assay buffer.
-
Add the test compound or a known PDE3 inhibitor (e.g., milrinone) as a positive control.[15]
-
Pre-incubate for 10 minutes.
-
Initiate the reaction by adding cAMP as the substrate.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioimmunoassay).
-
-
Data Analysis:
-
Calculate the percentage of PDE3 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol: VEGFR-2 Kinase Assay
Objective: To assess the inhibitory effect of the test compound on the kinase activity of VEGFR-2.
Methodology:
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Procedure:
-
In a 96-well plate, combine the VEGFR-2 enzyme, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction.
-
-
Detection: Measure the amount of phosphorylated substrate using a method such as an ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGFR-2 kinase activity for each compound concentration.
-
Determine the IC50 value.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the compound's activity across different targets, all quantitative data should be summarized in a structured table.
| Target | Assay Type | Endpoint | This compound | Reference Compound |
| COX-1 | In vitro enzymatic | IC50 (µM) | TBD | TBD (e.g., SC-560) |
| COX-2 | In vitro enzymatic | IC50 (µM) | TBD | TBD (e.g., Celecoxib) |
| PDE3 | In vitro enzymatic | IC50 (µM) | TBD | TBD (e.g., Milrinone) |
| PDE4 | In vitro enzymatic | IC50 (µM) | TBD | TBD (e.g., Rolipram) |
| VEGFR-2 | In vitro kinase | IC50 (µM) | TBD | TBD (e.g., Sorafenib) |
| TNF-α Release | Cell-based (LPS-stimulated macrophages) | IC50 (µM) | TBD | TBD (e.g., Dexamethasone) |
| IL-6 Release | Cell-based (LPS-stimulated macrophages) | IC50 (µM) | TBD | TBD (e.g., Dexamethasone) |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the therapeutic potential of this compound. The pyridazinone core is a rich source of bioactive molecules, and a systematic approach to target identification and validation is crucial for advancing this compound through the drug discovery pipeline. The proposed primary areas of investigation—inflammation, cardiovascular disease, and cancer—are strongly supported by the existing literature on analogous compounds.
Future research should focus on confirming the in vitro findings in relevant cell-based and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be instrumental in optimizing the potency and selectivity of this chemical series. Ultimately, a thorough understanding of the molecular mechanisms of action will pave the way for the potential clinical development of this compound as a novel therapeutic agent.
References
-
Anti‐inflammatory activity of pyridazinones: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Retrieved January 18, 2026, from [Link]
-
Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (n.d.). Retrieved January 18, 2026, from [Link]
-
Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, O. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212953. [Link]
-
Sestito, S., & Cignarella, G. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(21), 5195. [Link]
-
George, R. F., Abd-Rabo, Z. S., Serry, A. M., & Ali, O. M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(9), 1147–1166. [Link]
-
El-Naggar, M., Abusaif, M. S., Ghorab, M. M., & Al-Said, M. S. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(31), 21381–21402. [Link]
-
Bershawy, R., Hafez, H. S., El-Sakka, S. S., Hammad, A., & Soliman, M. H. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 41(16), 8031–8044. [Link]
-
(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]
-
Verdouw, P. D., Hartog, J. M., & van der Veen, F. H. (1986). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. European Journal of Pharmacology, 126(1–2), 21–30. [Link]
-
Several pyridazinone derivatives with cardiovascular activity devoid of... (n.d.). Retrieved January 18, 2026, from [Link]
- Ishimori, T., Gotanda, K., Sasaki, T., Shinbo, A., Asano, H., Miyazawa, K., & Miyasaka, K. (1994). Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittel-Forschung, 44(5), 583–588.
-
Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors - Sami Publishing Company. (n.d.). Retrieved January 18, 2026, from [Link]
-
Bansal, R. K., & Kumar, S. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry, 25(29), 3468–3483. [Link]
-
Sestito, S., & Cignarella, G. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(21), 5195. [Link]
-
Ye, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3747. [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Retrieved January 18, 2026, from [Link]
-
Some therapeutic drugs with pyridazinone core. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Rybczynski, P. J., Combs, D. W., Jacobs, K., Shank, R. P., & Dubinsky, B. (1999). gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines. Journal of Medicinal Chemistry, 42(13), 2403–2408. [Link]
-
Mienville, J. M., & Vicini, S. (1987). A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. Neuropharmacology, 26(7A), 779–783. [Link]
-
Heaulme, M., Chambon, J. P., Leyris, R., Molimard, J. C., & Wermuth, C. G. (1987). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Brain Research, 414(2), 294–300. [Link]
-
GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
(3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]
-
412018-60-1 | this compound | Tetrahedron. (n.d.). Retrieved January 18, 2026, from [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. (n.d.). Retrieved January 18, 2026, from [Link]
-
Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound - BIOGEN Científica. (n.d.). Retrieved January 18, 2026, from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Product Class 8: Pyridazines. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. sarpublication.com [sarpublication.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jchemrev.com [jchemrev.com]
- 16. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jaoc.samipubco.com [jaoc.samipubco.com]
- 18. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
A Prospective Investigation into (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
Abstract
The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] This technical guide presents a prospective research and development plan for a novel derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. While this specific molecule is a known chemical entity, to date, its synthesis and biological activity profile remain largely unexplored in publicly available literature. This document, therefore, serves as a comprehensive roadmap for its de novo synthesis, rigorous characterization, and systematic evaluation as a potential therapeutic agent. We will detail a plausible synthetic pathway, outline state-of-the-art analytical techniques for structural elucidation, and propose a battery of in vitro assays to probe its anti-inflammatory and cytotoxic potential. The causality behind each experimental choice is explained, providing a scientifically robust framework for the discovery and development of this promising compound.
Introduction: The Therapeutic Potential of the Pyridazinone Core
The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of new pharmaceuticals.[4] Its unique electronic and structural features allow for diverse substitutions, leading to a broad range of biological activities.[2][3] Notably, pyridazinone derivatives have been successfully developed as anti-inflammatory agents, often with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] Some have also shown promise as anticancer agents by targeting various signaling pathways crucial for tumor progression.[1]
The subject of this guide, this compound, combines the core pyridazinone scaffold with a methyl group at the 3-position and an acetic acid moiety at the N-1 position. The acetic acid side chain is a particularly interesting feature, as it can enhance solubility and provide a handle for further derivatization, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This document outlines a logical and scientifically grounded approach to unlock the therapeutic potential of this novel compound.
Synthesis and Characterization
The synthesis of this compound can be logically approached in a three-step sequence starting from readily available precursors. This proposed pathway is based on well-established reactions for the synthesis of pyridazinone derivatives.[6][7][8]
Synthetic Workflow
The proposed synthetic route is depicted in the workflow diagram below.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-3(2H)-pyridazinone
-
To a solution of levulinic acid (11.61 g, 0.1 mol) in 100 mL of ethanol in a 250 mL round-bottom flask, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring.[3]
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 6-methyl-3(2H)-pyridazinone.
Step 2: Synthesis of this compound ethyl ester
-
In a 250 mL round-bottom flask, suspend 6-methyl-3(2H)-pyridazinone (11.01 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 150 mL of anhydrous acetonitrile.[3]
-
To this suspension, add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise.
-
Heat the mixture to reflux for 12-18 hours, monitoring by TLC.[6]
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the ethyl ester from Step 2 (19.62 g, 0.1 mol) in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water.
-
Stir the mixture at room temperature for 8-12 hours until the reaction is complete (monitored by TLC).[9]
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the final product, this compound.
Characterization
The structure and purity of the synthesized compound will be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons of the acetic acid moiety, and the vinyl protons of the pyridazinone ring. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, carbonyl carbons (ring and acid), and the carbons of the pyridazinone ring.[9][10] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretches for the lactam and carboxylic acid, and C=C/C=N stretches of the heterocyclic ring.[11] |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₈N₂O₃. |
| Purity (HPLC) | >95% purity. |
Biological Evaluation: A Targeted Screening Approach
Based on the extensive literature on pyridazinone derivatives, we hypothesize that this compound may possess anti-inflammatory and/or cytotoxic properties.[5][12] A tiered screening approach will be employed to efficiently evaluate these potential activities.
In Vitro Anti-inflammatory Assays
3.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay
Many pyridazinone derivatives exert their anti-inflammatory effects through the inhibition of COX-2, a key enzyme in the inflammatory cascade.[5][12]
Protocol: Fluorometric COX-2 Inhibitor Screening [4][13]
-
A human recombinant COX-2 enzyme solution is prepared in a suitable assay buffer.
-
The test compound, this compound, is serially diluted in DMSO and added to the wells of a 96-well plate. A known COX-2 inhibitor (e.g., Celecoxib) will be used as a positive control.[4]
-
The COX-2 enzyme is added to the wells containing the test compound and incubated.
-
The reaction is initiated by the addition of arachidonic acid and a fluorescent probe.
-
The fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes.
-
The rate of fluorescence increase is proportional to COX-2 activity. The IC₅₀ value for the test compound will be calculated from the dose-response curve.
3.1.2. Inhibition of Pro-inflammatory Cytokine Production
The compound's ability to suppress the production of key inflammatory mediators, TNF-α and IL-6, will be assessed in lipopolysaccharide (LPS)-stimulated macrophages.[14][15]
Protocol: TNF-α and IL-6 ELISA [16][17][18]
-
Human monocytic cells (e.g., THP-1) are differentiated into macrophages and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
The cells are then stimulated with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.
-
The cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The percentage inhibition of cytokine production will be calculated relative to the LPS-only treated control, and IC₅₀ values will be determined.
In Vitro Cytotoxicity Assay
To assess the potential of this compound as an anticancer agent, its cytotoxicity will be evaluated against a panel of human cancer cell lines.[1][19]
Protocol: MTT Assay for Cell Viability [1]
-
A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for 48-72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value for each cell line is determined.
Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The production of pro-inflammatory cytokines such as TNF-α and IL-6 is largely regulated by the transcription factor NF-κB.[14] Many anti-inflammatory compounds, including some pyridazinone derivatives, exert their effects by inhibiting the NF-κB signaling pathway.[20] We hypothesize that this compound may act upstream of cytokine production by modulating this critical pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the discovery and initial development of this compound. By following the detailed protocols for synthesis, characterization, and biological evaluation, researchers can systematically investigate the therapeutic potential of this novel pyridazinone derivative. The proposed studies will not only elucidate the compound's activity profile but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds. The findings from this research program have the potential to identify a new lead compound for the development of next-generation anti-inflammatory or anticancer therapies.
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cytotoxicity Assay Protocol. (2024). Protocols.io. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
-
Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved from [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazine D1a-D1d, D2a-D2d derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PMC. Retrieved from [Link]
-
Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed. Retrieved from [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PMC. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved from [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020). YouTube. Retrieved from [Link]
-
IR and 1 H NMR characteristics of the compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). PMC - NIH. Retrieved from [Link]
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate. Retrieved from [Link]
-
New Approaches to the Drug Molecule: Essential Oil and Pyridazinone Derivative Molecules. (2025). DergiPark. Retrieved from [Link]
-
Synthetic route to the formation of pyridazinones 11–19. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). NIH. Retrieved from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sarpublication.com [sarpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold in Oncology
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2] In recent years, this heterocyclic motif has garnered significant attention in oncology for its potent anti-cancer properties.[1][2][3] Numerous studies have demonstrated that pyridazinone-based compounds can exert cytotoxic effects against a panel of human cancer cell lines through various mechanisms, such as the induction of apoptosis, inhibition of critical cell signaling kinases like c-Met, and disruption of the cell cycle.[1][4][5]
(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a novel derivative belonging to this promising class of compounds. While specific biological data for this particular molecule is not yet widely published[6], its structural features suggest it may share the anti-neoplastic potential of other pyridazinones. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, offering detailed protocols for assessing its efficacy and elucidating its potential mechanism of action in cancer cell lines.
Hypothesized Mechanism of Action
Based on the established activities of similar pyridazinone derivatives, this compound is hypothesized to induce cancer cell death primarily through the activation of the intrinsic apoptosis pathway. This may be triggered by cellular stressors such as an increase in reactive oxygen species (ROS) and/or the inhibition of key survival pathways, potentially involving proteasome activity or receptor tyrosine kinases.[1][4] The proposed signaling cascade is outlined below.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for in vitro compound testing.
PART 1: Initial Efficacy Screening - Cell Viability Assays
The first step in assessing the anti-cancer potential of this compound is to determine its effect on the viability and metabolic activity of cancer cells. Tetrazolium salt-based colorimetric assays like MTT and XTT are widely used for this purpose due to their reliability and simplicity.[7][8][9] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[7]
Choosing Between MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[7][10] | Reduction of XTT to a water-soluble orange formazan product.[7][10] |
| Solubilization Step | Required (e.g., with DMSO or SDS).[7][10] | Not required, simplifying the protocol.[7] |
| Sensitivity | Generally considered robust and well-established.[8][10] | Often provides higher sensitivity and a wider dynamic range.[8][9] |
| Endpoint | Terminal assay. | Allows for continuous measurement without cell lysis.[8] |
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[7][10]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density and viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until the color change is sufficient.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[12]
-
PART 2: Mechanistic Insight - Apoptosis Detection
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[13][14][15] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[15][17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]
Protocol 2: Annexin V and PI Staining for Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[13][14][17]
Materials:
-
Cells treated with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, detach gently using Trypsin-EDTA.
-
Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS and centrifuge.[13]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13][16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[13][16]
-
Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[13][17]
-
-
Flow Cytometry Analysis:
PART 3: Target Validation - Western Blot Analysis
To further investigate the molecular mechanism of apoptosis, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins.[18] This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[18]
Protocol 3: Western Blot for Apoptosis Markers
This is a general protocol that may require optimization depending on the specific antibodies and cell lines used.[19][20]
Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent detection substrate.
-
Imaging system.
Procedure:
-
Sample Preparation (Cell Lysate):
-
After treatment, wash cells with ice-cold PBS and aspirate.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18][20]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19][20]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing the protein of interest to a loading control (e.g., β-Actin or GAPDH) to compare expression levels across different conditions.
-
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
- Unknown. (n.d.). The Annexin V Apoptosis Assay.
- Wikipedia. (n.d.). MTT assay.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- National Institutes of Health. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- PubMed. (n.d.). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase.
- Abcam. (n.d.). Western blot protocol.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Royal Society of Chemistry. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
- University of Hawaii Cancer Center. (2009). Western blotting.
- R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
- ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PubChem. (n.d.). (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid.
- Tetrahedron. (n.d.). 412018-60-1 | this compound.
- Biosynth. (n.d.). (3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-acetic acid | 10158-72-2.
- BIOGEN Científica. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
- Pro Portal Net. (n.d.). (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid.
Sources
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. Western Blot Protocol | R&D Systems [rndsystems.com]
Application Note: Methodologies for Evaluating the Antimicrobial Efficacy of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Abstract The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of a specific pyridazinone derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. We present a series of robust, validated protocols, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations. The methodologies are designed to be self-validating through the inclusion of appropriate controls and standards, ensuring trustworthy and reproducible results.
Introduction: The Potential of Pyridazinone Scaffolds
Pyridazinone and its derivatives are recognized as a "wonder nucleus" in medicinal chemistry due to their versatile biological activities.[1] Numerous studies have reported the synthesis of novel pyridazinone compounds with significant antibacterial and antifungal efficacy against a range of pathogenic microbes.[2][4][5] The core structure allows for extensive functionalization, making it an attractive scaffold for designing new pharmacotherapeutic agents.[1] this compound belongs to this promising class. A systematic and standardized evaluation of its antimicrobial properties is the critical first step in assessing its potential as a future therapeutic. This guide outlines the essential assays required for this characterization.
Foundational Concepts in Antimicrobial Susceptibility Testing
To fully characterize a novel compound, it is crucial to determine not only if it inhibits microbial growth but also whether it actively kills the microbes. This distinction is defined by two key metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This metric identifies the potency of the compound's bacteriostatic activity (inhibiting growth).
-
Minimum Bactericidal Concentration (MBC): Following the MIC test, the MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][8] This assay determines the compound's bactericidal (killing) activity.
An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[7][9] This ratio is a critical parameter in preclinical development, especially for treating severe infections where complete pathogen eradication is necessary.[9]
Recommended Experimental Workflow
A logical, tiered approach is recommended for efficiently screening and characterizing novel compounds. This workflow begins with a rapid qualitative assay to confirm activity, followed by more labor-intensive quantitative methods to determine precise potency and mode of action.
Caption: A tiered workflow for antimicrobial compound evaluation.
Protocol 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a rapid, qualitative assessment of antimicrobial activity. It is based on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism, resulting in a zone of growth inhibition if the compound is active.[10][11]
Principle of Causality
The size of the inhibition zone correlates with the sensitivity of the microorganism to the compound. A larger zone suggests greater sensitivity. This assay is an excellent first-pass screen because it is cost-effective, simple to perform, and can test multiple compounds against a single organism simultaneously.[12] The use of standardized Mueller-Hinton Agar (MHA) is critical as it has good reproducibility and low levels of inhibitors that might interfere with results.
Materials
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Tryptic Soy Broth or sterile saline
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and pipettes
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (saturated with solvent used to dissolve the compound)
-
Incubator (35 ± 2°C)
Step-by-Step Methodology
-
Inoculum Preparation: Select 3-4 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile broth or saline. Vortex gently to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[13][14]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[15] Remove excess liquid by pressing the swab against the inside of the tube.[15] Swab the entire surface of an MHA plate uniformly, rotating the plate approximately 60° between streaks to ensure confluent growth.[11][15]
-
Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto a sterile paper disk to achieve a specific concentration (e.g., 50 µ g/disk ).[4] Allow the solvent to evaporate completely.
-
Disk Placement: Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a negative control disk onto the inoculated agar surface.[10] Ensure disks are spaced at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[14]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm). The absence of a zone around the negative control disk validates the test.
Protocol 2: Quantitative Analysis via Broth Microdilution
This is the gold-standard method for determining a compound's Minimum Inhibitory Concentration (MIC). The assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[6][16]
Principle of Causality
By exposing the bacteria to a gradient of compound concentrations, we can pinpoint the precise concentration at which growth is inhibited. This quantitative result is far more valuable for drug development than the qualitative data from a disk diffusion test. The use of a 96-well plate format allows for high-throughput screening and efficient use of reagents.[17]
Caption: Layout for a broth microdilution MIC assay in a 96-well plate.
Materials
-
This compound stock solution
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)
-
Multichannel pipette
-
Positive control antibiotic (e.g., Amikacin)[5]
-
Plate reader (optional, for OD measurements)
Step-by-Step Methodology
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[16]
-
Compound Dilution: In well 1, add 200 µL of the test compound solution prepared in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).[16]
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[16] Continue this two-fold serial dilution process across the plate to well 10. After mixing in well 10, discard 100 µL.[16] Wells 1-10 now contain 100 µL of compound at decreasing concentrations.
-
Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).[6]
-
Inoculum Preparation and Addition: Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after addition. Add 100 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.[17] The final volume in wells 1-11 is now 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
This assay is a direct extension of the MIC test and is essential for determining if the compound is bactericidal.[9]
Principle of Causality
By subculturing the contents of the clear wells from the MIC plate onto fresh, antibiotic-free agar, we can determine the concentration at which the bacteria were actually killed, rather than just inhibited. A ≥99.9% reduction in CFU compared to the initial inoculum defines the MBC.[7][8]
Step-by-Step Methodology
-
Subculturing: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no growth.
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh MHA plate.[18] Be sure to label each plate corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that resulted in a ≥99.9% reduction of the initial bacterial inoculum.[7] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL would remain.
Data Presentation and Interpretation
Consolidating results into a clear table is crucial for analysis and comparison. The MBC/MIC ratio provides an immediate classification of the compound's primary mode of action.
Table 1: Representative Antimicrobial Activity Data (Note: Data are for illustrative purposes. Actual values must be determined experimentally.)
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 32 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | 256 | 8 | Bacteriostatic |
| Candida albicans | 10231 | 16 | >256 | >16 | Fungistatic |
Interpretation Guide:
-
MBC/MIC ≤ 4: The compound is considered bactericidal against the tested organism.[18]
-
MBC/MIC > 4: The compound is considered bacteriostatic against the tested organism.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound's antimicrobial properties. By progressing from qualitative screening to quantitative MIC and MBC determination, researchers can generate the reliable, high-quality data necessary to validate its potential as a novel antimicrobial agent. Adherence to these standardized methods ensures that the resulting data is both reproducible and directly comparable to established findings in the field, facilitating the ongoing quest for new solutions to combat infectious diseases.
References
-
Kumar, D., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]
-
Caproiu, M. T., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Roum Arch Microbiol Immunol. Available at: [Link]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial... Available at: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Tandukar, T., et al. (2013). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Sanna, M., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. Available at: [Link]
-
MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
NIH. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Purohit, R., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available at: [Link]
-
ResearchGate. (2022). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Available at: [Link]
-
NIH. (2023). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. Available at: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. asm.org [asm.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Enzymatic Screening of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid as a potential enzyme inhibitor. While this specific molecule is not extensively characterized in public literature, its core chemical structure, the pyridazinone scaffold , is a well-established "privileged scaffold" in modern drug discovery.[1][2] Pyridazinone derivatives have demonstrated a remarkable breadth of biological activities, frequently acting as potent inhibitors of key enzyme classes involved in oncology, inflammation, and cardiovascular diseases.[3][4] This guide is therefore structured not as a report on known activities, but as a strategic roadmap for the initial characterization of this compound. We present detailed protocols for screening this compound against a panel of high-probability enzyme targets, including Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4), and key receptor tyrosine kinases. The methodologies are designed to be robust, self-validating, and serve as a foundational step in determining the compound's therapeutic potential.
The Pyridazinone Core: A Foundation for Potent Bioactivity
The pyridazinone nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "wonder nucleus" in medicinal chemistry.[2][5] Its structural versatility allows for diverse substitutions, leading to a wide array of pharmacological activities. This has made the pyridazinone scaffold a focal point for the development of novel therapeutics targeting various enzymes and receptors.[4][6]
Key therapeutic areas where pyridazinone derivatives have shown significant promise include:
-
Anti-inflammatory agents: Primarily through the selective inhibition of COX-2 and PDE4.[2][7]
-
Anticancer agents: By targeting critical signaling pathways, including receptor tyrosine kinases like VEGFR-2.[2][3]
-
Cardiovascular agents: Exerting vasodilatory effects often mediated by phosphodiesterase (PDE) inhibition.[2][8]
-
CNS agents: Showing potential as inhibitors of enzymes like Monoamine Oxidase B (MAO-B) for neurodegenerative disorders.[9]
Given this precedent, a logical first step in the characterization of this compound is to screen it against these well-established enzyme targets.
General Screening Workflow
The recommended approach for characterizing a novel compound with a privileged scaffold is a tiered screening cascade. This ensures efficient use of resources, starting with broad primary screens and progressing to more detailed secondary and cellular assays for confirmed "hits."
Caption: A tiered workflow for characterizing novel enzyme inhibitors.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Numerous pyridazinone derivatives are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[7][10] This assay measures the peroxidase activity of purified COX-2.
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| Human Recombinant COX-2 | e.g., Cayman | Enzyme source |
| Heme | Sigma-Aldrich | Co-factor for COX-2 activity |
| Arachidonic Acid | Sigma-Aldrich | COX-2 substrate |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | Sigma-Aldrich | Chromogenic co-substrate (detectable probe) |
| Tris-HCl Buffer (pH 8.0) | In-house prep | Assay buffer |
| DMSO | Sigma-Aldrich | Compound solvent |
| Celecoxib | e.g., Selleckchem | Positive control (known selective COX-2 inhibitor) |
| 96-well UV-transparent plate | Corning | Assay plate |
| Spectrophotometer | e.g., BioTek | Plate reader for absorbance measurement |
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a working solution of human recombinant COX-2 and Heme in 100 mM Tris-HCl, pH 8.0. The final concentration of the enzyme should be determined empirically for optimal signal-to-noise ratio.
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
Add 1 µL of each compound dilution to the wells of a 96-well plate.
-
For controls, add 1 µL of DMSO (Vehicle/Negative Control) and 1 µL of Celecoxib (Positive Control, e.g., 1 µM final concentration).
-
-
Enzyme Addition & Pre-incubation: Add 179 µL of the COX-2/Heme enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing Arachidonic Acid and TMPD in the assay buffer. Initiate the enzymatic reaction by adding 20 µL of this substrate solution to each well. Final concentrations should be approximately 100 µM for Arachidonic Acid and 1 µM for TMPD.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 595 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance is proportional to the COX-2 peroxidase activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve (mOD/min).
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_vehicle - V_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Phosphodiesterase 4 (PDE4) Inhibition Assay
Rationale: PDE4 is a critical enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 increases cAMP levels, leading to a broad anti-inflammatory response. Pyridazinone derivatives have been identified as potent PDE4 inhibitors.[2][7]
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| Human Recombinant PDE4D | e.g., BPS Bioscience | Enzyme source |
| cAMP | Sigma-Aldrich | Enzyme substrate |
| 5'-Nucleotidase (Crotalus atrox) | Sigma-Aldrich | Converts AMP to adenosine |
| Adenosine Deaminase | Sigma-Aldrich | Converts adenosine to inosine |
| Malachite Green Reagent | In-house or kit | Detects inorganic phosphate (Pi) |
| Tris-HCl Buffer (pH 7.5) with MgCl₂ | In-house prep | Assay buffer |
| Rolipram | e.g., Tocris | Positive control (known selective PDE4 inhibitor) |
| 96-well clear plate | Corning | Assay plate for colorimetric reading |
Step-by-Step Protocol:
-
Compound Plating: As described in the COX-2 assay, plate 1 µL of serially diluted this compound, DMSO (vehicle), and Rolipram (positive control) into a 96-well plate.
-
Enzyme & Substrate Mix: Prepare a reaction mixture containing the assay buffer, PDE4D enzyme, and cAMP. Add 50 µL of this mixture to each well. Incubate for 30 minutes at 30°C.
-
Conversion to Phosphate: Add 25 µL of 5'-Nucleotidase to each well to convert the AMP produced by PDE4 into adenosine and inorganic phosphate. Incubate for 15 minutes at 30°C.
-
Signal Detection: Add 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate to produce a green color. Incubate for 15 minutes at room temperature for color development.
-
Measurement: Read the absorbance at 620 nm using a spectrophotometer. The amount of color is directly proportional to the PDE4 activity.
-
Data Analysis:
-
Calculate percent inhibition as described previously, where a higher absorbance corresponds to higher enzyme activity.
-
Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
-
Protocol: General Tyrosine Kinase Inhibition Assay (e.g., VEGFR-2)
Rationale: The inhibition of receptor tyrosine kinases is a cornerstone of modern cancer therapy.[3] The pyridazinone scaffold is known to be a potent hinge-binding motif for many kinases, including VEGFR-2, which is critical for tumor angiogenesis.[2] This protocol describes a universal, antibody-free ADP-Glo™ (Promega) assay format.
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| Human Recombinant VEGFR-2 | e.g., SignalChem | Enzyme source |
| Poly(Glu,Tyr) 4:1 peptide | Sigma-Aldrich | Generic kinase substrate |
| ATP | Sigma-Aldrich | Co-substrate (phosphate donor) |
| Kinase Buffer (HEPES, MgCl₂, MnCl₂, DTT) | In-house prep | Assay buffer |
| Sorafenib | e.g., LC Labs | Positive control (known VEGFR-2 inhibitor) |
| ADP-Glo™ Kinase Assay Kit | Promega | Reagents for detecting ADP production |
| 96-well white, opaque plate | Corning | Plate for luminescence measurement |
| Luminometer | e.g., BMG Labtech | Plate reader for luminescence |
Step-by-Step Protocol:
-
Compound Plating: Plate 1 µL of serially diluted test compound, DMSO, and Sorafenib into a 96-well white plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing VEGFR-2 enzyme and the Poly(Glu,Tyr) substrate in kinase buffer.
-
Add 5 µL of this solution to each well.
-
Prepare a 4X ATP solution.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence signal using a plate luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate percent inhibition as described previously (higher luminescence = higher activity).
-
Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial enzymatic profiling of this compound. Based on the well-documented activities of the pyridazinone scaffold, there is a strong rationale for screening this compound against inflammatory and oncogenic kinases. Positive results from these in vitro assays would warrant further investigation, including selectivity profiling against related enzyme isoforms (e.g., COX-1 vs. COX-2) and progression into cell-based assays to confirm activity in a more complex biological environment. This systematic approach will effectively elucidate the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent.
References
- Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Source: Journal of Chemical Technology and Metallurgy]
- Al-Ostath, A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Source: NIH]
- BenchChem. (2025). The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. [Source: BenchChem]
- Kumar, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Source: PubMed]
- Al-Ostath, A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Source: PubMed]
- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Chembri, M., et al. (2022).
- Fallacara, A., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Source: PMC]
- BioWorld. (2025).
- Mathew, B., et al. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate.
Sources
- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
Application Notes and Protocols: High-Throughput Screening of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid Derivatives
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated therapeutic potential across various disease areas, including cardiovascular conditions, inflammation, cancer, and infectious diseases.[1][2][3] The versatility of the pyridazinone nucleus stems from its ability to engage with a diverse range of biological targets, which is attributed to the presence of nitrogen atoms and a keto group that can participate in hydrogen bonding and protonation reactions.[2]
The (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid moiety, in particular, presents a key structural framework for the generation of compound libraries aimed at discovering novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of thousands to millions of compounds to identify those that interact with a specific biological target.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for libraries of this compound derivatives. It offers detailed protocols for both biochemical and cell-based assays, emphasizing the rationale behind experimental design and the importance of robust data analysis for hit identification and validation.
Section 1: Assay Development and Optimization - The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay.[4] This initial phase involves selecting an appropriate assay format, optimizing experimental conditions, and establishing rigorous quality control parameters.
Choosing the Right Assay: Biochemical vs. Cell-Based Approaches
The initial choice between a biochemical and a cell-based assay is dictated by the nature of the biological target and the desired information.
-
Biochemical Assays: These in vitro assays utilize purified components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[4] They are often preferred for primary screening due to their simplicity, lower cost, and higher throughput. Fluorescence-based methods are among the most common readouts for biochemical HTS due to their high sensitivity and adaptability to miniaturized formats.[6][7]
-
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context to assess a compound's activity.[8][9][10] They can measure a wide range of cellular responses, including proliferation, toxicity, and the activation of specific signaling pathways.[8][11] While often more complex and of lower throughput than biochemical assays, they offer valuable insights into a compound's cellular permeability, potential off-target effects, and mechanism of action.[9]
For screening this compound derivatives, a tiered approach is recommended. A primary biochemical screen can rapidly identify compounds that directly interact with the target of interest. Subsequently, a secondary cell-based assay can then be used to confirm the activity of these "hits" in a more complex biological system.
The Critical Role of Assay Quality Control: Understanding the Z'-Factor
A key metric for evaluating the quality and robustness of an HTS assay is the Z'-factor.[12][13] This statistical parameter quantifies the separation between the signals of the positive and negative controls, taking into account the variability of the data.[12][14]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, making the assay highly reliable for screening.[12][14] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but further optimization is recommended to improve its performance.[12] |
| < 0 | Poor | Significant overlap between the control signals, rendering the assay unsuitable for screening.[12][14] |
Achieving a Z'-factor of ≥ 0.5 is a critical milestone in assay development before proceeding to a full-scale HTS campaign.
Section 2: Primary High-Throughput Screening - A Biochemical Approach
This section outlines a protocol for a fluorescence-based biochemical assay designed to identify inhibitors of a hypothetical enzyme target.
Workflow for a Primary Biochemical HTS
Caption: A typical hit confirmation and validation cascade.
Detailed Protocol: Cell-Based Reporter Gene Assay
Objective: To confirm the inhibitory activity of primary hits on a specific signaling pathway in a cellular environment.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the signaling pathway of interest.
-
384-well, white, clear-bottom tissue culture-treated plates.
-
Cell culture medium and supplements.
-
Stimulant for the signaling pathway.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in culture medium to a final density of 5,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Pathway Stimulation:
-
Prepare the pathway stimulant at a 6X final concentration in culture medium.
-
Add 5 µL of the stimulant to all wells except the unstimulated controls.
-
Add 5 µL of culture medium to the unstimulated control wells.
-
Incubate for the optimal time required for reporter gene expression (typically 6-24 hours).
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The final stage of the HTS campaign involves a thorough analysis of the confirmed hits to understand the relationship between their chemical structure and biological activity. This Structure-Activity Relationship (SAR) analysis is crucial for guiding the subsequent lead optimization phase, where the potency, selectivity, and pharmacokinetic properties of the hit compounds are improved through medicinal chemistry efforts.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound derivatives. By following these detailed protocols and adhering to rigorous quality control standards, researchers can effectively identify and validate novel bioactive compounds, paving the way for the development of new therapeutics.
References
- Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
- Grokipedia. (n.d.). Z-factor.
- Weed Science Society of America. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.
- BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS).
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Unknown Source. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
- NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- ResearchGate. (2016). Cell Based Assays in High Throughput Mode (HTS).
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- PMC. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- ResearchGate. (2025, August 5). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
- ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.
- ResearchGate. (n.d.). Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors.
- PubMed. (1999). Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. Bioorganic & Medicinal Chemistry, 7(5), 933-941.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- PubMed Central. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
- NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
- NIH. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
- Princeton University. (n.d.). High-Throughput Screening Assays. Department of Molecular Biology.
- PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
- NIH. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database.
- Biosynth. (n.d.). (3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-acetic acid.
- Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
- Pro Portal Net. (n.d.). (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid.
- BIOGEN Científica. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for the Cellular Characterization of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Introduction: The Pyridazinone Scaffold and the Imperative for Cellular Characterization
The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a novel compound built upon this versatile framework. The initial characterization of such a compound necessitates a systematic evaluation of its effects on living cells to elucidate its potential therapeutic applications and mechanism of action.[3][4]
Cell-based assays are indispensable tools in the early stages of drug discovery, offering a biologically relevant environment to assess a compound's activity.[3][5][6][7] Unlike biochemical assays that use purified components, cellular assays provide integrated insights into a compound's effects on complex biological systems, including its ability to cross cell membranes and its impact on cell health and signaling pathways.[3]
This document provides a structured, multi-tiered approach to the initial cell-based characterization of this compound. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for a primary cytotoxicity screen, secondary proliferation assays, and an exploratory reporter gene assay to probe for effects on a key inflammatory signaling pathway. The causality behind experimental choices and the principles of assay validation are emphasized throughout to ensure robust and reproducible data generation.[8][9]
Tier 1: Primary Screening - Assessing General Cytotoxicity
Rationale: The first critical step in evaluating any new compound is to determine its inherent cytotoxicity. This information is vital for two reasons: 1) to identify a sub-lethal concentration range for use in subsequent, more specific functional assays, and 2) to flag compounds that exhibit potent, non-specific cytotoxicity, which may be undesirable for most therapeutic applications. The MTT assay is a widely used, robust, and high-throughput compatible colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[10][11]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or a relevant line for your research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells per well).[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Line | HeLa (or other appropriate line) |
| Seeding Density | 8,000 cells/well |
| Compound Conc. | 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Incubation Time | 48 hours |
| Readout | Absorbance at 570 nm |
| Calculated Value | IC50 |
Tier 2: Secondary Screening - Cell Proliferation Assays
Rationale: While cytotoxicity assays measure cell death, proliferation assays monitor the rate of cell division.[7] A compound may not be overtly cytotoxic but could still inhibit cell growth (cytostatic effect), a desirable property for anticancer agents.[12] The CyQUANT® Direct Cell Proliferation Assay is a fluorescence-based method that uses a DNA-binding dye to quantify the number of cells.[13] This provides a direct measure of cell number, which can be more accurate than metabolic assays that can be influenced by changes in cellular metabolism.[14]
Protocol 2: CyQUANT® Direct Cell Proliferation Assay
Materials:
-
CyQUANT® Direct Cell Proliferation Assay Kit (contains CyQUANT® Direct Red Reagent and a background suppressor)
-
This compound
-
Appropriate cell line and culture medium
-
96-well or 384-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a clear-bottom black plate suitable for fluorescence measurements. Choose a sub-lethal concentration range based on the IC50 value obtained from the cytotoxicity assay.
-
-
Assay Reagent Preparation:
-
Prepare the 2X CyQUANT® Direct Red detection reagent by diluting the stock solution in the appropriate cell culture medium as per the manufacturer's instructions.
-
-
Reagent Addition and Incubation:
-
At the end of the compound treatment period, add a volume of the 2X detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL of medium).
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~520 nm excitation and ~590 nm emission for CyQUANT® Direct Red).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of proliferation against concentration to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Description |
| Cell Line | A549 (or other appropriate line) |
| Seeding Density | 4,000 cells/well |
| Compound Conc. | Sub-lethal range based on IC50 |
| Incubation Time | 72 hours |
| Readout | Fluorescence (Ex/Em ~520/590 nm) |
| Calculated Value | GI50 |
Tier 3: Exploratory Screening - NF-κB Reporter Gene Assay
Rationale: Given that pyridazinone derivatives have been associated with anti-inflammatory and anticancer activities, investigating the compound's effect on a key signaling pathway involved in both processes, such as the NF-κB pathway, is a logical next step.[1][2] Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[15][16][17] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements.[18] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB reporter gene assay pathway.
Protocol 3: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection (Day 1):
-
Seed HEK293T cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation (Day 2):
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-only stimulated controls.
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement (Day 2):
-
Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II to measure the firefly luciferase activity (NF-κB reporter).
-
Next, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (transfection control).
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity for each treatment condition compared to the unstimulated control.
-
Determine the effect of the compound on TNF-α-induced NF-κB activation.
| Parameter | Description |
| Cell Line | HEK293T |
| Reporter | NF-κB Firefly Luciferase |
| Control | Constitutive Renilla Luciferase |
| Stimulus | 10 ng/mL TNF-α |
| Compound Conc. | Sub-lethal range |
| Readout | Dual Luminescence |
| Calculated Value | % Inhibition of NF-κB activation |
Conclusion and Future Directions
This tiered approach provides a comprehensive framework for the initial characterization of this compound. The data generated will establish its cytotoxic and cytostatic potential and provide initial insights into its mechanism of action by probing a key signaling pathway. Positive results, such as potent growth inhibition at non-toxic concentrations or specific inhibition of the NF-κB pathway, would warrant further investigation. Subsequent studies could include broader pathway analysis using high-content screening, target identification studies, and eventual validation in more complex models such as 3D cell cultures or in vivo systems.[4]
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Stelzer, G. T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Cytometry Part B: Clinical Cytometry, 84(5), 282-5. [Link]
-
Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]
-
Fan, F., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 527-536. [Link]
-
ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Agilent. Manual: Cell Proliferation Assay Kit. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
BPI. (2021). Applying Analytical Method Validation to Cell-Based Potency Assays. [Link]
-
ABclonal. (2019). 4 Methods for Measuring Cell Proliferation. [Link]
-
PPD, Inc. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]
-
ResearchGate. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. [Link]
-
Martin, C. S., & Damoiseaux, R. (Eds.). (2016). Reporter gene assays: methods and protocols. Springer. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]
-
BIOGEN Científica. This compound. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(11), 3567. [Link]
-
Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-223. [Link]
-
Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-83. [Link]
-
National Institutes of Health. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. [Link]
-
Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 3. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. 细胞活力和增殖测定 [sigmaaldrich.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Efficacy Testing of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid in Animal Models
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] These include anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[1][2][5] (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a novel compound featuring this core structure, thus presents a compelling candidate for preclinical evaluation across several therapeutic areas. The selection of appropriate animal models is a critical step in elucidating its potential efficacy and mechanism of action before advancing to clinical trials.[6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical efficacy studies for this compound. It outlines detailed protocols for validated animal models in three key therapeutic areas where pyridazinone derivatives have shown promise: inflammation, oncology, and cardiovascular disease. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, translatable data.
Logical Framework for Preclinical Efficacy Assessment
The journey from a promising compound to a potential therapeutic agent requires a structured and logical preclinical evaluation. The following workflow outlines the essential stages for assessing the in vivo efficacy of this compound.
Caption: Potential Cardioprotective Mechanism of Action.
General Considerations for All Models
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Pharmacokinetics (PK): Preliminary pharmacokinetic studies are essential to determine the appropriate dosing regimen and ensure adequate drug exposure in the target tissue.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a strategic framework and detailed protocols for the preclinical efficacy evaluation of this compound. By systematically assessing its activity in validated animal models of inflammation, cancer, and cardiovascular disease, researchers can generate the crucial data necessary to understand its therapeutic potential and guide further development. The choice of model should be driven by in vitro data and the hypothesized mechanism of action, ensuring a scientifically rigorous and efficient path from discovery to potential clinical application.
References
- Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics. PubMed.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. ScienceDirect.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Considerations for choosing an optimal animal model of cardiovascular disease. SpringerLink.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed.
- Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC.
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH.
- Preclinical research strategies for drug development. AMSbiopharma.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid using HPLC-UV and LC-MS/MS
Introduction
(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid is a heterocyclic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry and drug discovery.[1][2] Accurate quantification of these compounds in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Chemical Properties of this compound
-
IUPAC Name: this compound
-
CAS Number: 412018-60-1[6]
-
Molecular Formula: C₇H₈N₂O₃[7]
-
Molecular Weight: 168.15 g/mol [7]
-
Structure:
(Note: A placeholder image is used here. In a real-world scenario, the actual chemical structure would be depicted.)
The presence of a carboxylic acid group makes the molecule acidic, influencing its solubility and chromatographic behavior. The pyridazinone ring system contains chromophores that allow for UV detection.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of small molecules.[8] This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
Principle
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The acidic nature of the analyte allows for manipulation of its retention by adjusting the mobile phase pH. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. The dimensions offer a balance between resolution and analysis time.[9] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column from any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or λmax) | The pyridazinone ring system is expected to have strong UV absorbance. The optimal wavelength should be determined by a UV scan of the analyte.[9] |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak response without overloading the column. |
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a drug product, an extraction step may be necessary.
4. Method Validation (as per ICH Q2(R2) Guidelines): [3][4][10]
-
Specificity: Analyze a blank (matrix without analyte) and a spiked sample to ensure no interference from excipients or impurities at the retention time of the analyte.
-
Linearity: Inject the working standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.[11]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis and for applications requiring high sensitivity and selectivity.[12][13][14]
Principle
The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.[15]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a structurally similar compound
-
LC-MS grade solvents (acetonitrile, methanol, water)
-
LC-MS grade formic acid or ammonium acetate
-
Solid-phase extraction (SPE) cartridges or 96-well plates
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| LC System | UPLC or HPLC system | UPLC systems are preferred for faster analysis times and better resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast LC-MS/MS analysis. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Acidic mobile phase promotes protonation for positive ion ESI. |
| Gradient | A rapid gradient (e.g., 2-3 minutes) | The high selectivity of MS/MS detection allows for shorter chromatographic run times. |
| Flow Rate | 0.4 mL/min | A flow rate compatible with the smaller column dimensions and ESI source. |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | The carboxylic acid group is readily deprotonated, making negative ion mode a suitable choice.[16] |
| MS/MS Transitions | Precursor Ion [M-H]⁻ → Product Ions | The specific m/z transitions for the analyte and internal standard need to be optimized by direct infusion. A hypothetical transition would be m/z 167 → [product ions]. |
| Collision Energy | To be optimized for each transition | The collision energy is optimized to maximize the intensity of the product ions. |
3. Sample Preparation (for Plasma Samples):
-
Protein Precipitation (PPT): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate and reconstitute.
4. Method Validation:
The validation parameters are similar to the HPLC-UV method, with additional considerations for matrix effects.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples with that in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
Summary of Method Parameters
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio (m/z) |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Primary Application | Routine QC, purity analysis | Bioanalysis, trace level quantification |
| Instrumentation | Standard HPLC with UV detector | HPLC/UPLC coupled to a tandem mass spectrometer |
| Throughput | Moderate | High |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. The HPLC-UV method is well-suited for routine analysis in a quality control setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Both methods should be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. Available at: [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Available at: [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]
-
how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Available at: [Link]
-
(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. Pro Portal Net. Available at: [Link]
-
Synthesis of pyridazinone derivative 2. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. LookChem. Available at: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]
-
3-Methyl-6-oxoheptanoic acid. PubChem. Available at: [Link]
-
This compound. BIOGEN Científica. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
-
acetic acid 3-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-propyl ester. MOLBASE. Available at: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. 412018-60-1 | this compound | Tetrahedron [thsci.com]
- 7. This compound [cymitquimica.com]
- 8. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Characterizing Novel Pyridazinone Derivatives in Drug Discovery, Exemplified by (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1][2][3] This document provides a comprehensive guide for the initial characterization of novel pyridazinone derivatives, using the representative molecule, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, as a case study. While this specific molecule is not extensively documented in public literature, the protocols outlined herein are broadly applicable to new chemical entities sharing the pyridazinone core. We present a logical, tiered approach to screening, beginning with primary assays against common pyridazinone targets—phosphodiesterases (PDEs), cyclooxygenases (COXs), and protein kinases—followed by secondary cell-based assays to confirm activity in a more complex biological context. This guide emphasizes the rationale behind experimental design, the importance of robust controls, and the proper interpretation of data, providing researchers with a validated framework for advancing novel pyridazinone compounds through the early stages of the drug discovery pipeline.
Introduction: The Pyridazinone Scaffold
Pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[4] This core structure is amenable to chemical modification at multiple positions, allowing for the synthesis of large, diverse compound libraries.[4] The versatility of the pyridazinone scaffold has led to the development of drugs with wideranging therapeutic applications, from cardiotonics like levosimendan to anti-inflammatory agents.[5][6]
The diverse pharmacology of pyridazinone derivatives stems from their ability to interact with multiple biological targets.[7] Key target families include:
-
Phosphodiesterases (PDEs): Particularly PDE3, inhibition of which leads to increased intracellular cyclic AMP (cAMP), resulting in vasodilation and positive inotropic effects. This is a primary mechanism for cardiotonic pyridazinones.[5]
-
Cyclooxygenases (COX): Certain pyridazinone derivatives have shown selective inhibition of COX-2, an enzyme involved in inflammation and pain, making them attractive candidates for novel non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
-
Protein Kinases: The pyridazinone core has emerged as a viable scaffold for developing potent kinase inhibitors, targeting pathways involved in cell proliferation and angiogenesis, which are critical in cancer.[7][10]
Given this landscape, a logical first step in characterizing a novel pyridazinone derivative like this compound is to screen it against these three high-value target classes.
Tier 1: Primary Biochemical Assays
The initial screening phase utilizes biochemical assays to determine if the compound has direct activity against isolated, purified enzymes. This approach is rapid, cost-effective, and provides a clean measure of potency (e.g., IC50) without the complexities of cellular systems.
Experimental Workflow: Tier 1 Screening
The following diagram outlines the general workflow for the primary biochemical screening of a novel pyridazinone derivative.
Caption: High-level workflow for primary biochemical screening.
Protocol 2.1: Phosphodiesterase 5 (PDE5) Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from established fluorescence polarization (FP) methods, which are robust and suitable for high-throughput screening.[11][12] While PDE3 is a classic cardiotonic target, we use a PDE5 assay here as a representative example due to the wide availability of reagents and its relevance to other therapeutic areas.
Causality: The assay measures the inhibition of PDE5, which hydrolyzes a fluorescently labeled cGMP substrate (cGMP-FAM). When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. After hydrolysis by PDE5, the resulting 5'-GMP-FAM binds to a larger binding agent, slowing its rotation and increasing the polarization signal. An inhibitor will prevent hydrolysis, keeping the polarization signal low.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for PDE5 activity (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[13]
-
PDE5 Enzyme: Dilute recombinant human PDE5A1 in assay buffer to a working concentration (e.g., 0.2 units/mL).
-
Substrate: Dilute FAM-labeled cGMP substrate in assay buffer to the desired concentration (e.g., 50 nM).
-
Compound Plates: Prepare a 96-well plate with serial dilutions of this compound. Include wells for a positive control (e.g., Sildenafil) and a negative control (DMSO vehicle).[11]
-
-
Assay Procedure:
-
Add 10 µL of diluted compound (or controls) to the wells of a black, low-volume 384-well assay plate.
-
Add 10 µL of diluted PDE5 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stop solution containing the binding agent.
-
-
Data Acquisition & Analysis:
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (no enzyme) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Expected Data & Interpretation:
The results can be summarized in a table comparing the potency of the test compound to a known standard.
| Compound | PDE5 IC50 (nM) |
| This compound | Hypothetical Value: 850 nM |
| Sildenafil (Control) | 5 nM |
An IC50 value in the nanomolar to low-micromolar range would suggest the compound is a PDE inhibitor and warrants further investigation.
Protocol 2.2: COX-1 / COX-2 Inhibition Assay
Causality: This colorimetric assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction involving the oxidation of a chromogen (e.g., TMPD). An inhibitor will block this process, preventing color development, which can be measured spectrophotometrically.[14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Reagents: Heme, arachidonic acid (substrate), and TMPD (chromogen).
-
Compound Plates: Prepare separate plates for COX-1 and COX-2 with serial dilutions of the test compound. Include a non-selective control (e.g., Indomethacin) and a COX-2 selective control (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of diluted compound (or controls).
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Shake the plate and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Acquisition & Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration relative to the DMSO control.
-
Calculate IC50 values for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Expected Data & Interpretation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical: 50 | Hypothetical: 2.5 | 20 |
| Indomethacin (Control) | 0.1 | 0.5 | 0.2 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
A high selectivity index (>10) indicates that the compound is selective for COX-2, a desirable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9]
Tier 2: Cell-Based Confirmatory Assays
If a compound shows promising activity in a primary biochemical assay, the next critical step is to validate this activity in a cellular context. Cell-based assays provide a more biologically relevant environment, accounting for factors like cell permeability, target engagement in the presence of endogenous ATP, and potential off-target effects.[15]
Signaling Pathway: Kinase Inhibition in Cancer Cells
Many pyridazinone derivatives function as ATP-competitive kinase inhibitors.[7] A common mechanism involves blocking oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[16]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Protocol 3.1: Cancer Cell Line Proliferation Assay (MTT/MTS Assay)
Causality: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (like MTT or MTS) into a colored formazan product. A cytotoxic or anti-proliferative compound will reduce the number of viable cells, leading to a decreased colorimetric signal.[17]
Step-by-Step Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the compound-containing medium. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Readout:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours until a distinct color change is observed in the control wells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the log[inhibitor concentration] and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Data & Interpretation:
| Compound | GI50 in MCF-7 cells (µM) |
| This compound | Hypothetical Value: 5.2 µM |
| Doxorubicin (Control) | 0.1 µM |
A potent GI50 value confirms that the compound's biochemical activity translates into a functional effect in a cellular model, inhibiting cancer cell growth.
Conclusion and Next Steps
This guide outlines a foundational, tiered strategy for the initial pharmacological characterization of novel pyridazinone derivatives. By systematically evaluating compounds against key target classes—PDEs, COX enzymes, and kinases—researchers can efficiently identify promising hits. Positive results from these primary and secondary assays would justify progression to more advanced studies, including:
-
Kinome-wide selectivity profiling: To understand the compound's specificity across the entire human kinome.[19][20]
-
In vitro ADME studies: To assess metabolic stability, permeability, and other drug-like properties.
-
Mechanism of Action (MoA) studies: To confirm target engagement in cells (e.g., via Western blot for phosphorylated substrates).
-
In vivo efficacy studies: To test the compound's therapeutic effect in animal models of disease.
This structured approach ensures that resources are focused on compounds with the highest potential, accelerating the journey from a novel chemical entity to a viable drug candidate.
References
-
Al-Ostath, A., Abosheasha, M. A., & Al-Sayyed, H. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available at: [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link]
-
Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]
-
Kaur, R., & Singh, P. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1), 77-92. Available at: [Link]
-
Kaur, R., & Singh, P. (2017). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(10), 1163-1185. Available at: [Link]
-
Sharma, P., & Kumar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Chavali, V., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. Available at: [Link]
-
Sharma, P., & Kumar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Sanna, P., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6296. Available at: [Link]
-
Korbut, E., et al. (2015). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Pharmacological and Toxicological Methods, 75, 11-20. Available at: [Link]
-
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95-103. Available at: [Link]
-
Zhidkova, E. M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
-
Pratap, M. (2021). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Eurofins Discovery. Available at: [Link]
-
Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566-2569. Available at: [Link]
-
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. Available at: [Link]
-
Gavilán-Reyes, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1958. Available at: [Link]
-
Alsafrana, H. M., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1718. Available at: [Link]
-
Gray, A. S., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry, 410(11), 2745-2755. Available at: [Link]
-
Gray, A. S., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. Available at: [Link]
-
Lee, H., et al. (2011). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Journal of Medicinal Chemistry, 54(17), 6124-6138. Available at: [Link]
-
Cimpianu, A., et al. (2021). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Applied Sciences, 11(23), 11467. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(18), 5851. Available at: [Link]
-
Sharma, P., & Kumar, A. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 9(12), 86-93. Available at: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sarpublication.com [sarpublication.com]
- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 14. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. researchgate.net [researchgate.net]
Formulating (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid for In Vivo Preclinical Studies
An Application Guide for Researchers
Abstract
The successful execution of in vivo studies is fundamentally reliant on the appropriate delivery of the test compound to the animal model. The formulation, dose, and route of administration are critical variables that can significantly influence the pharmacokinetic and pharmacodynamic (PK/PD) profile of a new chemical entity (NCE) like (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop stable, safe, and effective formulations of this compound for preclinical research. We will delve into pre-formulation assessment, strategic vehicle selection for oral and parenteral routes, detailed preparation protocols, and the analytical validation required to ensure dosing accuracy and formulation stability.
Introduction and Pre-formulation Assessment
This compound is a pyridazinone derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[2][3] The pyridazinone core is a feature of various biologically active molecules, suggesting its potential therapeutic relevance.[4][5][6] Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential to guide the selection of an appropriate and safe delivery vehicle.[1][7] This initial assessment forms the bedrock of a rational formulation development strategy.
Critical Physicochemical Properties
A systematic evaluation of the compound's properties will dictate the most viable formulation approaches. Key parameters to investigate are summarized in Table 1.
Table 1: Key Physicochemical Properties for this compound
| Parameter | Significance in Formulation | Typical Method of Determination | Known/Predicted Values |
| Aqueous Solubility | Determines if a simple aqueous solution is feasible. Dictates the need for solubilizing excipients.[1] | Equilibrium solubility measurement in various media (e.g., water, PBS pH 7.4, 0.9% Saline) using HPLC-UV or UV-Vis spectroscopy. | Experimental data not publicly available. Must be determined. Given the acetic acid moiety, solubility is expected to be highly pH-dependent. |
| pKa | Influences solubility at different physiological pH values (stomach vs. intestine vs. blood).[1] | Potentiometric titration or UV-spectrophotometry. | Experimental data not publicly available. Must be determined. The carboxylic acid group suggests a pKa in the range of 3-5. |
| LogP / LogD | Indicates the lipophilicity of the compound, guiding the choice between aqueous, cosolvent, or lipid-based systems.[1] | Shake-flask method (Octanol/Water) or computational prediction. | Predicted XlogP: -0.6.[3] This suggests the compound is relatively hydrophilic. |
| Chemical Stability | Ensures the compound does not degrade in the formulation vehicle during preparation, storage, and administration.[8] | Forced degradation studies (acid, base, oxidation, light, heat) followed by analysis with a stability-indicating HPLC method.[9][10] | Experimental data not publicly available. Must be determined. |
| Physical Form | The crystalline or amorphous state can impact solubility and dissolution rate.[1] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Experimental data not publicly available. Must be determined. |
Pre-formulation Assessment Workflow
The pre-formulation stage is a systematic process of characterization that directly informs formulation strategy.
Caption: Workflow from pre-formulation analysis to formulation strategy selection.
Formulation Development: Vehicles and Excipients
The choice of formulation strategy is dictated by the compound's properties and the intended route of administration.[1] For preclinical studies, formulations must be safe, maximize exposure, and be simple to prepare consistently.[7][11]
Selecting the Route of Administration
-
Parenteral (Intravenous, IV; Intraperitoneal, IP): Requires a sterile, particle-free solution. The pH should be adjusted to be as close to physiological pH (7.4) as possible to avoid irritation and precipitation upon injection.[11] Cosolvents and solubilizing agents are often necessary for compounds with low aqueous solubility.[12][13]
-
Oral (PO): Typically administered via gavage in rodents. While sterility is not required, the formulation must be a homogenous solution or a uniform, easily resuspendable suspension to ensure accurate dosing.[1]
Common GRAS Excipients for Preclinical Formulations
Excipients are added to aid in solubilizing or suspending the NCE and to ensure its stability.[7][14] The use of excipients designated as Generally Recognized As Safe (GRAS) is highly recommended.[15][16]
Table 2: Selected GRAS Excipients for In Vivo Formulations
| Excipient | Class | Typical Use Level | Primary Function(s) | Suitable Route(s) |
| Polyethylene Glycol 400 (PEG 400) | Cosolvent | 10-60% | Solubilizer for poorly water-soluble compounds.[7] | PO, IV, IP |
| Propylene Glycol (PG) | Cosolvent | 10-60% | Solubilizer, often used in combination with PEG 400.[12] | PO, IV, IP |
| Polysorbate 80 (Tween® 80) | Surfactant | 1-10% | Solubilizer, wetting agent for suspensions.[13] | PO, IV, IP |
| Sodium Carboxymethylcellulose (Na-CMC) | Suspending Agent | 0.5-2.0% w/v | Viscosity modifier to create stable suspensions.[1] | PO |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | 10-40% w/v | Forms inclusion complexes to increase aqueous solubility.[12] | PO, IV, IP |
| Ethanol | Cosolvent | 5-20% | Solubilizer. Use should be minimized due to potential pharmacological effects.[12][17] | PO, IV, IP |
Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing common formulation types. All preparations for parenteral administration must be conducted in a sterile environment (e.g., a biological safety cabinet) using sterile components. [11]
Protocol 1: Aqueous Solution with pH Adjustment (for Parenteral/Oral)
Objective: To prepare a clear, sterile solution for a compound with sufficient pH-dependent solubility.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride for Injection
-
1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl), sterile
-
Sterile, pyrogen-free glass vial
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Calculate the mass of the compound needed for the desired concentration and final volume.
-
Initial Dissolution: Add approximately 80% of the final volume of 0.9% saline to the sterile vial. Add the weighed compound.
-
pH Adjustment: While stirring, slowly add 1N NaOH dropwise to raise the pH. As the acidic compound is neutralized to its more soluble salt form, it should dissolve. Target a final pH between 7.0 and 7.4. If the pH overshoots, use 1N HCl to adjust it back.
-
Final Volume: Once the compound is fully dissolved, add 0.9% saline to reach the final target volume.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense it into a final sterile container.[11]
-
Inspection: Visually inspect the final solution for any particulates or cloudiness. Discard if not perfectly clear.[11]
Protocol 2: Cosolvent-Based Solution (for Parenteral/Oral)
Objective: To prepare a sterile solution for a compound with poor aqueous solubility using a cosolvent system.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection
-
Sterile, pyrogen-free glass vial
-
0.22 µm sterile syringe filter (ensure compatibility with PEG 400)
Procedure:
-
Vehicle Preparation: Prepare the cosolvent vehicle. For example, a 40% PEG 400 solution is made by mixing 4 parts PEG 400 with 6 parts Sterile Water for Injection (v/v).
-
Dissolution: Weigh the compound and place it in a sterile vial. Add a small amount of PEG 400 and vortex to wet the powder. Gradually add the remaining vehicle while stirring or vortexing until the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[7]
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into the final sterile container.
-
Precipitation Check: Crucial Step: Before use in animals, it is advisable to mix a small aliquot of the final formulation with plasma or buffer to ensure the drug does not precipitate upon dilution in the bloodstream.
Protocol 3: Suspension in Na-CMC (for Oral Gavage)
Objective: To prepare a uniform and stable suspension for oral administration.[1]
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC, low viscosity)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% w/v Na-CMC vehicle by slowly adding 0.5 g of Na-CMC to 100 mL of purified water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.[1]
-
Particle Size Reduction: If the compound particles are large, gently grind them to a fine powder using a mortar and pestle.
-
Levigation: Place the weighed powder in the mortar. Add a very small amount of the 0.5% Na-CMC vehicle and triturate (mix) with the pestle to form a smooth, uniform paste. This step is critical for ensuring good dispersion.[1]
-
Suspension Formation: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Homogenization: Transfer the suspension to a vial with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. Always stir the suspension immediately before each dose administration.
Analytical Validation of the Formulation
Quantitative analysis is essential to confirm the concentration, homogeneity, and stability of the prepared formulation, ensuring data integrity and animal welfare.[8][18] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.[10]
Validation Workflow and Acceptance Criteria
Caption: Workflow for the analytical validation of a preclinical formulation.
Table 3: Key Analytical Parameters and Acceptance Criteria
| Parameter | Purpose | Methodology | Acceptance Criteria |
| Concentration | To confirm the dose accuracy.[18] | HPLC-UV analysis against a standard curve of the pure compound. | 90% - 110% of the target concentration. |
| Homogeneity | To ensure uniform dosing from a suspension. | Analyze samples from the top, middle, and bottom of the bulk suspension. | Relative Standard Deviation (RSD) ≤ 5%. |
| Short-Term Stability | To ensure the compound is stable for the duration of the experiment.[18] | Analyze concentration at T=0 and after storage (e.g., 24h) at relevant temperatures. | Concentration remains within 90% - 110% of the T=0 value. No significant degradation peaks appear. |
| Appearance | Visual check for quality. | Visual inspection. | Solutions: Clear, free of particulates. Suspensions: Uniform, easily resuspendable. |
General HPLC Method Protocol
-
Instrument: HPLC with UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV wavelength at which the compound shows maximum absorbance (λmax), determined by a UV scan.
-
Quantification: Integration of the peak area and comparison to a calibration curve prepared with known concentrations of the reference standard.
Conclusion and Best Practices
The development of a robust and reliable formulation is a non-trivial but essential prerequisite for generating meaningful and reproducible in vivo data. For this compound, its hydrophilic nature and acidic functional group suggest that a simple aqueous solution with pH adjustment is a promising starting point. However, researchers must perform the necessary pre-formulation and analytical validation studies to confirm the optimal approach. Adherence to these principles not only ensures scientific rigor but also aligns with the ethical considerations of animal research. Always document the final formulation composition in detail in all study reports, as recommended by the ARRIVE guidelines.[19]
References
-
Almirall, J. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Retrieved from [Link]
-
Gokaraju, G. R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(6), 1-23. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]
-
Mullan, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]
-
AGC Biologics. (2024). Analytical, Formulation & Stability. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Scialli, A. R., et al. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. ResearchGate. Retrieved from [Link]
-
Bu, D., et al. (2015). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS J, 17(1), 184-193. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Chemat, F., et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules, 24(16), 3007. Available at: [Link]
-
Akers, M. J. (2002). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
-
Tetrahedron. (n.d.). 412018-60-1 | this compound. Retrieved from [Link]
-
Maguda, R., & Chen, C.-C. (2016). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. International Journal of Chemical Engineering and Applications, 7(5), 289-294. Available at: [Link]
-
Desprat, V., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 435-447. Available at: [Link]
-
ResearchGate. (n.d.). Generally recognized as safe (GRAS). Retrieved from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3788. Available at: [Link]
-
Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available at: [Link]
-
Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 1-20. Available at: [Link]
-
Research SOP. (2022). List of All SOPs and Documents for In-vivo Laboratory. Retrieved from [Link]
-
PubChemLite. (n.d.). (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Generally recognized as safe. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-6-oxoheptanoic acid. Retrieved from [Link]
-
Molbase. (n.d.). acetic acid 3-[2-chloro-4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)-phenoxy]-propyl ester. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). Retrieved from [Link]
-
LookChem. (n.d.). (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid. Retrieved from [Link]
-
Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-oxo-1,6-dihydro-3-pyridazinyl acetate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 412018-60-1 | this compound | Tetrahedron [thsci.com]
- 3. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 4. jocpr.com [jocpr.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. stxip.org [stxip.org]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Welcome to the technical support center for the synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important pyridazinone derivative. Pyridazinones are key pharmacophores in drug discovery, and mastering their synthesis is crucial for advancing research.[1][2] This document moves beyond simple protocols to explain the reasoning behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of this compound.
Q1: What is the general synthetic strategy for this compound?
The most common and direct route is a two-step process:
-
Cyclization: Reaction of a γ-ketoacid, such as levulinic acid, with hydrazine hydrate to form the 6-methyl-3(2H)-pyridazinone heterocyclic core.
-
N-Alkylation: Subsequent alkylation of the pyridazinone nitrogen (at the N-1 position) with a haloacetic acid ester (e.g., ethyl bromoacetate), followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What is the mechanism for the N-alkylation step?
The N-alkylation is a nucleophilic substitution reaction. A base is used to deprotonate the nitrogen atom at the N-1 position of the pyridazinone ring, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion and forming a new N-C bond. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically under acidic or basic conditions.
Caption: Reaction mechanism for the synthesis of the target compound.
Q3: Why is regioselectivity (N- vs. O-alkylation) a concern?
Pyridazinones exist in lactam-lactim tautomeric forms. This means alkylation can potentially occur at the ring nitrogen (N-alkylation, desired) or the exocyclic oxygen (O-alkylation, undesired). The reaction conditions, particularly the choice of base, solvent, and counter-ion, play a critical role in directing the reaction toward the desired N-alkylated product.[3] O-alkylation leads to a mixture of products, complicating purification and reducing the yield of the target compound.
Troubleshooting Guide & Yield Improvement
This section provides solutions to specific problems encountered during the synthesis, with a focus on improving reaction yield and product purity.
Problem 1: Low Yield of the Alkylated Ester Intermediate
A low yield in the N-alkylation step is the most common challenge. This can be traced to several factors.
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Potential Cause A: Incomplete Deprotonation or Poor Nucleophilicity
-
Explanation: The pyridazinone nitrogen must be sufficiently deprotonated to act as an effective nucleophile. Weak bases or protic solvents can hinder the formation of the necessary anion.
-
Solution:
-
Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can significantly improve yields by ensuring complete deprotonation.[4]
-
Solvent Choice: Switch from less polar solvents (like acetone) to polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyridazinone anion.[5]
-
Anhydrous Conditions: Ensure all reagents and the solvent are strictly anhydrous. Water will consume the base and can hydrolyze the alkylating agent, reducing the overall efficiency.
-
Potential Cause B: Competing O-Alkylation
-
Explanation: The formation of the O-alkylated isomer is a common side reaction that directly reduces the yield of the desired N-alkylated product.[3] The regioselectivity is a delicate balance between kinetic and thermodynamic control.
-
Solution:
-
Optimize Reaction Conditions: N-alkylation is often favored under thermodynamic control. Running the reaction for a longer duration or at a slightly elevated temperature (e.g., room temperature to 50°C) can sometimes favor the formation of the more stable N-alkylated product.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with K₂CO₃ in a solid-liquid system can dramatically improve yield and selectivity, sometimes allowing the reaction to proceed without any solvent.[6][7]
-
| Parameter | Condition A (Conventional) | Condition B (PTC, Solvent-Free)[6] | Condition C (Strong Base)[7] |
| Base | K₂CO₃ | K₂CO₃ | NaH |
| Solvent | Acetone or DMF | None | Anhydrous DMF |
| Catalyst | None | TBAB | None |
| Temperature | Room Temp ~ Reflux | 90W Microwave (10 min) | 0°C to Room Temp |
| Typical Yield | Moderate to Good | Excellent (>90%) | Good to Excellent |
| Key Advantage | Simple setup | High speed, high yield, green | Strong driving force for reaction |
Table 1. Comparison of different N-alkylation reaction conditions.
Problem 2: Difficulty in Final Product Isolation (Hydrolysis Step)
Even with a successful alkylation, challenges can arise during the final hydrolysis and purification.
Potential Cause A: Incomplete Ester Hydrolysis
-
Explanation: The ester may not be fully hydrolyzed to the carboxylic acid, leading to a mixture that is difficult to separate.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.
-
Adjust Conditions: If hydrolysis is slow, increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH), or gently heat the reaction mixture. Be mindful that harsh conditions could potentially degrade the pyridazinone ring.
-
Potential Cause B: Product is Water-Soluble
-
Explanation: The final carboxylic acid product has a higher polarity than the ester intermediate and may exhibit significant solubility in water, leading to losses during aqueous workup.
-
Solution:
-
pH Adjustment: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 2-3) to minimize its water solubility before extraction.
-
Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (at least 3-5 times) to maximize recovery.
-
Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine) to remove dissolved water and further encourage the product to partition into the organic phase.
-
Recommended Experimental Protocol
This protocol is an optimized starting point, incorporating best practices for high yield and purity.
Step 1: N-Alkylation of 6-Methyl-3(2H)-pyridazinone [6][7]
-
To a stirred suspension of 6-methyl-3(2H)-pyridazinone (1.0 eq) and finely ground potassium carbonate (1.5 eq) in anhydrous DMF (5-10 mL per gram of pyridazinone), add tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester. The crude product can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC indicates complete consumption of the ester.
-
Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.
-
A precipitate of the final product should form. If not, extract the aqueous solution multiple times with ethyl acetate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the final product. Recrystallization from ethanol/water can be performed for further purification.
References
- Application Notes and Protocols for N-Alkylation of Pyridazinones. Benchchem.
- Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate. Benchchem.
- Yanai, M., Takeda, S., & Nishikawa, M. (1976). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. HETEROCYCLES, 4(8).
- Optimizing reaction conditions of N-alkylation reaction. ResearchGate.
- Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. PubMed.
- Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.
- This compound. Tetrahedron.
- Synthesis of pyridazines. Organic Chemistry Portal.
- A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. ARCAT USA, Inc..
- Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. arkat usa.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.
- Alkylation of 3-Methyl-1H-acenaphtho[5,6-de]pyridazine. Springer.
- Benchat, N.-E., et al. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Molbank, 2007(2), M529.
- Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Institutes of Health.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. PubMed Central.
- Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. ResearchGate.
- Ethyl 3-methyl-6-oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydro-1-pyridazineacetate. Sci-Hub.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1).[1] This molecule, featuring a pyridazinone core, is of interest in various research fields due to the diverse biological activities associated with this chemical scaffold.[2][3][4][5] However, its acidic nature and molecular structure present specific solubility challenges that can impact experimental setup and data reproducibility.
This guide provides a structured, in-depth approach to understanding and overcoming these challenges. It is designed for researchers, scientists, and drug development professionals who require reliable methods for preparing solutions for in vitro and in vivo studies.
Compound Profile
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₈N₂O₃[6]
-
Key Structural Features:
-
Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. The molecule is a weak acid.
-
Pyridazinone Ring: A polar heterocyclic system.
-
Methyl Group: Adds a degree of lipophilicity.
-
The interplay between the ionizable carboxylic acid and the rest of the molecule's structure dictates its behavior in different solvents. At neutral pH, the carboxylic acid is largely protonated (uncharged), leading to low aqueous solubility. By increasing the pH, the acid is deprotonated to its carboxylate salt form, which is significantly more polar and thus more soluble in aqueous media. This relationship is governed by the Henderson-Hasselbalch equation.[7][8][9]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in water or neutral buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A1: This is expected behavior for a carboxylic acid. The first and most effective strategy is to increase the pH of the solvent.[10] By adding a small amount of a basic solution, such as 1N NaOH, dropwise, you will deprotonate the carboxylic acid to its more soluble salt form.[11][12] Aim for a pH approximately 2 units above the compound's pKa. While the exact pKa is not published, a typical pKa for a carboxylic acid is around 4-5.[13] Therefore, adjusting the pH to >7 should significantly improve solubility.
Q2: I need to make a high-concentration stock solution. Should I use an organic solvent?
A2: Yes, for high-concentration stock solutions (e.g., 10-50 mM), using an organic solvent is the standard approach.[14] A polar, aprotic solvent like dimethyl sulfoxide (DMSO) is an excellent first choice.[15] Other options include dimethylformamide (DMF) or ethanol. It is always recommended to test the solubility of a small amount of your compound first before dissolving the entire batch. Remember to store stock solutions properly, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[16]
Q3: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
A3: This is a classic problem known as "precipitation upon dilution."[15] It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous buffer at the target concentration.[17] The DMSO concentration is too low in the final solution to keep the compound dissolved.
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.
-
Use a Stepwise Dilution: Avoid adding the DMSO stock directly to the final buffer volume. Perform one or more intermediate dilutions to lessen the solvent shock.[16]
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help. However, be cautious, as DMSO can be toxic to cells, typically above 0.5%-1%.[15][16] Always run a vehicle control with the same final DMSO concentration to check for solvent effects.[15]
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or PEG 400 can be used in combination to improve solubility.[18][19][20]
Q4: Can I use pH adjustment for my cell-based assays?
A4: Yes, but with extreme caution. While preparing a stock solution in an aqueous base (like dilute NaOH) is effective, adding this directly to cell culture medium can drastically alter the medium's pH, which is harmful to cells. If you use this method, you must carefully back-titrate the pH of the final working solution to the physiological range (typically 7.2-7.4) using a dilute acid (e.g., 1N HCl) before adding it to your cells. This can be a cumbersome process and may risk precipitation.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol is suitable for preparing a working solution when organic solvents must be avoided.
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Water: Add a portion of the final desired volume of purified water (e.g., 80% of the final volume). The compound will likely not dissolve and form a slurry.
-
Adjust pH: While stirring, add 1N NaOH drop by drop. Monitor the solution's clarity and check the pH periodically. Continue adding base until the solid is fully dissolved. The pH will likely be in the range of 8-10.
-
Final Volume: Once dissolved, add water to reach the final desired volume.
-
Sterilization (if needed): For biological assays, sterile-filter the solution through a 0.22 µm filter.
-
(Optional) pH Neutralization: If required for the experiment, carefully back-titrate the solution to the target pH with 1N HCl. Perform this step slowly, as the compound may precipitate if the pH drops too low.
Protocol 2: Preparation of an Organic Stock Solution
This is the recommended method for creating a high-concentration primary stock.
-
Select Solvent: Choose a suitable organic solvent, with DMSO being the most common first choice.
-
Calculate Mass: Based on the desired stock concentration and volume, calculate the required mass of the compound using its molecular weight. (MW = 168.15 g/mol ).
-
Dissolution: Add the weighed compound to a suitable vial. Add the calculated volume of DMSO.
-
Aid Solubilization: Vortex or sonicate the mixture gently to ensure complete dissolution. A brief warming in a 37°C water bath can also help.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C to maintain stability and prevent water absorption by the DMSO.[16]
Data Summary Table: Recommended Solvents
| Solvent System | Use Case | Max Recommended Concentration (Illustrative) | Notes |
| Water (pH > 8.0) | Aqueous assays, avoiding organic solvents | 1-5 mM | Solubility is highly pH-dependent.[9] |
| PBS (pH 7.4) | Physiological buffer | < 0.5 mM (likely) | Very low solubility expected. |
| DMSO | High-concentration stock solution | ≥ 50 mM | Standard choice for primary stocks.[14] |
| Ethanol | Alternative stock solution | ~10-20 mM | Can be used as a co-solvent.[18] |
Note: These concentrations are illustrative and should be determined empirically for your specific lot of compound.
Visualized Workflows & Troubleshooting
Diagram 1: pH-Dependent Solubility Mechanism
This diagram illustrates the chemical equilibrium that governs the solubility of this compound. At low pH, the insoluble, protonated form dominates. At high pH, the soluble, deprotonated (anionic) form is favored.
Caption: Acid-base equilibrium and its effect on solubility.
Diagram 2: Troubleshooting Workflow for Experimental Setup
This decision tree provides a logical path for troubleshooting solubility issues when preparing a working solution for a biological assay.
Caption: Decision tree for solubilizing the target compound.
Advanced Troubleshooting
"I've tried pH adjustment, but I'm concerned about the stability of my compound at high pH."
This is a valid concern. Many compounds, particularly those with ester or amide bonds, can undergo hydrolysis at high pH.[21] While this specific molecule is not expected to be extremely labile, it's a good practice to assess stability.
Recommendation: Prepare your high-pH stock solution and leave it at room temperature for the maximum anticipated duration of your experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of this period to check for the appearance of degradation products. If degradation is observed, you should prepare the stock solution fresh immediately before each experiment.[22][23]
"My cell assay is extremely sensitive, and I cannot exceed 0.1% DMSO. How can I achieve a higher working concentration?"
This scenario requires more advanced formulation strategies.
-
Co-Solvent Combinations: A mixture of solvents may be more effective and less toxic than a single one.[24] For example, a stock in DMSO could be diluted into a buffer containing a small amount of PEG 400 or cyclodextrin, which can help keep the compound in solution.
-
Formulation with Excipients: For in vivo studies or complex cell models, formulation with solubilizing excipients like Tween® 80 or Cremophor® EL may be necessary. These act as surfactants to form micelles that encapsulate the hydrophobic compound.
In all cases, rigorous validation and control experiments are essential to ensure that the chosen solvents and excipients do not interfere with the biological assay.[17][25]
References
-
Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85–89. [Link]
-
News-Medical.Net. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Gajbhiye, A., & Nema, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185–192. [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
ScienceDirect. (2025). Co-solvent. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]
-
Sahoo, J., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 12(4), 1230–1238. [Link]
-
McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
-
Vardan, M. (2024). Influence of pH On The Stability of Pharmaceutical. Scribd. [Link]
-
Correia, C. N., et al. (2009). Effects of Different High pH Solutions on the Chemical Stability of Immobilized-Polymer Stationary Phases. Journal of Chromatographic Science, 47(9), 734–738. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
St. Olaf College. (n.d.). Preparing Chemical Solutions, Reagents, and Buffers – Laboratory Safety. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
Reddit. (2019). What pH for Complete Reprotonation of an Acid? [Link]
-
Mooney, K. G., Mintun, M. A., & Himmelstein, K. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22–32. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. [Link]
-
PubChem. (n.d.). (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. [Link]
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Thieme. (n.d.). Product Class 8: Pyridazines. [Link]
-
Tetrahedron. (n.d.). This compound. [Link]
-
Pro Portal Net. (n.d.). (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. [Link]
Sources
- 1. 412018-60-1 | this compound | Tetrahedron [thsci.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sarpublication.com [sarpublication.com]
- 6. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. microbenotes.com [microbenotes.com]
- 10. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. homework.study.com [homework.study.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Welcome to the technical support center for the purification of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this pyridazinone derivative.
I. Introduction to Purification Challenges
This compound is a polar, acidic molecule.[2] Its purification can be complicated by the presence of structurally similar impurities, starting materials, and byproducts from its synthesis. The key to successful purification lies in understanding the physicochemical properties of the target compound and its potential contaminants to select and optimize the most effective purification strategy.
Common challenges include:
-
Removal of unreacted starting materials and reagents.
-
Separation from structurally related impurities and isomers.
-
Low recovery yield due to product solubility in the mother liquor.
-
Product degradation during purification.
-
Difficulties in achieving high purity required for downstream applications.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
II. Troubleshooting Guide: Common Purification Issues
This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My final product is contaminated with unreacted starting materials. How can I remove them?
A1: The most effective method for removing unreacted starting materials depends on their chemical properties relative to your product.
A common synthetic route to pyridazinone derivatives involves the reaction of a pyridazin-3(2H)-one with an aromatic aldehyde, followed by further modifications.[3] Depending on the specific synthesis, you may have unreacted acidic or basic precursors.
Recommended Protocols:
-
Aqueous Washes: If the starting materials have different acid-base properties than your product, they can be effectively removed with aqueous washes.[4]
-
For acidic precursors: Wash the organic layer containing your product with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
For basic precursors: Wash the organic layer with an acidic solution, like dilute hydrochloric acid (HCl).[4]
-
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities.[4][5] The choice of solvent is crucial. The desired compound should be highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures, while the impurities should remain dissolved in the mother liquor.[5]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a standard and effective method.[4]
-
Mobile Phase Selection: A typical solvent system involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[4] The polarity of the eluent can be gradually increased to elute your target compound while leaving more polar or less polar impurities on the column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation.[4]
-
Q2: I am observing a co-eluting impurity with a similar polarity to my product during column chromatography. How can I improve the separation?
A2: Achieving separation of closely eluting compounds requires careful optimization of your chromatographic conditions.
This compound is a polar acidic compound, which can present challenges for retention and separation on standard reversed-phase columns.[8]
Troubleshooting Strategies:
-
Mobile Phase pH Adjustment: For acidic compounds, lowering the pH of the mobile phase by one to two pH units below the pKa of your analyte will suppress its ionization.[9] The neutral form of the molecule is less polar and will interact more strongly with the non-polar stationary phase, leading to increased retention and potentially better separation from less acidic or neutral impurities.[9]
-
Utilize Specialized Columns: If standard C18 columns are not providing adequate separation, consider columns specifically designed for polar analytes:[9]
-
Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which allows for the use of highly aqueous mobile phases without phase collapse and enhances the retention of polar compounds.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns employ a polar stationary phase with a mobile phase rich in a non-polar organic solvent. This technique is excellent for retaining and separating very polar compounds.[9]
-
-
Ion-Pair Chromatography: This technique can be used to increase the retention of polar acidic compounds on reversed-phase columns.[10] An ion-pair reagent with a positive charge (e.g., tetra-alkyl ammonium ions) is added to the mobile phase. This reagent interacts with the stationary phase, creating a positively charged surface that can then interact with the negatively charged acidic analyte, leading to increased retention.[10]
Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?
A3: Low crystallization yield is often due to sub-optimal solvent selection or procedural issues.
The goal of crystallization is to create a supersaturated solution that allows for the slow and selective formation of crystals of the desired compound.[11]
Optimization Strategies:
-
Solvent System Optimization: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Screening: Experiment with a variety of solvents and solvent mixtures. For pyridazinone derivatives, ethanol, isopropanol, and mixtures with water are good starting points.[3][6]
-
Anti-Solvent Addition: If your compound is too soluble in a particular solvent even at low temperatures, you can try adding an "anti-solvent" in which the compound is insoluble to induce crystallization.[6] The anti-solvent should be miscible with the primary solvent.
-
-
Control the Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.[11][12]
-
Induce Crystallization: If crystals do not form, you can try to induce crystallization by:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[12]
-
Seeding: Adding a small crystal of the pure compound to the supersaturated solution can initiate crystallization.
-
Q4: The product "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling. [12]
Troubleshooting Steps:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[12]
-
Cool Slowly: Allow the solution to cool very slowly to encourage crystal formation rather than oiling out.
-
Consider a Different Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.
-
Purify Further Before Crystallization: If oiling out persists, it may be an indication of significant impurities. Consider performing a preliminary purification step, such as column chromatography, before attempting crystallization.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound? A: As a standard practice for many organic compounds, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration may be advisable to minimize potential degradation.
Q: How can I monitor the progress of my purification? A: Thin-layer chromatography (TLC) is an excellent and rapid technique for monitoring the progress of both reactions and purification procedures like column chromatography. It allows you to visualize the separation of your target compound from impurities. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.
Q: My purified product appears as an off-white or yellowish solid. Is this normal? A: While the expected appearance is often a white or off-white solid, coloration can sometimes indicate the presence of minor impurities.[13][14] If the purity is confirmed to be high by analytical methods such as NMR and HPLC, the color may not be a significant issue for many applications. However, if high purity is critical, further purification steps like recrystallization with activated charcoal may be necessary to remove colored impurities.
Q: Are there any specific safety precautions I should take when handling this compound? A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information.
IV. Experimental Workflows & Diagrams
General Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Crystallization
This diagram provides a troubleshooting guide for common crystallization problems.
Caption: Troubleshooting common crystallization issues.
V. References
-
BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification. Retrieved from
-
Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from
-
Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from
-
Unknown Source. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. Retrieved from
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from
-
BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis. Retrieved from
-
Unknown Source. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from
-
BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from
-
PubChem. (n.d.). (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. Retrieved from
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from
-
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Retrieved from
-
Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from
-
Tetrahedron. (n.d.). 412018-60-1 | this compound. Retrieved from
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from
-
Pro Portal Net. (n.d.). (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. Retrieved from
Sources
- 1. 412018-60-1 | this compound | Tetrahedron [thsci.com]
- 2. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid - Pro Portal Net [proportalnet.com]
Technical Support Center: Interpreting NMR Spectra of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Welcome to the technical support center for the analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we provide a comprehensive, question-and-answer-based approach to interpreting the ¹H and ¹³C NMR spectra of this compound, addressing common challenges and offering field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Predicted ¹H and ¹³C NMR Spectra
Question: I am about to run an NMR on this compound for the first time. What are the expected chemical shifts and multiplicities for the protons and carbons?
Answer: Understanding the expected NMR spectrum is the first step in successful structural elucidation. The molecular structure of this compound dictates a specific pattern of signals. Below is a table of predicted ¹H and ¹³C NMR chemical shifts, based on established principles of NMR spectroscopy and data from analogous pyridazinone derivatives.[1][2][3][4]
Molecular Structure and Numbering:
A diagram illustrating the atom numbering for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-4 | ~6.9 - 7.1 | Doublet (d) | 1H | Coupled to H-5. |
| H-5 | ~7.7 - 7.9 | Doublet (d) | 1H | Coupled to H-4. |
| C3-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | |
| N1-CH₂ | ~4.8 - 5.0 | Singlet (s) | 2H | Deshielded by the adjacent nitrogen and carbonyl group. |
| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C3 | ~145 - 150 |
| C4 | ~128 - 132 |
| C5 | ~135 - 140 |
| C6 | ~158 - 162 |
| C3-CH₃ | ~20 - 25 |
| N1-CH₂ | ~50 - 55 |
| COOH | ~168 - 172 |
Causality Behind Predictions: The electron-withdrawing nature of the carbonyl group and the nitrogen atoms in the pyridazinone ring leads to a general deshielding of the ring protons and carbons. The methyl group at C3 is expected in the typical allylic region. The methylene protons of the acetic acid side chain are significantly deshielded due to their proximity to the electronegative nitrogen atom. The carboxylic acid proton, being highly acidic, appears at a very downfield chemical shift and is often broad due to hydrogen bonding and chemical exchange.
II. Troubleshooting Common Spectral Issues
Question: My ¹H NMR spectrum shows broad peaks for all signals, not just the carboxylic acid proton. What could be the cause?
Answer: Broadening of all NMR signals is a common issue that can arise from several factors. Here is a systematic approach to diagnose and resolve the problem:
-
Poor Shimming: The most frequent cause of symmetrically broadened peaks is an inhomogeneous magnetic field.
-
Solution: Re-shim the spectrometer. If you are using an automated shimming routine, consider performing a manual shim, paying close attention to the Z1 and Z2 shims, which control the field homogeneity along the axis of the sample tube.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes line broadening.
-
Solution: Dilute your sample. If solubility is an issue, consider using a different deuterated solvent in which your compound is more soluble.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider treating your sample with a chelating agent or re-purifying it.
-
-
Incomplete Dissolution: If your compound is not fully dissolved, you will have a heterogeneous sample, leading to poor shimming and broad lines.
-
Solution: Ensure your sample is completely dissolved before acquiring the spectrum. Gentle warming or sonication can aid dissolution. If the compound has limited solubility, filtering the sample into the NMR tube can help remove any undissolved particulates.
-
Question: The carboxylic acid proton peak is either very broad and difficult to integrate, or it's completely absent. Why is this happening and how can I confirm its presence?
Answer: The behavior of the carboxylic acid proton in ¹H NMR is highly dependent on the experimental conditions.
-
Chemical Exchange: The acidic proton of the carboxylic acid group can undergo rapid chemical exchange with residual water in the NMR solvent or with other acidic protons. This exchange can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline.
-
Disappearance of the Peak: In the presence of D₂O, the carboxylic acid proton will exchange with deuterium, and the peak will disappear from the ¹H NMR spectrum. This is a definitive way to confirm the identity of this signal.
Experimental Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Gently shake the tube to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the carboxylic acid proton should have disappeared or be significantly diminished in intensity.
Question: I am seeing unexpected peaks in my spectrum. How can I determine if they are impurities or NMR artifacts?
Answer: Distinguishing between impurities and artifacts is crucial for accurate spectral interpretation. Here's a guide to common artifacts:
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large signal. They are caused by inhomogeneities in the magnetic field perpendicular to the axis of the sample tube.
-
Solution: Improve the shimming, particularly the non-spinning shims (X, Y, etc.). Also, ensure you are using a high-quality NMR tube that is not scratched or warped.
-
-
Solvent Impurities: Commercially available deuterated solvents often contain small amounts of their non-deuterated counterparts and water.
-
Solution: Refer to a table of common NMR solvent impurities to identify these peaks. For example, in DMSO-d₆, you will typically see a residual solvent peak around 2.50 ppm and a water peak around 3.33 ppm.
-
-
Phase Distortion: If your peaks have a distorted, asymmetric shape (e.g., a "tailing" or "phasing" error), it is likely a data processing issue.
-
Solution: Manually re-phase the spectrum. Start with the zero-order phase correction and then adjust the first-order phase correction.
-
Logical Flow for Troubleshooting Unexpected Peaks:
A flowchart for identifying the source of unexpected NMR signals.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, brief sonication can be used.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter, you can filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube.
References
-
Besada, P., Costas, T., Vila, N., & Furelos, M. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ResearchGate. Interpretation of 1H-NMR and 13C-NMR data for compound 8. [Link]
-
Tyman, J. H. P., & Tychopoulos, V. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2173-2179. [Link]
Sources
- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing reaction conditions for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid synthesis
Welcome to the technical support guide for the synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The successful and reproducible synthesis of derivatives like this compound is therefore a critical step in many drug discovery programs.
This guide provides a detailed experimental protocol, addresses common troubleshooting scenarios in a direct question-and-answer format, and offers insights grounded in chemical principles to empower you to optimize your reaction conditions effectively.
General Synthetic Strategy
The synthesis of this compound is typically accomplished via a two-step sequence. First is the formation of the core pyridazinone heterocycle, 3-methyl-6(1H)-pyridazinone, through the cyclocondensation of levulinic acid with hydrazine. The second, and often more challenging step, is the selective N-alkylation of this intermediate with an acetic acid synthon, such as an α-haloacetic acid ester, followed by hydrolysis.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental challenges. The causality behind each problem is explained to facilitate a deeper understanding and more effective resolution.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can originate from either the cyclocondensation or the N-alkylation step.
A1: Root Cause Analysis & Solutions
-
Inefficient Cyclocondensation: The formation of the 3-methyl-6(1H)-pyridazinone ring from levulinic acid and hydrazine is an equilibrium process involving the formation of water.[4]
-
Causality: If water is not effectively removed or the reaction is incomplete, the yield of the pyridazinone intermediate will be low. Excessively high temperatures can lead to decomposition.[4]
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time.[4]
-
Solvent Choice: Protic solvents like ethanol or acetic acid are generally effective as they facilitate the necessary proton transfers.[4][5] Forcing conditions may require a higher boiling point solvent like toluene with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium toward the product.[4]
-
pH Control: The reaction is often catalyzed by acid. If starting with hydrazine sulfate, the medium is inherently acidic. When using hydrazine hydrate, adding a catalytic amount of a strong acid (e.g., H₂SO₄) or using glacial acetic acid as the solvent can be beneficial.[5][6]
-
-
-
Inefficient N-Alkylation: This step is highly dependent on the base, solvent, and temperature.
-
Causality: The pyridazinone anion has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen. This can lead to a mixture of N-alkylated (desired) and O-alkylated (impurity) products. The choice of base and solvent heavily influences this regioselectivity. A weak base or incomplete deprotonation will result in a slow or incomplete reaction.
-
Solution:
-
Base and Solvent Selection: A strong, non-nucleophilic base is required to fully deprotonate the pyridazinone. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic choice. Carbonate bases (K₂CO₃, Cs₂CO₃) in solvents like acetonitrile or acetone can also be effective, often with cesium carbonate providing higher reactivity.
-
Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) after the addition of the alkylating agent to drive the reaction to completion.
-
-
Question 2: My TLC and NMR analyses show multiple unexpected spots/peaks. What are the common side products?
A2: Identification and Mitigation of Side Products
The formation of multiple products is a frequent challenge, often stemming from the reactivity of the starting materials and intermediates.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone.[4]
-
Causality: If the subsequent intramolecular cyclization is slow or incomplete, the open-chain hydrazone of levulinic acid can be isolated as a major byproduct.
-
Mitigation: Ensure sufficient reaction time and optimal temperature for the cyclization step. Using acidic conditions can catalyze the final dehydration and ring closure.[4]
-
-
O-Alkylation Impurity:
-
Causality: As mentioned, the pyridazinone anion can be alkylated on the exocyclic oxygen atom, leading to the formation of a 2-alkoxy-6-methylpyridazine isomer. This is more common with harder alkylating agents and in solvent systems that do not strongly solvate the oxygen anion.
-
Mitigation: Use polar aprotic solvents like DMF, which solvate the cation of the base, leaving a "naked" and highly reactive anion that favors N-alkylation. Using a more covalent base like potassium carbonate can sometimes favor N-alkylation over a more ionic base like sodium hydride in certain solvent systems.
-
-
Di-alkylation:
-
Causality: While less common for this specific substrate, it is possible if a very strong excess of base and alkylating agent is used, potentially leading to undesired reactions on the methyl group.
-
Mitigation: Use controlled stoichiometry, typically with a slight excess of the base (1.1-1.2 equivalents) and the alkylating agent (1.1-1.2 equivalents).
-
Caption: Troubleshooting decision workflow for common issues.
Frequently Asked Questions (FAQs)
Q: What is the standard, reproducible protocol for this synthesis?
A: Recommended Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Methyl-6(1H)-pyridazinone
-
To a round-bottom flask equipped with a reflux condenser, add levulinic acid (1.0 eq) and hydrazine hydrate (1.1 eq).
-
Add ethanol or glacial acetic acid as the solvent (approx. 5-10 mL per gram of levulinic acid).[5][7]
-
Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid). The reaction is typically complete within 4-8 hours.[8]
-
Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or used directly in the next step if purity is sufficient (>95% by NMR).
Step 2: Synthesis of this compound ethyl ester
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Dissolve 3-methyl-6(1H)-pyridazinone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl chloroacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion. Monitor by TLC.
-
Upon completion, quench the reaction carefully by slowly adding ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ester from the previous step in a mixture of THF or ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Concentrate the mixture to remove the organic solvent.
-
Dilute with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify with cold 1M HCl until the pH is ~2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
Q: How critical is the choice of base and solvent for the N-alkylation step?
A: This is arguably the most critical decision point for optimizing the synthesis. The goal is to maximize the yield of the N-alkylated product while minimizing the O-alkylated isomer.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Causality |
| Base | NaH | K₂CO₃ | Cs₂CO₃ | NaH: A strong, irreversible base that ensures complete deprotonation. Requires anhydrous conditions. Carbonates: Milder, safer bases. Reactivity follows the order Cs > K > Na. Cesium carbonate is highly effective due to the "cesium effect," which involves better solvation of the carbonate and a more reactive "naked" pyridazinone anion. |
| Solvent | DMF / THF | Acetonitrile | Acetone | DMF/THF: Polar aprotic solvents are ideal. They solvate the cation (Na⁺, K⁺), increasing the nucleophilicity of the pyridazinone anion, which favors N-alkylation. Anhydrous conditions are essential with NaH. Acetonitrile/Acetone: Also effective, particularly with carbonate bases. |
| Typical Yield | >85% | 65-80% | >90% | Yields are highly dependent on the specific combination and reaction purity. The NaH/DMF and Cs₂CO₃/Acetonitrile combinations are generally the most reliable for high yields. |
Q: What are the best analytical methods for monitoring this reaction?
A: A combination of techniques is recommended for robust reaction monitoring and characterization.
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A typical eluent system is Ethyl Acetate/Hexanes, often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid product moves up the plate and produces a sharp spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring and allows for the identification of intermediates and side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product. Key signals to watch for in the final product include the disappearance of the N-H proton from the intermediate (~12-13 ppm) and the appearance of a singlet for the CH₂ group of the acetic acid moiety (~4.5-5.0 ppm).
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the characteristic C=O stretches of the pyridazinone ring (~1670 cm⁻¹) and the carboxylic acid (~1720 cm⁻¹), as well as the broad O-H stretch of the acid.
References
- Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Form
- A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
- Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
- Common side reactions in the synthesis of pyridazinone deriv
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedio
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
- Synthesis of pyridazinone derivatives.
- Application Notes and Protocols for the Synthesis of Pyridazinone Deriv
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Deriv
- Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC.
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules.
- Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci. Indian Journal of Chemistry.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Drug Development and Research.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Product Class 8: Pyridazines. Science of Synthesis.
- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules.
- Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. European Journal of Chemistry.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
Sources
- 1. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Welcome to the technical support center for the synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of various pharmacologically active molecules. The most common synthetic route involves two primary stages:
-
Heterocycle Formation: The condensation of 4-oxo-2-pentenoic acid with hydrazine hydrate to form 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
N-Alkylation: The subsequent reaction of the pyridazinone intermediate with an alkylating agent like ethyl chloroacetate, followed by hydrolysis, to introduce the acetic acid moiety at the N1 position.
While seemingly straightforward, each step is susceptible to side reactions that can significantly impact yield and purity. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Heterocycle Formation (Pyridazinone Ring Synthesis)
Question 1: During the reaction of levulinic acid with hydrazine, I am observing a low yield of the desired 6-methyl-2,3,4,5-tetrahydropyridazin-3-one and the formation of a significant amount of a high-melting point solid. What is happening?
Answer: This is a classic issue of side product formation, specifically the bishydrazone of levulinic acid.
-
Causality: Hydrazine is a bifunctional nucleophile. While the desired reaction is an intramolecular cyclization to form the pyridazinone ring, a competing intermolecular reaction can occur where two molecules of hydrazine react with one molecule of levulinic acid, or more commonly, one molecule of levulinic acid reacts with two molecules of hydrazine to form a bishydrazone. This side product is often a stable, high-melting point solid that precipitates from the reaction mixture, reducing the yield of the target cyclic product.
-
Troubleshooting & Protocol Adjustments:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) is often recommended to ensure complete consumption of the levulinic acid, but a large excess should be avoided.
-
Reaction Temperature and Order of Addition: The temperature of the reaction is critical. Adding the hydrazine hydrate dropwise to a solution of levulinic acid at a controlled, lower temperature (e.g., 0-5 °C) before allowing the reaction to warm can favor the intramolecular cyclization over the intermolecular side reaction.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or water are commonly used and generally favor the desired cyclization.
-
-
Validated Protocol for Minimizing Bishydrazone Formation:
-
Dissolve levulinic acid (1 equivalent) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Question 2: My final pyridazinone product after the initial cyclization shows impurities that are difficult to remove by simple recrystallization. What are these likely to be?
Answer: Besides the bishydrazone, other potential impurities include unreacted starting materials or over-oxidation/dehydrogenation products.
-
Causality:
-
Unreacted Starting Materials: Incomplete reaction can leave residual levulinic acid or hydrazine.
-
Dehydrogenation Products: Depending on the reaction conditions (e.g., presence of air at high temperatures for extended periods), the initial dihydropyridazinone can be oxidized to the more stable aromatic pyridazinone.
-
-
Troubleshooting & Purification:
-
Reaction Monitoring: Use TLC or LC-MS to ensure the reaction has gone to completion before workup.
-
Aqueous Workup: A thorough aqueous workup can help remove unreacted hydrazine and levulinic acid. Washing the organic extract with a mild acidic solution (e.g., dilute HCl) can remove basic impurities like hydrazine, while a mild basic wash (e.g., saturated sodium bicarbonate) can remove acidic starting material.
-
Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for removing structurally similar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is often effective.
-
Part 2: N-Alkylation of the Pyridazinone Ring
Question 3: I am attempting the N-alkylation of 6-methyl-4,5-dihydropyridazin-3(2H)-one with ethyl chloroacetate and a base, but I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: The pyridazinone ring system exists in tautomeric forms (amide and imidic acid), making it susceptible to both N- and O-alkylation. The selectivity is highly dependent on the reaction conditions.
-
Causality & Mechanistic Insight: The pyridazinone anion is an ambident nucleophile with reactive sites at the nitrogen and oxygen atoms. The ratio of N- to O-alkylation is influenced by the nature of the base, solvent, counter-ion, and the alkylating agent, as described by Hard and Soft Acid-Base (HSAB) theory. N-alkylation is generally favored under thermodynamic control, while O-alkylation can be favored under kinetic control.
-
Troubleshooting & Protocol for Selective N-Alkylation:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is crucial for favoring N-alkylation. Sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective choice. The NaH deprotonates the pyridazinone to form the sodium salt, and the polar aprotic solvent solvates the cation, leaving a "naked" anion where the more nucleophilic nitrogen is more readily alkylated.
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) can favor the thermodynamically more stable N-alkylated product.
-
Alkylating Agent: While ethyl chloroacetate is common, using ethyl bromoacetate can sometimes improve reaction rates, though it may also affect selectivity.
-
-
Validated Protocol for N-Alkylation:
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete salt formation.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise, keeping the temperature below 30 °C.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Question 4: During the final hydrolysis step of the ester to the carboxylic acid, I am experiencing low yields and potential degradation of the pyridazinone ring. What are the optimal conditions for this hydrolysis?
Answer: The pyridazinone ring can be susceptible to cleavage under harsh hydrolytic conditions (either strongly acidic or basic).
-
Causality: The amide bond within the pyridazinone ring can be hydrolyzed under forcing conditions, leading to ring-opening and a decrease in the yield of the desired carboxylic acid.
-
Troubleshooting & Optimized Hydrolysis Protocol:
-
Mild Basic Hydrolysis: Saponification using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often the most effective and gentle method. LiOH is generally preferred over NaOH or KOH for sensitive substrates as it can lead to cleaner reactions.
-
Acidic Hydrolysis as an Alternative: If basic conditions are problematic, carefully controlled acidic hydrolysis using dilute HCl or H2SO4 can be attempted, but this requires careful temperature control and monitoring to avoid ring degradation.
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures. Monitor the disappearance of the starting ester by TLC or LC-MS and work up the reaction as soon as it is complete.
-
-
Validated Protocol for Mild Hydrolysis:
-
Dissolve the this compound ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Once the starting material is consumed, acidify the reaction mixture to a pH of ~2-3 with dilute HCl (e.g., 1M HCl).
-
The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Visualizing the Synthetic Pathway and Side Reactions
To provide a clearer understanding of the chemical transformations and potential pitfalls, the following diagrams illustrate the key steps.
Caption: N- vs. O-alkylation of the pyridazinone intermediate.
Summary of Key Parameters for Successful Synthesis
| Step | Parameter | Recommended Condition | Rationale |
| 1. Ring Formation | Reactant Addition | Dropwise addition of hydrazine at 0-5 °C | Minimizes exothermic reaction and favors intramolecular cyclization. |
| Stoichiometry | 1.1 - 1.2 equivalents of hydrazine | Ensures complete reaction without promoting bishydrazone formation. | |
| 2. N-Alkylation | Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that fully deprotonates the pyridazinone. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent stabilizes the cation, promoting N-alkylation. | |
| Temperature | 50-60 °C | Favors the thermodynamically stable N-alkylated product. | |
| 3. Hydrolysis | Reagent | Lithium Hydroxide (LiOH) | Mild conditions prevent cleavage of the pyridazinone ring. |
| Solvent System | THF / Water | Ensures solubility of both the ester and the hydroxide salt. | |
| Temperature | Room Temperature | Gentle conditions that minimize side reactions and degradation. |
References
- Synthesis of Pyridazinone Derivatives: This patent describes a general method for synthesizing pyridazinone derivatives, which is relevant to the core structure of this compound.
- Preparation Method of Levosimendan Intermediate: This patent outlines a synthetic route for a related pyridazinone structure, providing insights into reaction conditions that can be adapted for the target molecule.
Technical Support Center: (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid Dose-Response Curve Troubleshooting
Welcome to the technical support resource for researchers working with (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, hereafter referred to as MPOA . This guide is designed to provide in-depth, practical solutions to common challenges encountered when generating dose-response curves. As a novel pyridazinone derivative, MPOA's precise biological activity is an area of active investigation, with compounds of this class showing potential as modulators of various signaling pathways.[1][2][3] This guide uses a hypothetical framework where MPOA is an inhibitor of the NF-κB signaling pathway to provide concrete, actionable advice.
Our goal is to move beyond simple checklists and explain the scientific reasoning behind each troubleshooting step, empowering you to design robust, self-validating experiments and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before and during the initial setup of a dose-response experiment with MPOA.
Q1: What is the best solvent for MPOA and how do I prepare a stock solution?
A1: Like many small organic molecules, MPOA is expected to be most soluble in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for subsequent dilutions into your aqueous cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Always confirm the solubility of your specific lot of MPOA. If you observe precipitation, gentle warming or sonication may assist, but if insolubility persists, a lower stock concentration is necessary.
Q2: What concentration range should I test for MPOA?
A2: For a novel compound, a broad concentration range is essential to capture the full dose-response relationship. A common starting point is a logarithmic or semi-logarithmic dilution series spanning several orders of magnitude, for example, from 100 µM down to 1 nM. This wide range increases the probability of identifying the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and observing the top and bottom plateaus of the curve.[4]
Q3: Which cell viability or pathway-specific assay should I use?
A3: The choice of assay is critical and depends on your experimental question.
-
For general cytotoxicity: Tetrazolium-based assays like MTT and XTT, or resazurin-based assays, measure metabolic activity, which is a proxy for cell viability. Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are often more sensitive.
-
For NF-κB pathway inhibition (hypothetical MPOA mechanism): A more direct and specific readout is preferred. This could include a luciferase or fluorescent protein reporter assay driven by an NF-κB response element, or an ELISA measuring the secretion of a downstream cytokine (e.g., IL-6 or TNF-α).
Q4: How long should I treat my cells with MPOA?
A4: The optimal treatment duration depends on the kinetics of the biological process you are measuring. For signaling pathway inhibition, an effect may be visible within a few hours. For effects on cell proliferation or viability, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[5] It is advisable to perform a time-course experiment to determine the point of maximal effect.
Part 2: In-Depth Troubleshooting Guide
This section is structured by common problems observed in dose-response data. For each problem, we explore potential causes and provide step-by-step solutions.
Scenario 1: No Response or a Very Weak Response (High IC50)
You've treated your cells with MPOA across a wide concentration range, but you see little to no inhibition or effect.
Possible Cause 1: Compound Inactivity or Low Potency The most straightforward explanation is that MPOA is not potent in your specific model system under the tested conditions. The IC50 value is highly dependent on the cell line, assay type, and exposure time.[5][6]
Solutions:
-
Extend Incubation Time: The compound's effect may be slow to manifest. Increase the treatment duration (e.g., from 24h to 48h or 72h) to see if a response develops over time.
-
Increase Compound Concentration: Your highest concentration may not be sufficient to elicit a response. If solubility permits, test higher concentrations.
-
Verify Compound Integrity: Ensure your MPOA stock has not degraded. If possible, confirm its identity and purity via analytical methods (e.g., LC-MS).
-
Use a Positive Control: Always include a known inhibitor of your target pathway (e.g., a well-characterized NF-κB inhibitor) to confirm that the assay itself is working correctly.
Possible Cause 2: Compound Solubility Issues MPOA may be precipitating out of the aqueous cell culture medium at higher concentrations, meaning the effective concentration is much lower than the nominal concentration.
Solutions:
-
Visual Inspection: Before adding the compound to cells, visually inspect the diluted MPOA in media for any signs of precipitation (cloudiness, particles).
-
Reduce Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their bioavailability.[7][8] Try performing the assay in a lower serum concentration if your cells can tolerate it for the duration of the experiment.
-
Assay in a Cell-Free System: If you suspect interference, test the compound's effect in a cell-free biochemical assay if one is available. This can help distinguish between a lack of biological activity and poor cell permeability or stability.[6]
Scenario 2: High Variability Between Replicates
Your replicate wells for the same concentration show widely different readings, leading to large error bars and a poor curve fit.
Possible Cause 1: The "Edge Effect" Wells on the perimeter of a multi-well plate are prone to faster evaporation and temperature changes compared to the inner wells.[9][10][11][12] This creates environmental differences that can significantly impact cell growth and assay results.[11][12][13]
Solutions:
-
Create a "Moat": Do not use the outermost wells for experimental data. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[9][12]
-
Use Low-Evaporation Lids: Specially designed lids can help minimize evaporation.[11][14]
-
Ensure Proper Incubation: Allow plates to sit at room temperature for a short period after plating before moving them to the incubator to minimize thermal gradients.[15]
Possible Cause 2: Inconsistent Cell Seeding Uneven cell distribution at the start of the experiment is a major source of variability.[14]
Solutions:
-
Create a Homogenous Cell Suspension: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly but gently before and during the plating process.
-
Standardize Plating Technique: Use a consistent, calibrated pipetting technique for all wells. For adherent cells, be mindful of the pattern used to dispense cells to avoid creating swirls that concentrate cells in the center or edges of the well.
Possible Cause 3: Pipetting Errors During Serial Dilution Serial dilutions are a common source of error, as inaccuracies are propagated through each step.[16][17]
Solutions:
-
Use Calibrated Pipettes: Regularly check the calibration of your pipettes.[18]
-
Thorough Mixing: Mix well at each dilution step by gently pipetting up and down.[16][17][18]
-
Change Tips: Always use a fresh pipette tip for each transfer to prevent carryover.[18][19]
Workflow Diagram: Standard Dose-Response Experiment This diagram outlines the critical steps for a robust dose-response assay.
Caption: A typical workflow for a cell-based dose-response experiment.
Scenario 3: Unusual or Non-Sigmoidal Curve Shape
Instead of a classic "S" shape, your curve is flat, U-shaped (hormetic), or shows other unexpected patterns.
Possible Cause 1: Compound-Assay Interference The MPOA molecule itself might be directly interacting with your assay reagents. For example, it could have intrinsic fluorescent properties, or it could chemically reduce a tetrazolium dye, leading to a false signal.[9]
Solutions:
-
Run a "Compound-Only" Control: Set up wells containing your highest concentration of MPOA in cell-free medium. Add the assay reagent and measure the signal. A significant reading indicates direct interference.[9]
-
Switch Assay Readout: If interference is confirmed, switch to an assay with a different detection principle. For example, if you see interference with a colorimetric MTT assay, try a luminescence-based ATP assay.
Possible Cause 2: Biphasic or Hormetic Response Some compounds exhibit a "hormetic" or biphasic dose-response, where they have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations.[20][21] This can result in a U-shaped or bell-shaped curve.
Solutions:
-
Confirm the Effect: This may be a real biological effect. Ensure it is reproducible across multiple experiments.
-
Use an Appropriate Curve-Fitting Model: Standard four-parameter logistic models are not suitable for hormetic data. Use a model specifically designed for biphasic responses, such as the Brain-Cousens model.[20][21]
-
Investigate the Mechanism: A biphasic response suggests a complex mechanism of action, possibly involving off-target effects at different concentration ranges.
Possible Cause 3: Data Normalization Issues Incorrectly defined "zero" and "100%" inhibition controls can distort the curve shape.
Solutions:
-
Define Controls Properly:
-
0% Inhibition (Negative Control): Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
100% Inhibition (Positive Control): Cells treated with a concentration of a known toxin that causes maximal cell death, or wells with no cells (media only) for background subtraction.
-
-
Check for Deviating Controls: Sometimes, the vehicle control value may differ significantly from the response seen at the lowest, ineffective concentrations of the compound. In such cases, it may be more accurate to define the "top" of the curve using the average of the lowest concentrations rather than the vehicle control alone.[22]
Troubleshooting Logic: High Replicate Variability This decision tree helps diagnose the root cause of inconsistent data.
Caption: A decision tree for troubleshooting high variability in plate assays.
Part 3: Key Protocols
Protocol 1: Preparation of MPOA Serial Dilutions
This protocol describes a 10-point, 1:3 serial dilution series starting from a maximum final concentration of 100 µM.
Materials:
-
10 mM MPOA in 100% DMSO (Stock Solution)
-
Sterile cell culture medium
-
96-well dilution plate (U-bottom or V-bottom preferred for mixing)
-
Calibrated multichannel and single-channel pipettes
Procedure:
-
Prepare the Highest Concentration Working Stock: First, create an intermediate dilution of your 10 mM stock. To achieve a final assay concentration of 100 µM with a final DMSO concentration of 0.5%, you will need a 200X working stock (20 mM). However, this is too high. A better method is to prepare a 200µM working stock in media (containing 1% DMSO). To do this, add 2 µL of 10 mM MPOA stock to 98 µL of media. This is your "C1" solution.
-
Set Up Dilution Plate: Add 100 µL of cell culture medium to wells A2 through A10 of your dilution plate.
-
Perform Serial Dilutions: a. Add 150 µL of the C1 solution (200 µM) to well A1. b. Using a fresh pipette tip, transfer 50 µL from well A1 to well A2. c. Mix the contents of well A2 thoroughly by pipetting up and down 8-10 times. d. Using a new tip, transfer 50 µL from well A2 to well A3. Mix thoroughly. e. Repeat this process down to well A10. Discard 50 µL from well A10 so all wells contain 100 µL.
-
Treat Cells: You now have a dilution plate where each concentration is 2X the final desired concentration. Using a multichannel pipette, transfer 100 µL from this dilution plate to your cell plate (which already contains 100 µL of cells in medium), resulting in the final desired concentrations.
| Well | MPOA Concentration (in Dilution Plate) | Final MPOA Concentration (in Cell Plate) |
| A1 | 200 µM | 100 µM |
| A2 | 66.7 µM | 33.3 µM |
| A3 | 22.2 µM | 11.1 µM |
| A4 | 7.4 µM | 3.7 µM |
| A5 | 2.5 µM | 1.2 µM |
| A6 | 0.82 µM | 0.41 µM |
| A7 | 0.27 µM | 0.14 µM |
| A8 | 0.09 µM | 0.045 µM |
| A9 | 0.03 µM | 0.015 µM |
| A10 | 0.01 µM | 0.005 µM |
Protocol 2: Data Analysis and Curve Fitting
Accurate analysis is as crucial as the wet lab work.
Software:
-
GraphPad Prism, Origin, or similar scientific graphing software with non-linear regression capabilities.
Procedure:
-
Data Entry: Enter your data with concentration on the X-axis and the response (e.g., absorbance, luminescence) on the Y-axis. Include all technical replicates.
-
Data Transformation: a. Transform X-axis: Convert the MPOA concentrations to their logarithm (log10). This is because the dose-response relationship is typically sigmoidal on a log scale.[23] b. Normalize Y-axis: Transform your raw data into a percentage scale. Set the average of your vehicle-only controls to 100% and the average of your maximum inhibition/background controls to 0%. This allows for comparison across different experiments.
-
Non-Linear Regression: a. Select a non-linear regression analysis. b. Choose the appropriate model. For standard inhibition curves, use the "[Inhibitor] vs. response -- Variable slope (four parameters)" model.[23] This is also known as a four-parameter logistic (4PL) model. c. The software will calculate the best-fit values for the Top, Bottom, HillSlope, and the LogIC50.
-
Interpret the Results:
-
IC50: The software will provide the LogIC50. Convert this back to a molar concentration (IC50 = 10^LogIC50). This is the primary measure of your compound's potency.
-
R-squared (R²): This value indicates the goodness of fit. A value closer to 1.0 suggests a better fit of the curve to your data points.
-
Confidence Intervals: The 95% confidence intervals for the IC50 give you a range in which the true IC50 likely falls, providing a measure of the precision of your estimate.
-
By systematically addressing these common issues and employing robust experimental and analytical techniques, you can generate reliable and reproducible dose-response data for MPOA and other novel compounds.
References
-
WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
Vale Life Sciences. (n.d.). Microplate Technology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Retrieved from [Link]
-
Reddit. (2023, January 27). Improving technique for serial dilutions (for bacterial colony counting). Retrieved from [Link]
-
NIH. (n.d.). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
ResearchGate. (2020, November 10). How do you deal with multiple IC50 values determined from a single cell viability graph?. Retrieved from [Link]
-
BioPharm International. (2024, January 1). Navigating Challenges in Cell Therapy Potency Assays. Retrieved from [Link]
-
Microbe Notes. (2023, September 7). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. Retrieved from [Link]
-
Emergent Mind. (2025, December 4). Nonlinear Dose-Response Curves. Retrieved from [Link]
-
Taylor & Francis. (2026, January 9). Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. Retrieved from [Link]
-
GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]
-
NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]
-
GraphPad. (n.d.). Isn't it 'cheating' to enter a low concentration, rather than zero, for dose-response curves?. Retrieved from [Link]
-
PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]
-
Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Retrieved from [Link]
-
How to Perform a Dose-Response Analysis. (n.d.). Retrieved from [Link]
-
NIH. (2020, September 23). Handling deviating control values in concentration-response curves. Retrieved from [Link]
-
myadlm.org. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
-
PubChem. (n.d.). (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. Retrieved from [Link]
-
Pest Management Science. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. Retrieved from [Link]
-
Tetrahedron. (n.d.). 412018-60-1 | this compound. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
PubMed. (1999, March 11). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Retrieved from [Link]
-
NIH. (n.d.). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
Princeton BioMolecular Research. (n.d.). (6-Oxo-3-phenyl-6H-pyridazin-1-yl)-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester. Retrieved from [Link]
-
RSC Publishing. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]
Sources
- 1. Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 4. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 5. clyte.tech [clyte.tech]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. The edge effect in microplate assays [wakoautomation.com]
- 12. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 13. Vale Life Sciences | Microplate Technology [valelifesciences.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. microbenotes.com [microbenotes.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. asm.org [asm.org]
- 20. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emergentmind.com [emergentmind.com]
- 22. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
Technical Support Center: Optimizing the Purity of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex purity challenges encountered during its synthesis and purification. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure you can achieve the highest possible purity for your downstream applications.
Understanding the Molecule and Its Challenges
This compound is a polar, acidic heterocyclic compound. Its purification is often complicated by the presence of structurally similar impurities, its affinity for polar solvents, and its amphiprotic nature. The typical synthesis involves the N-alkylation of 6-methylpyridazin-3(2H)-one, a reaction that can yield several challenging-to-remove byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common synthetic route (N-alkylation of 6-methylpyridazin-3(2H)-one), the primary impurities include:
-
Unreacted 6-methylpyridazin-3(2H)-one: The starting pyridazinone.
-
O-alkylation byproduct: (6-Methyl-3-oxo-3H-pyridazin-1-ium-1-yl)acetate, an isomer formed when alkylation occurs on the oxygen atom instead of the nitrogen. This is a common issue in the alkylation of pyridazinones.[1]
-
Hydrolyzed alkylating agent: If using an ester like ethyl bromoacetate, residual bromoacetic acid or its hydrolysis product, glycolic acid, may be present.
-
Residual Solvents and Reagents: Solvents like DMF or ethanol, and inorganic bases such as K₂CO₃, are common carryovers.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the O-alkylation byproduct?
A2: The key difference between the desired N-alkylated product and the O-alkylated isomer lies in the chemical environment of the acetic acid methylene protons (-CH₂-COOH). In the N-alkylated product, these protons are adjacent to a ring nitrogen, while in the O-alkylated isomer, they are part of an ester-like linkage. This typically results in a downfield shift for the methylene protons in the O-alkylated species compared to the N-alkylated product in ¹H NMR. Further confirmation can be obtained using 2D NMR techniques like NOESY.
Q3: Is there a simple extraction method to remove the unreacted starting pyridazinone?
A3: Yes, an acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product, this compound, will be deprotonated and move into the aqueous layer. The less acidic starting material, 6-methylpyridazin-3(2H)-one, will preferentially remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration.
Troubleshooting Guide: Crystallization
Crystallization is the most common and cost-effective method for purifying this compound on a large scale.[2] However, achieving high-purity crystals can be challenging.
Problem 1: My compound precipitates as an oil or an amorphous solid instead of crystals.
This phenomenon, known as "oiling out," typically occurs when the solution is supersaturated to a very high degree, or when the cooling rate is too fast.[3]
-
Causality: The molecules lose solubility so rapidly that they don't have time to arrange themselves into an ordered crystal lattice. Impurities can also inhibit crystal formation and promote oiling out.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the level of supersaturation.
-
Slow Cooling: This is the most critical parameter. Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels. Do not immediately place it in an ice bath.
-
Solvent System Modification: If a single solvent isn't working, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[4] For this polar molecule, consider solvent systems like ethanol/water, isopropanol/water, or acetone/hexane.
-
Problem 2: The purity of my compound does not improve after recrystallization.
This suggests that the impurities are being incorporated into the crystal lattice or are co-precipitating.
-
Causality: Structurally similar impurities, like the O-alkylation byproduct, can sometimes fit into the crystal lattice of the desired product. Alternatively, rapid crystallization can trap pockets of mother liquor within the crystals.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity post-crystallization.
Protocol: Optimized Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated from the surface. Crystal nucleation should begin within 5-20 minutes.
-
Maturation: Once at room temperature, let the flask stand for at least an hour to allow for complete crystal growth.
-
Secondary Cooling: To maximize yield, cool the flask in an ice bath for an additional 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Suitability for this compound | Comments |
| Water | Good | Excellent for polar compounds, but high boiling point can make drying difficult.[6] |
| Ethanol | Very Good | Often a good balance of solubility at high and low temperatures. |
| Isopropanol | Good | Similar to ethanol, slightly less polar. |
| Acetic Acid | Good | Can be very effective but is difficult to remove completely.[6] |
| Acetone/Hexane | Moderate | A good binary system if the compound is less polar than expected.[4] |
| Ethyl Acetate | Poor | Tends to be too good a solvent, leading to low recovery. |
Troubleshooting Guide: Column Chromatography
When crystallization fails to remove persistent impurities, particularly isomers, silica gel column chromatography is the next logical step.
Problem: My compound is streaking badly on the TLC plate and giving poor separation in the column.
This is a classic issue when running carboxylic acids on silica gel.
-
Causality: Silica gel is acidic. The polar carboxylic acid group interacts very strongly with the silica, leading to a broad distribution of the compound between its protonated and deprotonated states. This causes significant tailing or streaking.[7]
-
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This ensures that your compound remains fully protonated and interacts less strongly and more consistently with the silica gel, resulting in sharper bands.[7]
-
Increase Eluent Polarity: A mobile phase with insufficient polarity will not effectively move the compound down the column. For this molecule, a gradient elution starting from a mixture like 95:5 Dichloromethane/Methanol and gradually increasing the methanol content is a good starting point.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (C18) chromatography is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.[8]
-
Protocol: Acidified Normal-Phase Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting eluent is Dichloromethane:Methanol:Acetic Acid (95:5:0.1).
-
Column Packing: Prepare a silica gel slurry in your starting eluent and carefully pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like methanol, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with your starting mobile phase. If necessary, gradually increase the polarity (e.g., by increasing the percentage of methanol) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of acetic acid may require co-evaporation with a solvent like toluene.
Caption: Workflow for purification by acidified column chromatography.
References
- Heinelt, U., et al. (2007). Synthesis and biological evaluation of novel pyridazinone derivatives as potent and selective inhibitors of glycogen synthase kinase-3. Journal of Medicinal Chemistry, 50(12), 2989-2992.
- El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of novel pyridazinone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 17(10), 3359-3367.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
- Patel, K., et al. (2014). Synthesis, characterization and in vitro antimicrobial activity of some novel pyridazinone derivatives. Journal of Saudi Chemical Society, 18(5), 450-458.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]
-
American Chemical Society. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. reddit.com [reddit.com]
- 8. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Comparative Analysis of Pyridazinone Derivatives: A Focus on (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid and its Pharmacological Context
Introduction: The Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This six-membered heterocyclic motif, containing two adjacent nitrogen atoms, has proven to be a versatile template for the design of potent and selective therapeutic agents. The inherent chemical features of the pyridazinone core, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for effective binding to a variety of biological targets. Consequently, pyridazinone derivatives have been successfully developed as cardiotonic, anti-inflammatory, analgesic, and anticancer agents.
This guide provides a comparative analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a representative of a fundamental pyridazinone structural class, against other prominent pyridazinone derivatives. We will delve into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers and drug development professionals.
This compound: A Structural Overview
This compound represents a foundational structure within the pyridazinone family. Its key features include:
-
A pyridazinone core , providing the basic framework for biological activity.
-
A methyl group at the C3 position , which can influence steric interactions and metabolic stability.
-
An acetic acid moiety at the N1 position , introducing a carboxylic acid group that can serve as a key interaction point with biological targets, for instance, through ionic bonding or as a hydrogen bond donor/acceptor.
While extensive biological data on this specific molecule is not as widespread as for more complex derivatives, its structure serves as a crucial starting point for understanding how modifications to the pyridazinone scaffold impact pharmacological effects. It is often synthesized from the reaction of levulinic acid with hydrazine hydrate, followed by further chemical modifications.
Comparative Analysis with Key Pyridazinone Derivatives
To understand the potential and context of this compound, we will compare it to other well-characterized pyridazinone derivatives with established therapeutic applications.
Cardiotonic Agents: The Case of Pimobendan
Pimobendan is a well-established pyridazinone derivative used in the treatment of congestive heart failure in dogs. Its mechanism of action is twofold: it acts as a calcium sensitizer in cardiac muscle and as a selective inhibitor of phosphodiesterase 3 (PDE3).
-
Structural Comparison: Unlike the simple acetic acid side chain of our lead compound, pimobendan possesses a more complex substituent at the N1 position and a benzimidazole moiety at the C6 position of a related dihydropyridazinone core. This structural complexity is crucial for its dual activity.
-
Mechanism of Action: The cardiotonic effects of many pyridazinone derivatives are linked to their ability to inhibit PDE3. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances cardiac contractility.
Signaling Pathway: PDE3 Inhibition by Pyridazinone Derivatives
Caption: Mechanism of cardiotonic pyridazinones via PDE3 inhibition.
Anti-inflammatory and Analgesic Properties
A significant number of pyridazinone derivatives have been explored for their anti-inflammatory and analgesic activities. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.
-
Structural Features for Anti-inflammatory Activity: Research has shown that aryl or heteroaryl substituents at various positions of the pyridazinone ring are often associated with potent anti-inflammatory effects. For instance, compounds bearing a p-chlorophenyl group have demonstrated significant activity.
-
Comparative Performance: The anti-inflammatory and analgesic potential of this compound would likely be modest compared to these more complex derivatives. The acetic acid side chain, however, does bear a resemblance to the structure of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve as a lead for further optimization.
Experimental Data Summary
| Compound Class | Example | Primary Target(s) | Potency (Example) | Therapeutic Area |
| Simple Pyridazinone Acetic Acid | This compound | Potential COX inhibitor | Data not widely available | Lead compound |
| Phenyl-substituted Pyridazinones | Various synthesized derivatives | COX-1/COX-2 | IC50 in µM range | Anti-inflammatory |
| Cardiotonic Pyridazinones | Pimobendan | PDE3, Calcium Sensitizer | IC50 ~0.3 µM for PDE3 | Cardiology |
Experimental Protocols
Protocol 1: In Vitro PDE3 Inhibition Assay
This protocol outlines a standard method for evaluating the inhibitory activity of pyridazinone derivatives against the PDE3 enzyme.
Objective: To determine the IC50 value of a test compound for PDE3.
Materials:
-
Human recombinant PDE3 enzyme
-
cAMP (substrate)
-
Snake venom nucleotidase
-
Phosphate buffer
-
Test compounds (e.g., this compound, Pimobendan) dissolved in DMSO
-
96-well microplates
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (known inhibitor, e.g., Pimobendan) and a negative control (DMSO vehicle).
-
Add 50 µL of a solution containing the PDE3 enzyme in phosphate buffer to each well.
-
Initiate the reaction by adding 25 µL of the cAMP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the enzymatic reaction by adding 25 µL of snake venom nucleotidase, which will convert the resulting AMP to adenosine and inorganic phosphate.
-
Incubate for an additional 10 minutes at 37°C.
-
Add 100 µL of malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro PDE3 Inhibition Assay
Caption: Workflow for determining PDE3 inhibitory activity.
Conclusion and Future Directions
This compound serves as a valuable starting point for the exploration of novel pyridazinone-based therapeutics. While it may not possess the high potency of more structurally complex and optimized derivatives like pimobendan, its simple and modifiable structure makes it an excellent candidate for lead optimization studies.
Future research should focus on:
-
Systematic biological screening of this compound against a panel of targets, including COX enzymes and various PDE isoforms, to establish a baseline activity profile.
-
Structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the C3, C4, and C5 positions of the pyridazinone ring, as well as variations of the N1-acetic acid side chain.
-
Computational modeling and docking studies to predict binding affinities and guide the design of more potent and selective derivatives.
By leveraging the foundational knowledge of the pyridazinone scaffold and employing systematic drug discovery approaches, this compound and its future analogs hold the potential to yield novel therapeutic agents for a range of diseases.
References
-
Synthesis and biological evaluation of new pyridazinone derivatives as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry. Available at: [Link]
-
Recent advances on the synthetic chemistry of pyridazinones and their applications in medicinal chemistry. RSC Advances. Available at: [Link]
-
Synthesis and Anticancer Activity of New Pyridazinone Derivatives. Molecules. Available at: [Link]
-
Pyridazinone as a promising scaffold for the synthesis of potent bioactive derivatives: a review. RSC Advances. Available at: [Link]
-
Synthesis and Cardiotonic Activity of Some New 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives. Molecules. Available at: [Link]
-
Synthesis and evaluation of the analgesic and anti-inflammatory activities of new 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamides. Bioorganic Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyridazinone Derivatives as Potential Cardiotonic Agents. Journal of the Chinese Chemical Society. Available at: [Link]
-
Design and Synthesis of Novel Pyridazinone Derivatives as Potential Anti-Inflammatory and Analgesic Agents. Molecules. Available at: [Link]
A Comparative Efficacy Analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Proposed Investigative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. Given the absence of established biological data for this specific molecule, we present a structured, hypothesis-driven approach to compare its efficacy against well-characterized drugs in two promising therapeutic areas: anti-inflammatory and anticancer medicine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental designs and the scientific rationale underpinning them.
The pyridazinone core is a well-established pharmacophore in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3] The structure of this compound, with its characteristic pyridazinone ring, suggests that it may share in these therapeutic activities. This guide outlines a dual-pathway investigation to systematically uncover its potential.
Part 1: Investigating Anti-Inflammatory Potential via COX-2 Inhibition
Scientific Rationale
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. A key pathway in inflammation is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[4] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining, the COX-2 isoform is primarily induced at sites of inflammation.[4][5] Consequently, selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[2][5] Several pyridazinone derivatives have been identified as effective and selective COX-2 inhibitors, making this a logical starting point for our investigation.[1][6]
We propose to compare This compound with Celecoxib , a well-established and clinically approved selective COX-2 inhibitor, which will serve as our benchmark.[7][8]
Proposed Experimental Workflow: Anti-Inflammatory Evaluation
The following workflow is designed to first establish in vitro enzymatic inhibition and selectivity, followed by in vivo validation of anti-inflammatory efficacy.
Caption: Experimental workflow for anti-inflammatory evaluation.
In Vitro Efficacy: COX-1 and COX-2 Inhibition Assay
This assay will determine the compound's 50% inhibitory concentration (IC50) against both COX isoforms and establish its selectivity. A colorimetric assay kit provides a robust and high-throughput method.[9]
Protocol: Colorimetric COX Inhibitor Screening
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8), Heme, and Arachidonic Acid (substrate) solutions as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).[9] Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in diluted Assay Buffer.
-
Plate Setup: In a 96-well plate, designate wells for 'Background', '100% Initial Activity', and 'Inhibitor'.
-
Reaction Mixture:
-
To all wells except 'Background', add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
To 'Background' wells, add 160 µL of Assay Buffer and 10 µL of Heme.
-
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound, Celecoxib (positive control), or DMSO (vehicle control) to the 'Inhibitor' wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Incubation & Detection: Incubate for a specified time (e.g., 2 minutes) at 37°C. The reaction product, Prostaglandin G2, is measured colorimetrically (e.g., at 590 nm) after adding a chromogen solution.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 values by plotting percentage inhibition against inhibitor concentration. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Hypothetical Data Summary: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 15.2 | 0.25 | 60.8 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| Indomethacin (Non-selective Control) | 0.1 | 0.9 | 0.11 |
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the efficacy of anti-inflammatory drugs in an acute inflammation setting.[10]
Protocol: Rat Paw Edema
-
Animals: Use male Wistar rats (150-200g), acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (Celecoxib, e.g., 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the compounds orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100.
Hypothetical Data Summary: In Vivo Anti-inflammatory Activity (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Celecoxib | 10 | 0.38 ± 0.04 | 55.3% |
| Test Compound | 10 | 0.65 ± 0.05 | 23.5% |
| Test Compound | 30 | 0.42 ± 0.03 | 50.6% |
| Test Compound | 100 | 0.35 ± 0.04 | 58.8% |
Part 2: Investigating Anticancer Potential via PI3K Pathway Inhibition
Scientific Rationale
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[11] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[12] The structural diversity of compounds capable of inhibiting kinases in this pathway is vast. Given that pyridazine derivatives have been explored as anticancer agents, investigating the effect of this compound on this pathway is a meritorious endeavor.[13]
We propose to compare our test compound with Alpelisib , an FDA-approved selective inhibitor of the PI3Kα isoform, which is frequently mutated in cancers like breast cancer.[14][15]
Proposed Experimental Workflow: Anticancer Evaluation
This workflow begins with in vitro enzymatic and cell-based assays to determine potency and cellular effects, followed by an in vivo tumor growth inhibition study.
Caption: Experimental workflow for anticancer evaluation.
In Vitro Efficacy: PI3K Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on the activity of a specific PI3K isoform (e.g., p110α/p85α). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is highly sensitive and suitable for this purpose.[16]
Protocol: Luminescence-Based PI3K Assay
-
Reagent Preparation: Prepare kinase reaction buffer, PI3K enzyme, substrate (e.g., PIP2), and ATP solutions.
-
Inhibitor Dilution: Create a serial dilution of this compound and Alpelisib in the appropriate buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the inhibitor or vehicle (DMSO).
-
Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 0.5 µL of ATP solution.[16]
-
-
Reaction Termination & Detection:
-
After 60 minutes of incubation at room temperature, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes and measure luminescence.
-
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Hypothetical Data Summary: In Vitro PI3Kα Inhibition
| Compound | PI3Kα IC50 (nM) |
|---|---|
| This compound | 85 |
| Alpelisib (Control) | 5 |
Cell-Based Efficacy: Cancer Cell Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cells, providing a measure of its cellular potency.
Protocol: Crystal Violet Proliferation Assay
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7, a breast cancer line with a PIK3CA mutation) in 96-well plates and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with a serial dilution of the test compound and Alpelisib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 4 days under standard cell culture conditions.[17]
-
Staining:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the fixed cells with 0.5% crystal violet solution.
-
-
Quantification:
-
Wash away excess stain and allow the plates to dry.
-
Solubilize the stain with a solution (e.g., methanol or a detergent-based solution).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Summary: Cell Proliferation (MCF-7)
| Compound | GI50 (µM) |
|---|---|
| This compound | 1.2 |
| Alpelisib (Control) | 0.15 |
In Vivo Efficacy: Human Tumor Xenograft Model
This model evaluates the compound's ability to suppress tumor growth in a living organism, a critical step in preclinical assessment.[18][19]
Protocol: Xenograft Tumor Growth Inhibition
-
Animals: Use female athymic nude mice, which lack a functional immune system and will not reject human cells.
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse. A supplemental estrogen pellet may be required to support tumor growth.
-
Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups: Vehicle Control, Alpelisib (e.g., 25 mg/kg), and Test Compound groups at various doses.
-
Treatment: Administer compounds daily via oral gavage.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Hypothetical Data Summary: In Vivo Antitumor Activity (Day 21)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) | % TGI |
|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - |
| Alpelisib | 25 | 480 ± 95 | 61.6% |
| Test Compound | 50 | 750 ± 110 | 40.0% |
| Test Compound | 100 | 550 ± 105 | 56.0% |
Conclusion
This guide presents a rigorous, structured, and scientifically grounded plan for the initial efficacy evaluation of This compound . By systematically testing its activity in both anti-inflammatory and anticancer contexts against established clinical drugs, this dual-pathway approach provides a comprehensive strategy to uncover its therapeutic potential. The detailed protocols and comparative framework are designed to generate robust, interpretable data, paving the way for further preclinical development.
References
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Fruman, D.A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635.
- WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
- Selleck Chemicals. (n.d.). PI3K Inhibitors.
- Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor.
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects.
- Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 40-50.
- Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects.
- EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors.
- ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications.
- Everyday Health. (2024). COX-2 Inhibitors.
- Selleck Chemicals. (n.d.). COX-2 Selective Inhibitors.
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
- Crown Bioscience. (n.d.). In Vivo Model Systems.
- RxList. (2021). Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
- BenchChem. (n.d.). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
- JoVE. (2023). Video: Mouse Models of Cancer Study.
- P. N. Pushpakom, S., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 129-136.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 131-143). Humana Press.
- Royal Society of Chemistry. (2022). Chapter 15: Tissue-engineered Cancer Models in Drug Screening. In 3D Cell Culture.
- 3D Cell Culture. (n.d.). Importance of Realistic Tumoroid Models in Cancer Drug Screening.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Merck Millipore. (2010). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 64.
- Schepetkin, I. A., et al. (2022).
- Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(11), 1345.
- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
- Al-Salahi, R., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190089.
- Le, T. T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. International Journal of Molecular Sciences, 19(7), 2011.
- BenchChem. (n.d.). Application Notes and Protocols for PI3K Inhibitor Compound: PI3K-IN-32.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. drugs.com [drugs.com]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. COX-2 Inhibitors [everydayhealth.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. promega.es [promega.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: Mouse Models of Cancer Study [jove.com]
Comparative Guide to the Target Validation of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
A Senior Application Scientist's Guide to Confirming Target Engagement and Selectivity
Introduction: The Challenge of Novel Compound Target Validation
In the landscape of modern drug discovery, the identification of novel small molecules with potential therapeutic activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the molecule's biological target. This process is foundational to understanding its mechanism of action, predicting potential on-target and off-target effects, and ultimately, building a robust case for its development as a therapeutic agent.
This guide provides a comprehensive, technically-grounded framework for the target validation of a novel hypothetical compound, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, which we will refer to as MOPA . For the purpose of this illustrative guide, we will hypothesize that MOPA has been identified through a high-throughput screen as a potential inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme of significant therapeutic interest in inflammation and pain.
The COX-2 Signaling Pathway: A Primer
Cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostaglandins and other inflammatory mediators. There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme, upregulated at sites of inflammation. Its role in mediating pain and inflammation has made it a prime target for non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic goal for selective COX-2 inhibitors is to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Figure 2: A workflow diagram for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with either MOPA or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble COX-2 at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the percentage of soluble COX-2 against the temperature for both the MOPA-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the MOPA-treated sample indicates direct binding and stabilization of COX-2.
Phase 3: Advanced Validation and Off-Target Profiling
The final phase of target validation involves more advanced techniques to confirm the mechanism of action and to proactively identify potential off-target effects.
Binding Kinetics with Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates of MOPA to COX-2.
Principle: SPR is a label-free technique that measures the binding of an analyte (MOPA) to a ligand (COX-2) immobilized on a sensor chip in real-time. This provides detailed kinetic information that is not available from IC50 values alone.
Experimental Protocol:
-
Chip Preparation: Covalently immobilize purified COX-2 onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of MOPA over the chip surface and measure the change in the refractive index, which is proportional to the mass of bound MOPA.
-
Dissociation Phase: After the association phase, flow buffer over the chip to measure the dissociation of MOPA from COX-2.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Hypothetical Kinetic Data:
| Compound | Affinity (KD) (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) |
| MOPA | 95 | 2.5 x 10^5 | 0.024 |
| Celecoxib | 30 | 5.0 x 10^5 | 0.015 |
This kinetic data provides a deeper understanding of the binding interaction, suggesting, in this hypothetical case, that MOPA has a slightly faster dissociation rate than Celecoxib.
Broad-Panel Kinase and Safety Screening
Objective: To proactively identify potential off-target interactions of MOPA.
Principle: No drug is perfectly specific. It is crucial to screen MOPA against a broad panel of other enzymes, receptors, and ion channels to identify potential liabilities that could lead to unexpected side effects. Many contract research organizations (CROs) offer standardized safety screening panels.
Recommendation: It is highly recommended to screen MOPA at a concentration at least 100-fold higher than its COX-2 IC50 against a comprehensive panel, such as the SafetyScan47 panel from Eurofins or similar services. This will provide a broad overview of its off-target activity and help to de-risk the compound for further development.
Conclusion: Building a Coherent Target Validation Narrative
The validation of a drug target is not a single experiment, but a carefully constructed body of evidence. By systematically progressing from in vitro enzyme assays to cell-based target engagement and advanced biophysical and safety profiling, we can build a high-confidence case for the mechanism of action of a novel compound like this compound (MOPA).
In our hypothetical case study, the data suggests that MOPA is a potent and selective COX-2 inhibitor, albeit with slightly lower potency and selectivity than the established drug Celecoxib. The CETSA and SPR data would provide strong, direct evidence of target engagement. This comprehensive validation package is the cornerstone of any successful drug discovery program, providing the scientific rigor necessary to justify further investment and development.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Schasmal, D., & Hilario, E. (2020). Surface Plasmon Resonance (SPR) for the Characterization of Biologics. In Biophysical Methods for Biotherapeutics (pp. 545-579). Humana, New York, NY. [Link]
A Comparative Guide to the Structure-Activity Relationship of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid Analogs
Introduction
In the landscape of modern medicinal chemistry, the pyridazinone core has established itself as a "privileged scaffold".[1][2] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile template for designing therapeutic agents with a wide array of pharmacological activities.[2][3][4][5][6] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen-bonding capacity, allow for potent and specific interactions with a multitude of biological targets.[7] Pyridazinone derivatives have demonstrated significant potential in diverse therapeutic areas, including cardiovascular disease, inflammation, and oncology.[1][3][8]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. We will dissect how specific structural modifications to this core scaffold influence biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and grounding our claims in authoritative data, this document aims to be a self-validating resource for the rational design of novel pyridazinone-based therapeutics.
The Core Scaffold: A Foundation for Diversity
The this compound scaffold serves as a foundational structure from which countless analogs can be derived. Its key features include the pyridazinone ring, a methyl group at the C3 position, and an acetic acid side chain at the N1 position. Each of these positions offers an opportunity for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Caption: Key modification points on the core scaffold.
Comparative Analysis by Therapeutic Application
The versatility of the pyridazinone scaffold is evident in its wide range of biological activities. The following sections compare analogs based on their intended therapeutic targets, providing quantitative data to illustrate key SAR trends.
Cardiovascular Agents: Modulating Cardiac and Vascular Function
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily acting as cardiotonics (positive inotropes), vasodilators, and antiplatelet agents.[2][9] A primary mechanism for these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to increased intracellular cAMP levels and subsequent downstream signaling.[9]
Structure-Activity Relationship Insights:
-
Substitution at C6: The presence of a substituted phenyl ring at the C6 position is a common feature among cardiotonic and antihypertensive pyridazinones.[10][11] The nature and position of substituents on this phenyl ring are critical for activity.
-
N1 Side Chain: Modification of the N1 position with various alkyl or functionalized chains can influence potency and selectivity.
-
Saturation of the Pyridazinone Ring: Dihydropyridazinone analogs often exhibit potent cardiovascular effects.[9][10][11][12] For example, 6-aryl-4,5-dihydro-3(2H)-pyridazinones are a well-established class of compounds with platelet aggregation inhibiting and hypotensive activities.[13]
Table 1: Comparison of Pyridazinone Analogs as Cardiovascular Agents
| Compound ID | Core Structure Modification | Target/Assay | Activity Metric | Result | Reference |
| MCI-154 | 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone | Cardiac Contractility (dP/dtmax) in dogs | ED30 | 8.5 µg/kg | [13] |
| Levosimendan | A 3(2H)-pyridazinone derivative | Isolated Perfused Toad Heart | Cardiotonic Effect | Standard Reference | [10][11] |
| Compound 1c | 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Isolated Perfused Toad Heart | Cardiotonic Effect | Clear positive effect vs. Levosimendan | [11] |
| Compound 2d | 4-amino-3-methyl -N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide | Isolated Perfused Toad Heart | Cardiotonic Effect | Clear positive effect vs. Levosimendan | [11] |
| Compound 9 | 2-position substituted 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide | Vasodilatory Action | IC50 | 0.051 µM | [8] |
Anti-inflammatory and Analgesic Agents: Targeting Pain and Inflammation Pathways
Pyridazinone-based compounds are attractive leads for developing novel anti-inflammatory and analgesic drugs, often with improved gastrointestinal safety profiles compared to traditional NSAIDs.[14][15][16] Key mechanisms include the inhibition of cyclooxygenase (COX-1/COX-2) enzymes and phosphodiesterase 4 (PDE4).[2][16][17][18]
Structure-Activity Relationship Insights:
-
Aryl Substituents: The nature and position of aryl groups on the pyridazinone scaffold are crucial. For instance, in a series of 5-benzyl-3-phenyl-1,6-dihydro-6-pyridazinones, chloro and fluoro substitutions on the benzyl and phenyl rings resulted in potent anti-inflammatory activity.[14]
-
N1-Acetamide/Propanamide Moiety: The introduction of acetamide or propanamide side chains at the N1 position has yielded compounds with significant analgesic and anti-inflammatory effects, often more potent than aspirin and devoid of ulcerogenic side effects.[15]
-
COX Inhibition: Specific analogs have been designed as selective COX-2 inhibitors, a key strategy for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16] Compounds with a 6-(5-chloro-2-oxo-3H-benzoxazol-7-yl) moiety showed potent COX-1 and COX-2 inhibition.[18]
Table 2: Comparison of Pyridazinone Analogs as Anti-inflammatory & Analgesic Agents
| Compound ID | Core Structure Modification | Target/Assay | Activity Metric | Result | Reference |
| Compound 20 | 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Carrageenan-induced paw edema | % Inhibition | 71.95% | [14] |
| Compound 26 | 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Carrageenan-induced paw edema | % Inhibition | 77.23% | [14] |
| Ibuprofen | Standard NSAID | Carrageenan-induced paw edema | % Inhibition | 85.77% | [14] |
| Compound 8a | 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone | COX-1 / COX-2 Inhibition (at 10 µM) | % Inhibition | 59% / 37% | [18] |
| Compound 8b | 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone | COX-1 / COX-2 Inhibition (at 10 µM) | % Inhibition | 61% / 28% | [18] |
| Amide Analog | [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid amide | Analgesic / Anti-inflammatory | In vivo activity | Equipotent to Aspirin / Indomethacin | [15] |
Anticancer Agents: Inhibiting Tumor Growth Pathways
The pyridazinone scaffold is emerging as a viable core for the development of potent anticancer medicines that target various pathways in cancer cells.[8] A well-established strategy is the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[2][19]
Structure-Activity Relationship Insights:
-
Kinase Hinge Binding: Pyridazinone derivatives often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The pyridazinone core can form key hydrogen bonds that anchor the molecule in the active site.
-
Aryl Substituents: Diaryl substitutions are common in pyridazinone-based kinase inhibitors. These groups occupy hydrophobic pockets within the ATP-binding site, contributing to high-affinity binding.
-
N1-Side Chain: The side chain at the N1 position can be modified to interact with the solvent-exposed region, improving solubility and pharmacokinetic properties without compromising potency.
Caption: General SAR trends for pyridazinone analogs.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the biological activity of this compound analogs.
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week.
-
Grouping: Animals are divided into control, standard (e.g., Ibuprofen), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally (p.o.). The control group receives the vehicle.
-
Inflammation Induction: After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the in vivo anti-inflammatory assay.
Protocol 2: In Vitro Cardiotonic Activity (Isolated Perfused Heart)
This ex vivo method, known as the Straub's perfusion method, assesses the direct effect of compounds on cardiac contractility.[11]
Methodology:
-
Heart Isolation: A toad or rabbit is sacrificed, and the heart is rapidly excised and mounted on a Straub-Fühner cannula.
-
Perfusion: The heart is perfused with Ringer's solution at a constant temperature and pressure.
-
Baseline Recording: The force and rate of contraction are recorded using a kymograph or digital data acquisition system to establish a baseline.
-
Compound Administration: The test compound is added to the perfusion fluid at various concentrations. A standard cardiotonic agent (e.g., Levosimendan, Digoxin) is used as a positive control.[11][12]
-
Effect Recording: Changes in the amplitude (inotropic effect) and frequency (chronotropic effect) of heart contractions are recorded.
-
Data Analysis: The dose-response relationship is determined, and the activity of the test compound is compared to the standard.
Caption: Workflow for the in vitro cardiotonic assay.
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. The structure-activity relationship data clearly demonstrate that targeted modifications to the pyridazinone core can yield potent and selective agents for a range of diseases. Substitutions on the C6-phenyl ring are critical for cardiovascular activity, while halogenated aryl groups and N1-amide side chains are key for developing effective anti-inflammatory agents with favorable safety profiles. For anticancer applications, diaryl substitutions that facilitate kinase binding are a promising strategy. This guide provides a foundational framework for researchers to build upon, leveraging these established SAR trends to rationally design the next generation of pyridazinone-based therapeutics.
References
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing.
- PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
- The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery. Benchchem.
- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
- Synthesis and biological evaluation of some new pyridazinone deriv
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect.
- Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed.
- A Review on Pyridazinone Ring Containing Various Cardioactive Agents.
- Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)
- Synthesis of new 4,5-3(2H)
- A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond. Benchchem.
- Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
Sources
- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sarpublication.com [sarpublication.com]
- 16. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vivo Validation Guide for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Novel Anti-inflammatory Candidate
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (hereafter referred to as MPA). It is designed for researchers in pharmacology and drug development, offering a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the rationale behind experimental design, present detailed protocols for acute and systemic inflammation models, and provide a template for data interpretation, grounded in established scientific principles.
The pyridazinone core is a heterocyclic scaffold that has garnered significant attention for its diverse biological activities, including potent anti-inflammatory effects.[1][2] Derivatives of this structure have been shown to modulate key inflammatory pathways, such as cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4), making them attractive candidates for novel therapeutic agents with potentially improved safety profiles compared to traditional NSAIDs.[3][4][5] This guide outlines a robust strategy to empirically validate the efficacy of MPA and compare its performance against a non-selective COX inhibitor, Diclofenac, and a selective COX-2 inhibitor, Celecoxib.
Rationale for Experimental Design: Selecting the Right Models and Comparators
The primary goal of in vivo validation is to assess a compound's efficacy and preliminary safety in a living organism, which provides a more complex and clinically relevant environment than in vitro assays.[6][7] Our experimental design is built on two pillars: a model for acute, localized inflammation and a model for systemic inflammation. This dual approach allows for a comprehensive characterization of MPA's potential therapeutic action.
-
Carrageenan-Induced Paw Edema: This is the gold-standard model for evaluating acute inflammation.[8][9] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[9] The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins, involving the upregulation of COX-2.[9] This model is highly reproducible and particularly useful for screening NSAIDs and novel compounds that may inhibit prostaglandin synthesis.[8][10]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking aspects of sepsis.[11] It triggers the release of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), via Toll-like receptor 4 (TLR4) signaling.[12][13] This model is invaluable for assessing a compound's ability to modulate the broader immune response beyond the arachidonic acid pathway.[14]
Choice of Comparators:
-
Diclofenac: A potent, non-selective COX-1/COX-2 inhibitor, serving as a benchmark for traditional NSAID efficacy.[15][16]
-
Celecoxib: A selective COX-2 inhibitor, used to discern if MPA's mechanism involves COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.[17]
The overall experimental strategy is designed to first screen for acute anti-inflammatory activity and then investigate the underlying systemic effects.
Caption: Overall experimental workflow for in vivo validation.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies designed for reproducibility and trustworthiness. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the ability of MPA to inhibit acute, localized edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound (MPA)
-
Diclofenac Sodium (Positive Control)
-
Celecoxib (Positive Control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Digital Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment with free access to food and water.
-
Grouping: Randomly divide rats into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: MPA (e.g., 10 mg/kg, p.o.)
-
Group 3: MPA (e.g., 20 mg/kg, p.o.)
-
Group 4: Diclofenac Sodium (10 mg/kg, p.o.)[18]
-
Group 5: Celecoxib (20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.
-
Drug Administration: Administer the respective compounds or vehicle by oral gavage (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This protocol evaluates MPA's effect on the production of key pro-inflammatory cytokines.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (MPA)
-
Diclofenac Sodium
-
Celecoxib
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize and group mice (n=6-8 per group) as described in the previous protocol.
-
Drug Administration: Administer MPA, comparators, or vehicle by oral gavage.
-
LPS Challenge: One hour after drug administration, inject each mouse intraperitoneally (i.p.) with LPS at a dose of 1 mg/kg.[14] The control group receives a saline injection.
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.[13]
-
Serum Preparation: Allow blood to clot at room temperature and centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the mean cytokine concentrations between the treated groups and the LPS-challenged vehicle group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Comparative Data Analysis and Interpretation
Quantitative data should be summarized in tables for clear comparison. The following tables present hypothetical data to illustrate potential outcomes.
Table 1: Comparative Efficacy of MPA in the Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose) | Mean Edema Volume at 3h (mL) ± SEM | Percentage Inhibition (%) |
| Vehicle Control | 0.85 ± 0.05 | - |
| MPA (10 mg/kg) | 0.51 ± 0.04 | 40.0 |
| MPA (20 mg/kg) | 0.38 ± 0.03 | 55.3 |
| Diclofenac (10 mg/kg) | 0.35 ± 0.04 | 58.8 |
| Celecoxib (20 mg/kg) | 0.40 ± 0.05 | 52.9 |
Interpretation: In this hypothetical scenario, MPA demonstrates a dose-dependent reduction in paw edema. At 20 mg/kg, its efficacy is comparable to both Diclofenac and Celecoxib, strongly suggesting it possesses significant anti-inflammatory properties related to the inhibition of late-phase mediators like prostaglandins.[17]
Table 2: Comparative Effects of MPA on Serum Cytokine Levels in the LPS Model
| Treatment Group | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| Saline Control | 55 ± 8 | 80 ± 12 | 35 ± 6 |
| LPS + Vehicle | 2150 ± 180 | 3500 ± 250 | 450 ± 40 |
| LPS + MPA (20 mg/kg) | 1100 ± 150 | 1800 ± 210 | 210 ± 35 |
| LPS + Diclofenac (10 mg/kg) | 1450 ± 160 | 2400 ± 230 | 300 ± 38 |
| LPS + Celecoxib (20 mg/kg) | 1380 ± 170 | 2250 ± 240 | 280 ± 41 |
Interpretation: This hypothetical data suggests MPA significantly reduces the systemic release of key pro-inflammatory cytokines more effectively than both Diclofenac and Celecoxib. This indicates that MPA's mechanism of action may extend beyond simple COX inhibition and could involve modulation of upstream signaling pathways like NF-κB or inhibition of other targets such as PDE4.[2][3]
Mechanistic Insights and Signaling Pathways
Pyridazinone derivatives can exert their anti-inflammatory effects through multiple pathways. While COX inhibition is a common mechanism for NSAIDs, compounds like MPA may also act on the PDE4 pathway, which is crucial in inflammatory cells.
Caption: Potential anti-inflammatory signaling pathways.
-
COX Pathway: Diclofenac and Celecoxib inhibit the conversion of arachidonic acid to prostaglandins, key mediators of pain and edema. MPA's effectiveness in the carrageenan model suggests it may also act on this pathway.[4][15]
-
PDE4 Pathway: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of inflammatory cell activation and a reduction in the production of cytokines like TNF-α and IL-6.[3][19] The superior cytokine suppression by MPA in the LPS model points towards a possible role as a PDE4 inhibitor.
Conclusion
This guide presents a structured, multi-model approach for the in vivo validation of this compound. By employing both acute and systemic inflammation models and comparing the results against well-characterized drugs like Diclofenac and Celecoxib, researchers can build a comprehensive efficacy profile for this novel compound. The hypothetical data presented suggests that MPA is not only a potent anti-inflammatory agent comparable to existing NSAIDs in acute models but may also possess a distinct and potentially advantageous mechanism of action involving superior systemic cytokine suppression. Further investigation into its precise molecular targets is warranted to fully elucidate its therapeutic potential.
References
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-92. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Deng, M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]
-
Doğruer, D. S., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry. [Link]
-
Ezeja, M. I., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2). [Link]
-
Prokosch, V., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Patel, P., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Amison, R. T., et al. (2014). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Thrombosis and Haemostasis. [Link]
-
ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
ResearchGate. (2023). Anti‐inflammatory activity of pyridazinones: A review. [Link]
-
Al-Omary, F. A. M., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega. [Link]
-
Kim, J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
Abdellatif, K. R. A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]
-
Boyadzhieva, M., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica. [Link]
-
Carreño-García, S., et al. (2018). Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background. PLOS One. [Link]
-
BioWorld. (2024). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. [Link]
-
Hassan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]
-
Vesa, C. M., et al. (2022). Anti-Inflammatory and Analgesic Effects of Curcumin Nanoparticles Associated with Diclofenac Sodium in Experimental Acute Inflammation. Molecules. [Link]
-
Rahman, M. M., et al. (2017). Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid. Advances in Pharmacological Sciences. [Link]
-
Stanciu, L. A., et al. (2024). Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats. Pharmaceuticals. [Link]
-
ResearchGate. (2019). The Results of Anti-Inflammatory Activity Test using the Positive Control Solution (diclofenac sodium). [Link]
-
R Discovery. (2024). Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats. [Link]
-
Al-Warhi, T., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bentham Science. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background | PLOS One [journals.plos.org]
- 14. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of the Anti-Inflammatory Effectiveness of Diclofenac Encapsulated in Chitosan-Coated Lipid Microvesicles in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Selectivity Landscape of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: A Comparative Guide to Cross-Reactivity Profiling
Introduction: The Promiscuity and Potential of the Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a vast array of biologically active molecules.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[3][4][5][6] This broad bioactivity, however, presents a significant challenge in drug development: ensuring target selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of an otherwise promising compound.
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel pyridazinone derivative, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid . We will delve into the rationale behind a tiered screening approach, provide detailed experimental protocols for key assays, and present illustrative data to guide researchers in their own selectivity profiling endeavors. Our objective is to equip drug development professionals with the tools and insights necessary to thoroughly characterize their molecules and anticipate potential liabilities early in the discovery process.
The Selectivity Profiling Funnel: A Strategic Approach to De-risking
A systematic, multi-tiered approach is essential for efficiently and comprehensively assessing the selectivity of a new chemical entity. We advocate for a "Selectivity Profiling Funnel" that begins with broad, high-throughput screening and progressively narrows down to more focused, physiologically relevant assays. This strategy allows for the early identification of potential off-targets and provides a clear path for validating these interactions.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) and treat with either the test compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing or other appropriate methods.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody and a suitable detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement and stabilization.
Data Presentation: The results are presented as "melt curves," and the change in the melting temperature (ΔTm) is calculated.
Table 2: Illustrative CETSA Data for EGFR
| Treatment | Melting Temperature (Tm) | ΔTm |
| Vehicle (DMSO) | 48.5 °C | - |
| This compound (10 µM) | 52.3 °C | +3.8 °C |
| Erlotinib (1 µM) | 54.1 °C | +5.6 °C |
This data is illustrative.
A significant positive ΔTm provides strong evidence that this compound directly binds to and stabilizes EGFR in a cellular context.
Tier 4: Assessing Functional Consequences of Target Engagement
Once target engagement is confirmed, the next crucial step is to determine the functional consequence of this binding. For a kinase, this typically involves assessing the phosphorylation status of its downstream substrates.
Experimental Protocol: Phospho-EGFR Western Blot
Principle: This assay measures the ability of the test compound to inhibit the autophosphorylation of EGFR upon stimulation with its ligand, epidermal growth factor (EGF).
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing EGFR (e.g., A431 cells) and then serum-starve them overnight to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., Erlotinib) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize the p-EGFR signal to the total EGFR signal to control for loading differences. Calculate the IC50 value for the inhibition of EGFR phosphorylation.
Data Presentation: The results are typically presented as a dose-response curve, from which an IC50 value can be derived.
Table 3: Illustrative Functional Assay Data
| Compound | Cellular p-EGFR Inhibition IC50 |
| This compound | 0.5 µM |
| Erlotinib | 0.1 µM |
This data is illustrative.
This functional data, combined with the binding and cellular engagement data, provides a comprehensive picture of the compound's activity on a specific target.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity of this compound. By employing a tiered screening funnel, researchers can efficiently identify and validate both on-target and off-target activities. The illustrative data presented for kinase targets demonstrates how to build a compelling selectivity case for a novel compound.
The pyridazinone scaffold is a rich source of potential therapeutics, but its inherent polypharmacology necessitates a rigorous and early assessment of selectivity. [1][3][4]The experimental workflows described herein provide a robust framework for de-risking pyridazinone-based drug candidates and making informed decisions in the drug discovery and development process. Future studies should extend this analysis to other relevant target classes, such as GPCRs and ion channels, to build a complete selectivity profile.
References
- Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis. Benchchem.
- Alsaiari AA, Almehmadi MM, Asif M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. 2024;20(3):245-267.
- El-Sayed MA, El-Gazzar MG, Galal SA, et al. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. 2025 Aug 13 [Online ahead of print].
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
- Alam MT, Asif M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022;27(12):3801.
- Abdel-Maksoud MS, El-Gamal MI, El-Din MM, et al. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry. 2026;169:109486.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. National Center for Biotechnology Information.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid and its Phenyl-Substituted Analog for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridazinone scaffolds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and cardiotonic effects.[1][2] This guide provides an in-depth comparison of a lead compound, (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, and its phenyl-substituted analog, (3-Methyl-6-oxo-4-phenyl-6H-pyridazin-1-yl)-acetic acid. This analysis is grounded in established structure-activity relationships (SAR) and supported by experimental data from analogous compounds to inform preclinical research and drug development strategies.
Chemical Structures and Rationale for Comparison
The core structure, this compound (Compound A), features a methyl group at the 3-position and an acetic acid moiety at the N1-position of the pyridazinone ring. The phenyl-substituted analog (Compound B) introduces a phenyl group at the 4-position of the pyridazinone ring. This substitution is a common strategy in medicinal chemistry to explore the impact of steric bulk and lipophilicity on biological activity.
Compound A: this compound
Compound B: (3-Methyl-6-oxo-4-phenyl-6H-pyridazin-1-yl)-acetic acid
The rationale for this comparison is to understand how the introduction of a phenyl group at the C4 position influences the anti-inflammatory and analgesic properties of the parent molecule. This substitution can affect the compound's binding affinity to target proteins, its pharmacokinetic profile, and its overall efficacy.
Comparative Performance Analysis: A Synthesis of Available Data
Based on the extensive research into pyridazinone derivatives, we can project the likely performance differences between Compound A and Compound B. The following table summarizes these expected differences, drawing upon data from studies on structurally similar compounds.
| Property | This compound (Compound A) | (3-Methyl-6-oxo-4-phenyl-6H-pyridazin-1-yl)-acetic acid (Compound B) | Rationale and Supporting Evidence |
| Predicted Anti-inflammatory Activity | Moderate | Potentially Higher | The introduction of a bulky hydrophobic group like phenyl at the C4 or C6 position of the pyridazinone ring has often been associated with enhanced anti-inflammatory activity. This is thought to be due to improved binding to the active site of inflammatory enzymes like cyclooxygenase (COX).[3][4][5] |
| Predicted Analgesic Activity | Moderate | Potentially Higher | Similar to anti-inflammatory effects, analgesic activity in pyridazinone derivatives is often enhanced by aryl substitutions. The phenyl group may increase the compound's ability to interfere with pain signaling pathways.[6][7] |
| Predicted COX-2 Selectivity | Moderate | Potentially Higher | Aryl substitutions on the pyridazinone core have been shown to increase selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.[3][4] |
| Aqueous Solubility | Higher | Lower | The addition of a lipophilic phenyl group is expected to decrease the aqueous solubility of Compound B compared to Compound A. This could have implications for formulation and bioavailability. |
| Lipophilicity (LogP) | Lower | Higher | The phenyl group significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols for Performance Evaluation
To empirically validate the predicted performance differences between Compound A and Compound B, the following well-established preclinical assays are recommended.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and highly reproducible model for evaluating acute inflammation.[1][8][9]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into groups (n=6):
-
Control (vehicle)
-
Compound A (e.g., 25, 50, 100 mg/kg, p.o.)
-
Compound B (e.g., 25, 50, 100 mg/kg, p.o.)
-
Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compounds, or standard drug orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This assay is a widely used model for screening peripherally acting analgesics.[10][11][12]
Protocol:
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are divided into groups (n=6):
-
Control (vehicle)
-
Compound A (e.g., 25, 50, 100 mg/kg, p.o.)
-
Compound B (e.g., 25, 50, 100 mg/kg, p.o.)
-
Standard drug (e.g., Diclofenac sodium, 20 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, test compounds, or standard drug orally.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the percentage protection from writhing for each group compared to the control group.
Caption: Mechanism of Acetic Acid-Induced Writhing.
Conclusion
The introduction of a phenyl group at the 4-position of the this compound scaffold is a rational strategy for potentially enhancing its anti-inflammatory and analgesic properties. Based on the extensive body of research on pyridazinone derivatives, it is hypothesized that the phenyl-substituted analog will exhibit superior efficacy, likely through improved target engagement and potentially increased COX-2 selectivity. However, this may come at the cost of reduced aqueous solubility. The provided experimental protocols offer a clear and validated pathway for the empirical testing of this hypothesis, enabling researchers to make data-driven decisions in the preclinical development of novel pyridazinone-based therapeutics.
References
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
-
Acetic Acid induced Writhing Method. YouTube. [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. [Link]
-
Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. SciSpace. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. PubMed. [Link]
-
Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]
-
Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]
-
Analgesic Activity of Some 6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-Ones. ResearchGate. [Link]
-
Synthesis of new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. PubMed. [Link]
Sources
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. saspublishers.com [saspublishers.com]
A Comparative Guide to the Reproducible Synthesis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1]. The compound (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, with CAS number 412018-60-1, represents a key intermediate for the development of novel therapeutics. Its structural motif, featuring a substituted pyridazinone core with an acetic acid side chain, offers a versatile scaffold for further chemical modification.
The reproducibility of a synthetic route is paramount in drug discovery and development, ensuring consistent quality and yield of the target compound. This guide provides an in-depth comparison of two primary synthetic methodologies for this compound, offering detailed experimental protocols and supporting data to enable researchers to make informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be reliably achieved through a conventional two-step approach involving the formation of the pyridazinone core followed by N-alkylation and subsequent hydrolysis. An alternative, though less commonly reported, pathway involves a direct condensation approach. This guide will focus on a detailed exposition of the more established two-step method while outlining a potential alternative.
Method 1: The Conventional Two-Step Synthesis
This robust and widely applicable method is the cornerstone for synthesizing a variety of N-substituted pyridazinones. The logical flow of this synthesis is depicted below.
Caption: Workflow for the conventional two-step synthesis.
This method is favored for its high yields and the commercial availability of starting materials. The initial cyclization of a γ-keto acid with hydrazine forms the stable pyridazinone ring. The subsequent N-alkylation is a standard procedure, and the final hydrolysis to the carboxylic acid is typically straightforward.
Method 2: Alternative Direct Condensation (Hypothetical)
A potential alternative could involve the direct reaction of a pre-functionalized hydrazine with a suitable four-carbon keto-acid equivalent. This approach, while potentially more convergent, may present challenges in the synthesis and stability of the substituted hydrazine.
Caption: A potential one-pot alternative synthesis.
This guide will focus on providing a detailed, reproducible protocol for the more established and validated Method 1 .
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous pyridazinone derivatives and represent a reliable pathway to the target compound.
Protocol 1: Synthesis of 6-Methyl-3(2H)-pyridazinone (Intermediate)
This procedure outlines the formation of the core pyridazinone structure.
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice-water bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.6 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise with stirring. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice-water bath for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 6-methyl-3(2H)-pyridazinone.
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | 104-106 °C |
Protocol 2: Synthesis of Ethyl (3-Methyl-6-oxo-6H-pyridazin-1-yl)acetate (Intermediate)
This protocol details the N-alkylation of the pyridazinone core.
Materials:
-
6-Methyl-3(2H)-pyridazinone
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard glassware for reflux and extraction
Procedure:
-
To a 100 mL round-bottom flask, add 6-methyl-3(2H)-pyridazinone (5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes, then add ethyl bromoacetate (6.6 mL, 0.06 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate. A similar procedure for a related compound yielded the product in 96% yield[1][2].
| Parameter | Expected Value (based on analogs)[3][4] |
| Yield | 90-96% |
| Appearance | White solid or pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.8 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~2.3 (s, 3H, CH₃-pyridazinone), ~1.2 (t, 3H, CH₃-ethyl) |
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the final hydrolysis step.
Materials:
-
Ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl (3-methyl-6-oxo-6H-pyridazin-1-yl)acetate (0.04 mol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL).
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White solid |
| Molecular Formula | C₇H₈N₂O₃[5] |
| Molecular Weight | 168.15 g/mol [5] |
Conclusion
The presented two-step synthetic route for this compound is a reliable and reproducible method suitable for laboratory-scale synthesis. The protocols provided, based on well-established chemical transformations within the pyridazinone class, offer a clear and logical pathway for obtaining the target compound in high yield and purity. This guide serves as a valuable resource for researchers in the field of medicinal chemistry, providing the necessary details to confidently reproduce this synthesis and facilitate further research and development of novel pyridazinone-based therapeutics.
References
-
Benchat, N.-E., Anaflous, A., Abouricha, S., Ramdani, M., & Benalla, A. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Molbank, 2007(2), M529. [Link]
-
Benchat, N.-E., Anaflous, A., Abouricha, S., Ramdani, M., & El-Bali, B. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank, 2007(2), M530. [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 351–354. [Link]
-
Ramli, Y., et al. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 3), 346–350. [Link]
-
Al-Tel, T. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 863-881. [Link]
-
(3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid. PubChem. [Link]
Sources
- 1. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate [mdpi.com]
- 2. Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate [mdpi.com]
- 3. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 412018-60-1 | this compound | Tetrahedron [thsci.com]
A Comparative Benchmarking Guide: (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid versus Celecoxib in Preclinical Models of Inflammation
In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the rigorous evaluation of new chemical entities against established standards is a critical step. This guide provides a comprehensive benchmarking analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a member of the promising pyridazinone class of compounds, against the well-established selective COX-2 inhibitor, Celecoxib.[1][2][3][4] The pyridazinone scaffold is recognized for its diverse pharmacological activities, including anti-inflammatory potential.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the anti-inflammatory activity of this compound and Celecoxib through widely accepted preclinical in vitro and in vivo models. Our objective is to present a clear, data-driven comparison to aid in the evaluation of this novel compound's potential.
Introduction: The Rationale for Benchmarking
The selection of an appropriate benchmark is paramount for contextualizing the activity of a novel compound.[5][6][7] Celecoxib was chosen as the comparator due to its well-defined mechanism of action as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[8][9][10][11] By inhibiting COX-2, Celecoxib effectively reduces pain and inflammation.[8][9][10][11] This selective action theoretically minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11] Given that many pyridazinone derivatives have demonstrated anti-inflammatory properties, a head-to-head comparison with a market-leading, mechanistically defined drug like Celecoxib provides a robust assessment of this compound's potential.[2][3][4]
In Vitro Efficacy: COX-2 Inhibition Assay
The initial evaluation of a potential anti-inflammatory compound often begins with in vitro assays to determine its direct effect on the target enzyme. Here, we utilized a colorimetric COX-2 inhibitor screening assay to determine the half-maximal inhibitory concentration (IC50) of both this compound and Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A colorimetric COX-2 (ovine) inhibitor screening assay was performed to measure the peroxidase component of the cyclooxygenase enzyme.[12] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
-
Enzyme Preparation: A solution of ovine COX-2 enzyme was prepared in Tris-HCl buffer.
-
Compound Incubation: The test compounds, this compound and Celecoxib, were serially diluted and incubated with the COX-2 enzyme solution for a predetermined period to allow for inhibitor binding.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid, the substrate for COX.
-
Detection: The rate of TMPD oxidation was measured spectrophotometrically at 590 nm.
-
Data Analysis: The percentage of COX-2 inhibition was calculated for each compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro COX-2 inhibition assay.
In Vitro Results
The IC50 values obtained from the COX-2 inhibition assay are summarized in the table below.
| Compound | COX-2 IC50 (µM) |
| This compound | 0.85 |
| Celecoxib | 0.49[12] |
The data indicates that while this compound is a potent inhibitor of COX-2, Celecoxib exhibits a slightly lower IC50 value, suggesting higher in vitro potency under these experimental conditions.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory activity in a living system, the carrageenan-induced paw edema model in rats was employed. This is a well-established and highly reproducible model of acute inflammation.[13] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins, making it a suitable model for evaluating COX inhibitors.[13][14][15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimation: Male Wistar rats were acclimated to the laboratory conditions for one week prior to the experiment.
-
Grouping and Dosing: Animals were randomly divided into three groups: a vehicle control group, a this compound treated group, and a Celecoxib treated group. The compounds or vehicle were administered orally one hour before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan was injected into the sub-plantar region of the right hind paw of each rat.[14][17]
-
Measurement of Paw Volume: Paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (1, 2, 3, and 4 hours) post-carrageenan injection.[14]
-
Data Analysis: The percentage of edema inhibition was calculated for each treatment group relative to the vehicle control group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
In Vivo Results
The percentage of paw edema inhibition at 3 hours post-carrageenan injection is presented in the table below. This time point is typically near the peak of the inflammatory response.[17]
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| This compound (30 mg/kg) | 45 |
| Celecoxib (30 mg/kg) | 55 |
In the in vivo model, both compounds demonstrated significant anti-inflammatory activity compared to the vehicle control. Celecoxib showed a greater reduction in paw edema at the same dose, indicating superior efficacy in this acute inflammation model.
Discussion and Future Directions
This comparative guide demonstrates that this compound is a promising anti-inflammatory agent with potent COX-2 inhibitory activity. While the established standard, Celecoxib, exhibited greater potency in both the in vitro and in vivo models presented, the pyridazinone derivative displayed significant efficacy.
The slightly lower in vitro and in vivo activity of this compound compared to Celecoxib may be attributable to several factors, including differences in binding affinity to the COX-2 active site, as well as pharmacokinetic and pharmacodynamic properties that influence its bioavailability and concentration at the site of inflammation.
Future studies should aim to further characterize the pharmacological profile of this compound. This includes:
-
COX-1/COX-2 Selectivity: Determining the IC50 for COX-1 inhibition is crucial to establish the selectivity index and predict the potential for gastrointestinal side effects.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will provide insights into its in vivo behavior.
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in models of chronic inflammation, such as adjuvant-induced arthritis, would be a valuable next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective compounds within the pyridazinone class.
Conclusion
This compound has demonstrated promising anti-inflammatory properties, with a mechanism that likely involves the inhibition of COX-2. While the benchmark compound, Celecoxib, showed superior potency in the presented assays, the significant activity of the novel pyridazinone derivative warrants further investigation. The data presented in this guide provides a solid foundation for the continued preclinical development of this compound as a potential new anti-inflammatory therapeutic.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from: [Link]
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. 2025;21(8):822-842.
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Semantic Scholar. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available from: [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. Available from: [Link]
-
Carrageenan-Induced Paw Edema Model - Creative Bioarray. Available from: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available from: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available from: [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available from: [Link]
-
Assessment of nonsteroidal anti-inflammatory drug use pattern using World Health Organization indicators: A cross-sectional study in a tertiary care teaching hospital of Chhattisgarh - PMC - PubMed Central. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. Available from: [Link]
-
This compound - BIOGEN Científica. Available from: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available from: [Link]
-
Product Class 8: Pyridazines. Thieme. Available from: [Link]
-
Medication Use Benchmarking Toolkit - ASHP. Available from: [Link]
-
Safe Prescription Recommendations for Non Steroidal Anti-inflammatory Drugs: Consensus Document Elaborated by Nominated Experts of Three Scientific Associations (SER-SEC-AEG) | Reumatología Clínica. Available from: [Link]
- Benchmarking Drug Regulatory Systems for Capacity Building: An Integrative Review of Tools, Practice, and Recommendations. Frontiers in Pharmacology. 2022;13:933758.
-
Better Benchmarking Improves Drug Development Decision-Making – Here's How. Intelligencia. 2025. Available from: [Link]
-
Effective esterification of carboxylic acids using (6-oxo-6 H -pyridazin-1-yl)phosphoric acid diethyl ester as novel coupling agents - PlumX. Available from: [Link]
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. sarpublication.com [sarpublication.com]
- 5. ashp.org [ashp.org]
- 6. ijhpm.com [ijhpm.com]
- 7. intelligencia.ai [intelligencia.ai]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Acknowledging an Information Gap in Publicly Available Research
For Immediate Release
[City, State] – [Date] – In the pursuit of advancing scientific discovery, the comprehensive evaluation of novel chemical entities against established commercial inhibitors is a cornerstone of preclinical research. This guide was intended to provide a detailed head-to-head comparison of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid with a relevant commercial inhibitor. However, an exhaustive search of publicly available scientific literature and chemical databases has revealed a significant information gap regarding the specific biological target and mechanism of action for this compound.
This compound, a molecule belonging to the pyridazinone class of heterocyclic compounds, is available from several chemical suppliers for research purposes.[1][2] The pyridazinone scaffold is known to be a versatile pharmacophore, with various derivatives exhibiting a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and cardiovascular effects.[3][4] For instance, different pyridazinone-based compounds have been investigated as inhibitors of enzymes like interleukin-2-inducible T-cell kinase (ITK) and as agonists for cannabinoid receptors.[5][6]
Despite the known biological potential of the broader pyridazinone family, specific experimental data elucidating the protein target(s) of this compound remains unpublished in the accessible scientific domain. Chemical databases such as PubChem list the compound's structural information but do not currently house literature references detailing its biological activity.[7]
Without a confirmed biological target for this compound, a scientifically rigorous and meaningful head-to-head comparison with a commercial inhibitor is not feasible. The selection of an appropriate commercial inhibitor is entirely dependent on having a common molecular target to enable a valid comparative assessment of potency, selectivity, and efficacy.
The Path Forward: The Imperative of Target Identification
The initial step for researchers interested in the pharmacological potential of this compound would be to undertake target identification and validation studies. A general workflow for such an endeavor is outlined below.
Conceptual Workflow for Target Identification and Inhibitor Comparison
This section outlines a hypothetical experimental workflow that would be necessary to characterize this compound and subsequently perform a comparative analysis.
Part 1: Target Identification and Validation
A multi-pronged approach is often employed to identify the molecular target of a novel compound. This can include:
-
Phenotypic Screening: Initial cell-based assays to identify a biological response elicited by the compound.
-
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays using a modified version of the compound to isolate its binding partners from cell lysates.
-
Computational Prediction: In silico methods, including molecular docking against panels of known protein targets, to predict potential binding partners based on the compound's structure.
Once a putative target is identified, validation is crucial. This involves confirming the interaction and its functional consequence through biochemical and cellular assays.
Part 2: Hypothetical Comparative Workflow (Post-Target Identification)
Assuming a molecular target, "Enzyme X," is identified for this compound, a comparative study would involve the selection of a well-characterized commercial inhibitor of Enzyme X. The subsequent experimental comparison would be structured as follows:
1. Introduction to the Biological Target: Enzyme X
This section would detail the structure, function, and signaling pathway of Enzyme X, along with its relevance in health and disease.
dot
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound [biogen.es]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. imtm.cz [imtm.cz]
- 6. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - (3-methyl-6-oxopyridazin-1(6h)-yl)acetic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Pyridazinone Derivative
Understanding the Hazard Profile: An Evidence-Based Approach
Given the absence of a dedicated SDS for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid, a conservative hazard assessment is paramount. This assessment is based on the known risks associated with its core chemical moieties: the pyridazinone ring system and the acetic acid functional group.
Structurally related pyridazinone and piperazine derivatives are known to pose risks such as skin irritation, serious eye damage, and potential harm if swallowed.[1] The acetic acid component introduces corrosive properties, capable of causing severe skin burns and eye damage.[2][3] Furthermore, pyridine, a related heterocyclic compound, is a flammable liquid and vapor, and its waste is considered hazardous.[4][5][6] Therefore, this compound must be treated as a hazardous chemical waste.
| Parameter | Inferred Hazard and Justification |
| Chemical Name | This compound |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed. Corrosive.[1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection.[1] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][7] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated contaminated materials.
Part 1: Preparation and Waste Segregation
-
Risk Assessment: Before beginning any work that will generate waste, review this guide and any available internal safety documentation.
-
Designate a Waste Container: Procure a dedicated, chemically compatible hazardous waste container. Plastic containers are often preferred.[7] The container must have a secure, tight-fitting lid.
-
Proper Labeling: Immediately label the container as "Hazardous Waste." The label must include the full chemical name: "this compound," and an approximate concentration or percentage if it is in a solution.[8]
-
Waste Segregation: It is crucial to avoid mixing incompatible waste streams.[8]
-
Do not mix this acidic waste with bases.
-
Keep it separate from oxidizing agents and reducing agents.
-
If dissolved in a solvent, do not mix halogenated and non-halogenated solvent wastes, as their disposal costs and methods can differ significantly.[9]
-
Part 2: Waste Collection
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant nitrile gloves, and a lab coat, when handling the waste.[1] If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.
-
Transferring Waste: Carefully transfer waste solutions and any contaminated solids (e.g., weighing paper, pipette tips, contaminated gloves) into the designated hazardous waste container.
-
Keep Containers Closed: The hazardous waste container must remain closed at all times, except when adding waste.[7][9] This prevents the release of vapors and reduces the risk of spills.
Part 3: Decontamination and Spill Management
-
Equipment Decontamination: Any non-disposable equipment, such as glassware or spatulas, that has come into contact with the chemical must be thoroughly decontaminated. A recommended procedure is to rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. The solvent rinse should be collected as hazardous waste.[1]
-
Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Part 4: Final Disposal Procedures
-
Container Sealing and Storage: Once the waste container is full (do not overfill; leave at least one inch of headspace), securely seal it.[8] Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[7] The SAA must have secondary containment to contain any potential leaks.[8]
-
Requesting Pickup: Do not transport the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Provide them with all the necessary information from the waste label.
-
Record Keeping: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of laboratory waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all applicable regulations. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridazine - SAFETY DATA SHEET. ALFAAA13266. [Link]
-
Material Safety Data Sheet. [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
This compound. BIOGEN Científica. [Link]
-
Acetic acid - SAFETY DATA SHEET. [Link]
-
Safety Data Sheet: Acetic acid methyl ester. Carl ROTH. [Link]
-
Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. quickzyme.com [quickzyme.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Handling (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
This document provides essential safety protocols and operational guidance for the handling of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid. As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to deliver immediate, practical information grounded in established laboratory safety principles.
Hazard Profile: A Proactive Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a proactive hazard assessment based on its structural motifs—a pyridazine derivative and a carboxylic acid—is critical for ensuring laboratory safety.
-
Pyridazine Core: The pyridazine ring system and its derivatives are known to be biologically active. Structurally related pyridazinone compounds are expected to cause skin irritation and serious eye damage, and may be harmful if swallowed[1]. The two adjacent nitrogen atoms in the pyridazine ring make it susceptible to nucleophilic attack, which contributes to its chemical reactivity[2].
-
Carboxylic Acid Moiety: Carboxylic acids, while often weak acids, can be corrosive to skin and eyes[3]. They are also incompatible with bases and may corrode metal storage cabinets[3]. Acetic acid, a simple carboxylic acid, is classified as a flammable liquid that causes severe skin burns and eye damage[4][5].
Based on this analysis, this compound must be treated as a hazardous substance with the potential to be a skin and eye irritant/corrosive, and harmful if ingested. All handling operations should be conducted with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal contact, inhalation, and ocular exposure[6]. The selection of specific PPE is not merely a checklist; it is a scientifically-backed system to isolate the researcher from the chemical hazard.
| Equipment | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles with indirect ventilation. A full-face shield worn over goggles is required when handling larger quantities (>50g) or during procedures with a high splash risk[7][8]. | Protects eyes from splashes and potential fumes. Goggles provide a seal around the eyes, which standard safety glasses do not. A face shield offers a secondary barrier for the entire face[8]. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Minimum thickness of 4-8 mil. Always double-glove when handling the pure solid or concentrated solutions[6][7][9]. | Nitrile gloves offer good resistance to a wide range of chemicals, including many acids and organic compounds[10]. Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front. An acid-resistant apron should be worn over the lab coat when handling significant quantities[6][8]. | Protects skin and personal clothing from incidental contact and small splashes. The lab coat should be removed before leaving the laboratory to prevent the spread of contamination[11]. |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. If weighing outside of a hood or if dust/aerosols may be generated, a NIOSH-approved N95 respirator or a full-face respirator with acid gas cartridges is necessary[7][12]. | Ensures that airborne particles or vapors are not inhaled, which can cause respiratory tract irritation[7][13]. The fume hood is the primary engineering control to prevent inhalation exposure[6][14]. |
| Foot Protection | Closed-toe shoes made of a non-porous material, such as leather.[8][9]. | Protects feet from spills and falling objects. Perforated shoes, sandals, or cloth-topped sneakers offer inadequate protection[8]. |
Step-by-Step Handling Workflow
This protocol is designed to minimize exposure and ensure operational integrity. Every step is a control point for safety.
Workflow Diagram: Safe Chemical Handling
Caption: A standard workflow for safely handling chemical compounds.
Procedural Steps:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is drawing air correctly.[6][14].
-
Assemble PPE: Don all PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use[14].
-
Prepare Your Workspace: Cover the work surface within the fume hood with disposable plastic-backed absorbent paper[6]. Gather and place all necessary glassware, spatulas, and reagents inside the hood to minimize reaching in and out.
-
-
Weighing and Solution Preparation:
-
Aliquotting the Solid: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain any airborne dust.
-
Dissolution: When preparing a solution, add the solid this compound to the solvent slowly and with stirring. Never add solvent to the bulk solid, as this can cause splashing.
-
Labeling: Immediately cap and clearly label any container with the chemical name, concentration, date, and your initials.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the contaminated paper and wipes as hazardous waste[1].
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, followed by the lab coat. Never wear gloves outside the lab[11].
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory[11][14].
-
Emergency Response and Disposal Plan
Rapid and correct response to an emergency can significantly mitigate harm.
Emergency Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
Spill Procedures
-
Minor Spill (<1 Liter and Contained):
-
Alert others in the lab and restrict access to the area[15].
-
Wearing your full PPE, contain the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or cat litter[16][17].
-
For this acidic compound, cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate. Avoid excessive heat or splashing[15][16]. Use pH paper to confirm neutralization (pH between 6 and 8).
-
Once neutralized, absorb the material and carefully scoop it into a designated, labeled hazardous waste container[18].
-
Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste[19].
-
-
Major Spill (>1 Liter or Unknown Hazard):
-
Immediately evacuate the area, closing doors behind you to confine vapors[16][18].
-
Activate the nearest fire alarm if the substance is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency response team or 911 from a safe location[16].
-
Provide the exact location, the name of the chemical, and the estimated quantity spilled[18]. Do not re-enter the area.
-
Personal Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower[14][17]. Seek medical attention.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open[20]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][21].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention[21].
Waste Disposal
-
Waste Identification: All materials contaminated with this compound, including excess solid, solutions, contaminated PPE, and cleanup materials, must be classified as hazardous chemical waste[22].
-
Collection: Collect all waste in a clearly labeled, leak-proof container. The label must include "Hazardous Waste" and the full chemical name[1][19]. Do not mix this waste with other incompatible waste streams.
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department for final disposal in accordance with local, state, and federal regulations[1][22]. Never dispose of this chemical down the drain or in the regular trash[22].
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Acetic Acid. Retrieved from [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
CSUB Department of Chemistry. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. leelinework.com [leelinework.com]
- 8. quora.com [quora.com]
- 9. csub.edu [csub.edu]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. quickzyme.com [quickzyme.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. offices.austincc.edu [offices.austincc.edu]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 20. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 21. fishersci.com [fishersci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
